molecular formula C6H11ClN2 B3021976 (S)-piperidine-3-carbonitrile hydrochloride CAS No. 915226-72-1

(S)-piperidine-3-carbonitrile hydrochloride

Cat. No.: B3021976
CAS No.: 915226-72-1
M. Wt: 146.62
InChI Key: UGNVDGLCOHDISF-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Piperidine-3-carbonitrile hydrochloride (CAS 915226-72-1) is a chiral piperidine derivative of significant value in medicinal chemistry and drug discovery. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the pharmaceutical industry . This compound serves as a key chiral building block for the synthesis of more complex, biologically active molecules. The piperidine scaffold, and specifically the piperidine-3-carbonitrile structure, is investigated for its application in developing ligands for central nervous system (CNS) targets. Recent research highlights the critical role of the piperidine moiety in the core structure of dual-acting histamine H3 and sigma-1 receptor ligands . In such compounds, the protonated piperidine nitrogen is essential for forming a salt bridge interaction with amino acid residues in the sigma-1 receptor binding pocket, such as Glu172, which is responsible for high biological activity . These dual-target ligands represent a promising approach for the treatment of neuropathic pain and other complex neurological disorders . As a chiral, enantiopure building block, (S)-Piperidine-3-carbonitrile hydrochloride provides researchers with a defined stereocenter for constructing potential drug candidates where the three-dimensional orientation of functional groups is critical for activity and selectivity. The nitrile group offers a versatile handle for further chemical transformations, including conversion to other functional groups such as amines or carboxylic acids. This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

(3S)-piperidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNVDGLCOHDISF-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736649
Record name (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915277-26-8
Record name (3S)-Piperidine-3-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

chemical structure of (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1][2][3][4][5]

(S)-Piperidine-3-carbonitrile hydrochloride (CAS: 915226-72-1) is a high-value chiral heterocyclic scaffold used extensively in the synthesis of kinase inhibitors, GPCR ligands (specifically Histamine H3 and Sigma-1), and DPP-4 inhibitors.[1][2][3] Structurally, it consists of a saturated six-membered nitrogen ring with a nitrile (-CN) handle at the C3 position, fixed in the (S)-configuration.[1][2][3]

The hydrochloride salt form is preferred over the free base due to enhanced thermal stability, reduced hygroscopicity, and improved crystallinity, which facilitates purification during GMP manufacturing.[3][4]

Chemical Identity Table[1][3][5]
PropertySpecification
IUPAC Name (3S)-piperidine-3-carbonitrile hydrochloride
Common Name (S)-3-Cyanopiperidine HCl
CAS Number 915226-72-1
Molecular Formula C₆H₁₀N₂[1][2][3] · HCl
Molecular Weight 146.62 g/mol
Chirality (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, MeOH; sparingly soluble in THF, DCM

Structural Characterization & Stereochemistry[1][3][5]

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation.[1][2][3][4] In the (S)-3-cyanopiperidine hydrochloride, the bulky nitrile group at the C3 position is subject to A-value constraints.[1][2][3]

  • Equatorial Preference: The nitrile group (-CN) has a relatively small A-value (approx.[1][2][3][4] 0.2 kcal/mol), but in the protonated salt form, the steric environment and solvation effects stabilize the equatorial conformer to minimize 1,3-diaxial interactions with the axial hydrogens at C1 and C5.[2][3][4]

  • Absolute Configuration: The (S)-configuration at C3 is critical. Inverting this center (to R) often results in a complete loss of biological potency in target drugs (e.g., specific JAK inhibitors) due to the precise spatial requirements of the ATP-binding pocket.[1][2][3][4]

Spectroscopic Signature

To validate the structure in a laboratory setting, the following signals are diagnostic:

  • FT-IR: A sharp, distinct absorption band at 2240 ± 5 cm⁻¹ corresponds to the C≡N stretching vibration.[3][4] A broad band at 2800–3000 cm⁻¹ indicates the N-H stretching of the ammonium salt.[1][2][3][4]

  • ¹H NMR (D₂O, 400 MHz): The proton at the chiral center (H3) typically appears as a multiplet around 3.2–3.4 ppm .[1][2][4] The splitting pattern confirms the coupling with adjacent methylene protons (C2 and C4).[1][2][3][4]

Synthetic Pathways & Process Chemistry[1][3][5]

The synthesis of enantiopure (S)-piperidine-3-carbonitrile HCl presents a classic challenge in process chemistry: obtaining high enantiomeric excess (ee > 99%) efficiently.[1][2][3][4] Two primary routes are dominant: Classical Resolution (most robust for scale-up) and Asymmetric Hydrogenation .[1][2][3][4]

Route A: Classical Resolution (The Tartrate Protocol)

This method relies on the fractional crystallization of diastereomeric salts.[1][2][3][4] It is favored in pilot plants for its reproducibility and lower cost compared to metal-catalyzed asymmetric synthesis.[1][2][3][4]

Protocol Logic:

  • Racemization: Start with inexpensive racemic 3-cyanopyridine or 3-cyanopiperidine.[1][2][3][4]

  • Resolution Agent: Use (L)-Di-p-toluoyl-tartaric acid (L-DTTA) or similar chiral acids.[1][2][3][4] The (S)-amine forms a less soluble diastereomeric salt with the chiral acid than the (R)-amine.[1][2][3]

  • Salt Break: The isolated salt is treated with base to release the chiral amine, which is then re-acidified with HCl.[3][4]

Route B: Asymmetric Hydrogenation

Direct hydrogenation of 3-cyanopyridine using Ruthenium or Rhodium catalysts with chiral phosphine ligands (e.g., Ru(OAc)₂((S)-BINAP)).[1][2][3]

  • Challenge: The nitrile group can poison heterogeneous catalysts or undergo over-reduction to the primary amine (CH₂NH₂).[1][2][3][4]

  • Solution: Use of acidic additives and specific pressure controls to maintain the nitrile integrity.[1][2][3][4]

Visualization: The "Chiral Gateway" Workflow

The following diagram illustrates the strategic position of this molecule in drug synthesis and its purification logic.

G Nicotinitrile 3-Cyanopyridine (Starting Material) Racemate Racemic 3-Cyanopiperidine Nicotinitrile->Racemate H2 / Pd-C (Partial Red.) Resolution Chiral Resolution (w/ L-Tartaric Acid deriv.) Racemate->Resolution Add Chiral Acid DiaSalt (S)-Amine · (L)-Acid Salt (Diastereomer) Resolution->DiaSalt Crystallization (Mother Liquor contains R-isomer) FreeBase (S)-3-Cyanopiperidine (Free Base) DiaSalt->FreeBase NaOH / Extraction FinalProd (S)-Piperidine-3-CN HCl (Target Molecule) FreeBase->FinalProd HCl / iPrOH DrugA JAK Inhibitors (Immunology) FinalProd->DrugA Scaffold Utilization DrugB H3/Sigma-1 Ligands (CNS Targets) FinalProd->DrugB

Figure 1: Synthetic workflow from commodity chemical to high-value chiral salt, highlighting the resolution step critical for enantiopurity.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Preparation of 10g of (S)-piperidine-3-carbonitrile HCl via Resolution. Safety: Nitriles are toxic.[1][3][4] Work in a fume hood.

  • Salt Formation (Resolution):

    • Dissolve 20.0 g of racemic 3-cyanopiperidine (Free Base) in 150 mL of Methanol.

    • Add 1.0 equivalent of (L)-Di-p-toluoyl-tartaric acid (L-DTTA) slowly with stirring.[1][2][3]

    • Heat to reflux until clear, then cool slowly to 4°C overnight.

    • Filter the white precipitate.[1][2][3][4] This is the (S)-amine[1][2][3]·(L)-acid complex.[1][2][3][4]

    • Checkpoint: Check ee% via Chiral HPLC.[1][2][3][4] If <98%, recrystallize from MeOH.[3][4]

  • Free Basing:

    • Suspend the salt in DCM (100 mL) and add 2N NaOH (aq) until pH > 12.

    • Separate the organic layer.[1][2][3][4] Extract aqueous layer 2x with DCM.[1][2][3][4]

    • Dry combined organics over Na₂SO₄ and concentrate in vacuo.

  • Hydrochloride Salt Formation:

    • Dissolve the resulting oil ((S)-free base) in minimal isopropanol (IPA).[1][2][3][4]

    • Cool to 0°C. Add 4M HCl in Dioxane dropwise (1.1 eq).

    • A white solid will precipitate immediately.[1][2][3][4]

    • Filter, wash with cold diethyl ether, and dry under vacuum/N₂.[3][4]

Applications in Drug Discovery[2][3][5][6][7]

(S)-Piperidine-3-carbonitrile is not just an intermediate; it is a privileged scaffold .[1][2][3][4]

The "Gateway" to Amines and Acids

The nitrile group is a versatile "mask" for two other critical functional groups:[2][3][4][5]

  • Reduction to (S)-3-(Aminomethyl)piperidine: Used in constructing bidentate ligands for metalloproteinases.[1][2][3][4]

  • Hydrolysis to (S)-Nipecotic Acid: A GABA uptake inhibitor core.[1][2][3][4]

Case Study: H3 and Sigma-1 Receptor Ligands

Recent medicinal chemistry efforts have utilized this scaffold to create dual-acting ligands for neuropathic pain [1].[1][2][3][5] The protonated nitrogen of the piperidine ring forms a salt bridge with Glu172 in the Sigma-1 receptor binding pocket, while the C3-substituent directs the molecule into the hydrophobic sub-pocket.[2][3][4] The (S)-enantiomer provides the optimal vector for this interaction, whereas the (R)-enantiomer often clashes sterically.[1][2][3][4]

References

  • BenchChem. (S)-Piperidine-3-carbonitrile hydrochloride Technical Profile. Retrieved from [1][2][3][4]

  • ChemicalBook. Piperidine hydrochloride Synthesis and Properties. Retrieved from [1][2][3][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24820453, (3S)-piperidine-3-carboxylic acid hydrochloride.[1][2][3][4] (Precursor/Analog Reference). Retrieved from [1][2][3][4]

  • Sigma-Aldrich. Piperidine-3-carbonitrile Product Specification. Retrieved from [1][2][3][4]

Sources

Strategic Chiral Building Blocks: Technical Profile of (S)-Piperidine-3-Carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride (CAS: 915226-72-1) represents a high-value "chiral pool" intermediate in medicinal chemistry. Unlike flat aromatic scaffolds, this saturated heterocycle offers three-dimensional geometry (sp³ character) essential for improving solubility and target selectivity in fragment-based drug discovery (FBDD). It serves as a critical precursor for (S)-3-aminopiperidines and (S)-3-(aminomethyl)piperidines, motifs found in Janus kinase (JAK) inhibitors and dipeptidyl peptidase-4 (DPP-4) inhibitors.

This guide details the chemical identity, validated synthetic pathways, and analytical protocols required to integrate this building block into high-integrity drug development workflows.

Part 1: Chemical Identity & Identifiers[1]

The precise identification of chiral salts is prone to database errors. The following identifiers are verified for the (S)-enantiomer hydrochloride salt.

AttributeDetail
Chemical Name (S)-Piperidine-3-carbonitrile hydrochloride
Common Synonyms (S)-3-Cyanopiperidine HCl; (3S)-3-Piperidinecarbonitrile hydrochloride
CAS Number 915226-72-1 (Primary for HCl salt); 423722-34-5 (Alternate/Generic)
Free Base CAS 915227-36-8
Molecular Formula C₆H₁₀N₂[1][2][3] · HCl
Molecular Weight 146.62 g/mol
Chirality (S)-enantiomer
SMILES Cl.N#C[C@@H]1CCCNC1
InChI Key ZGNXATVKGIJQGC-LURJTMIESA-N (Free base core)

Part 2: Synthetic Pathways & Manufacturing Logic

To ensure "Self-Validating" scientific integrity, we prioritize synthetic routes that guarantee stereochemical retention over those requiring complex resolutions.

Method A: Dehydration of (S)-Nipecotamide (The "Chiral Pool" Approach)

Rationale: This method uses (S)-Nipecotic acid (commercially available) as a starting material. Since the chiral center at C3 is not involved in the reaction mechanism, stereochemistry is conserved, eliminating the need for chiral resolution.

Protocol Workflow:

  • Amidation: (S)-Nipecotic acid is converted to (S)-nipecotamide using mixed anhydride coupling (Ethyl chloroformate/NH₃) or direct amidation.

  • Dehydration: The amide is dehydrated to the nitrile using Trifluoroacetic Anhydride (TFAA) or Phosphorus Oxychloride (POCl₃).

  • Salt Formation: The crude oil is treated with HCl in dioxane/ether to precipitate the hydrochloride salt.

Method B: Classical Resolution (Industrial Scale)

Rationale: For multi-kilogram batches, resolving racemic 3-cyanopiperidine is often more cost-effective than using chiral starting materials. Protocol:

  • Racemate Preparation: Hydrogenation of 3-cyanopyridine (Nicotinitrile) using Pd/C.

  • Resolution: Treatment with (D)-Tartaric Acid or Dibenzoyl-L-tartaric acid .[4]

  • Liberation: The diastereomeric salt is recrystallized to constant melting point, then treated with base to free the (S)-amine, followed by HCl salt formation.

Visualization: Synthetic Logic Flow

SynthesisWorkflow cluster_0 Preferred Lab Route (High Fidelity) Start Starting Material: (S)-Nipecotic Acid Amide Intermediate: (S)-Nipecotamide Start->Amide Amidation (Retains Stereochem) Dehydration Reaction: Dehydration (TFAA/POCl3) Amide->Dehydration - H2O Product Target: (S)-Piperidine-3-carbonitrile HCl Dehydration->Product HCl Salt Formation Racemate Alt Start: Racemic 3-Cyanopiperidine Resolution Process: Chiral Resolution (Tartaric Acid) Racemate->Resolution Crystallization Resolution->Product Base liberation -> HCl

Caption: Comparison of Chiral Pool synthesis (top) vs. Classical Resolution (bottom). The Chiral Pool route offers higher stereochemical assurance for research scales.

Part 3: Analytical Verification & Quality Control

Trustworthiness in chiral chemistry relies on proving the absence of the opposite enantiomer.

Enantiomeric Excess (ee) Determination

Do not rely solely on optical rotation, which can be influenced by solvent and concentration.

  • Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

  • Detection: UV at 210 nm (weak chromophore, high concentration required) or Refractive Index (RI).

  • Acceptance Criteria: ee > 98.0%.

H-NMR Validation

The C3-proton alpha to the nitrile group is diagnostic.

  • Solvent: D₂O or DMSO-d₆.

  • Key Signals: The multiplet for the C3 proton typically appears around 3.0–3.3 ppm. The integration of the piperidine ring protons must match the stoichiometry of the salt (1:1 with HCl, verified by chloride titration if necessary).

Part 4: Applications in Drug Discovery[6]

(S)-Piperidine-3-carbonitrile is a "gateway" molecule. It is rarely the final drug but the scaffold upon which functionality is built.

Pathway to JAK/STAT Inhibitors

The 3-substituted piperidine motif is a structural homolog to the pyrrolopyrimidine core found in Tofacitinib. Researchers use the (S)-nitrile to synthesize analogs that probe the ATP-binding pocket of Janus Kinases.

Synthesis of (S)-3-Aminopiperidine[2][7][8]
  • Reaction: Hydrogenation of the nitrile (Raney Ni or PtO₂).

  • Relevance: This is the enantiomer of the intermediate used for Alogliptin (which uses the (R)-isomer). Access to the (S)-isomer allows for:

    • Negative control synthesis (verifying target stereospecificity).

    • Development of novel DPP-4 or kinase inhibitors where the (S)-configuration is preferred.

Visualization: Downstream Utility

Utility Core (S)-Piperidine-3-carbonitrile HCl Path1 Reduction (H2/Raney Ni) Core->Path1 Path2 Hydrolysis Core->Path2 Path3 Nitrile Oxide Cyclization Core->Path3 Prod1 (S)-3-Aminopiperidine (Scaffold for Kinase Inhibitors) Path1->Prod1 Prod2 (S)-Nipecotic Acid derivatives (GABA uptake inhibitors) Path2->Prod2 Prod3 Isoxazole-piperidines (Fragment Libraries) Path3->Prod3

Caption: Divergent synthesis pathways transforming the nitrile core into bioactive amine, acid, and heterocyclic scaffolds.

Part 5: Handling and Stability

  • Hygroscopicity: Piperidine HCl salts are generally hygroscopic. Store in a desiccator.

  • Stability: The nitrile group is stable to acid but susceptible to hydrolysis under strong basic conditions or high heat in aqueous media.

  • Safety: Nitriles are toxic by ingestion. While the HCl salt reduces volatility, standard PPE (gloves, fume hood) is mandatory to prevent inhalation of dust.

References

  • PubChem. (2025).[5] Compound Summary: Piperidine-3-carbonitrile (Related Isomers). National Library of Medicine. Retrieved from [Link]

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. Retrieved from [Link]

Sources

solubility profile of (S)-piperidine-3-carbonitrile hydrochloride in water vs ethanol

[1]

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride (CAS: 915226-72-1) is a critical chiral building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Alogliptin) and Janus kinase (JAK) inhibitors.[1][2] As a hydrochloride salt of a secondary amine containing a polar nitrile group, its solubility profile is governed by the competition between crystal lattice energy and solvation enthalpy.[1]

This guide provides a technical analysis of its solubility in water versus ethanol, detailing the physicochemical mechanisms, expected solubility ranges, and a self-validating protocol for precise determination.[1]

Part 1: Physicochemical Basis of Solubility[2]

Structural Determinants

The solubility difference between water and ethanol for this compound is driven by the interaction of the solvent with the ionic species generated upon dissolution.[1]

  • The Solute: (S)-Piperidine-3-carbonitrile HCl consists of a piperidinium cation and a chloride anion.[1] The nitrile group (-CN) adds dipole moment but does not ionize.[1][2]

  • The Solvents:

    • Water (

      
      ):  High dielectric constant allows for full dissociation of the ion pair.[1] Water molecules form hydration shells around both the chloride ion (H-bond donor) and the ammonium proton (H-bond acceptor).[1][2]
      
    • Ethanol (

      
      ):  Lower dielectric constant results in stronger ion-pairing.[1][2] While ethanol can solvate the ions via hydrogen bonding, the energy penalty for breaking the crystal lattice is less effectively compensated compared to water.[1]
      
Theoretical Solubility Profile

Based on the properties of analogous piperidine salts (e.g., piperidine HCl, phencyclidine HCl), the solubility hierarchy is established as follows:

SolventSolubility ClassificationMechanism
Water Freely Soluble (>100 mg/mL) High dielectric constant facilitates complete ionic dissociation; strong H-bonding stabilizes the piperidinium cation.[1][2]
Ethanol Soluble (10–50 mg/mL) Moderate solubility.[1] Solvation is sufficient to dissolve the salt, especially at elevated temperatures, but significant ion-pairing remains.[1]
Isopropanol Sparingly Soluble Steric hindrance and lower polarity reduce solvation capacity.[1] Ideal anti-solvent for crystallization.[1]
Hexane/Ether Insoluble Lack of dipole moment prevents disruption of the ionic crystal lattice.[1]

Note on Chirality: In achiral solvents like water and ethanol, the solubility of the (S)-enantiomer is identical to that of the (R)-enantiomer and the racemate.[1][2]

Part 2: Solvation Mechanism Visualization

The following diagram illustrates the mechanistic difference between aqueous hydration and ethanolic solvation, explaining the higher solubility in water.

SolvationMechanismcluster_WaterAqueous Environment (High Solubility)cluster_EthanolEthanolic Environment (Moderate Solubility)Salt(S)-Piperidine-3-CN HCl(Crystal Lattice)WaterWater Molecules(High Dielectric)Salt->Water DissolutionEthanolEthanol Molecules(Lower Dielectric)Salt->Ethanol DissolutionDissocFull Ionic Dissociation(Hydration Shells)Water->Dissoc Enthalpic GainHighSolHigh SolubilityDissoc->HighSol >100 mg/mLIonPairIon-Pairing Dominates(Solvent Separated Ion Pairs)Ethanol->IonPair EquilibriumModSolModerate SolubilityIonPair->ModSol ~30 mg/mL

Caption: Figure 1. Mechanistic comparison of solvation energetics in water vs. ethanol, highlighting the impact of dielectric constant on ionic dissociation.

Part 3: Experimental Protocol for Solubility Profiling

Since batch-to-batch variations in crystal habit (polymorphism) can affect dissolution rates, exact solubility should be determined empirically.[1][2] This protocol uses the Saturation Shake-Flask Method , the gold standard for solubility profiling.[1]

Materials
  • (S)-Piperidine-3-carbonitrile HCl (>98% purity)[1]

  • HPLC Grade Water and Ethanol (Absolute)[1]

  • 0.45 µm Syringe Filters (PTFE for Ethanol, Nylon for Water)[1]

  • Thermomixer or Shaking Water Bath

Workflow Diagram

SolubilityProtocolStartStart: Weigh Excess SolidAddSolventAdd Solvent (Water or EtOH)to SupersaturationStart->AddSolventEquilibrateEquilibrate(Shake 24h @ 25°C)AddSolvent->EquilibrateFilterFiltration (0.45 µm)Remove Undissolved SolidEquilibrate->FilterDiluteDilute Filtrate(Mobile Phase)Filter->DiluteAnalyzeQuantification(HPLC-UV or Gravimetric)Dilute->Analyze

Caption: Figure 2.[1] Standardized workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation: Place 500 mg of (S)-piperidine-3-carbonitrile HCl into two separate 4 mL glass vials.

  • Solvent Addition:

    • Vial A (Water): Add 1.0 mL of water. If the solid dissolves completely immediately, add more solid until a suspension persists.[1]

    • Vial B (Ethanol): Add 2.0 mL of ethanol. A suspension should persist; if not, add more solid.[1]

  • Equilibration: Seal vials and shake at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached.[1]

  • Phase Separation: Centrifuge the vials or let them stand for 1 hour. Filter the supernatant using a syringe filter pre-saturated with the respective solvent.[1]

  • Quantification (Gravimetric - Rapid Method):

    • Pipette exactly 1.0 mL of the clear filtrate into a pre-weighed vial.

    • Evaporate solvent under vacuum/nitrogen stream.[1]

    • Weigh the residue.[1]

    • Calculation:

      
      .[1]
      

Part 4: Implications for Process Chemistry[2]

Understanding this solubility difference is crucial for purification strategies in drug development.[1]

ApplicationRecommended Solvent SystemRationale
Recrystallization Hot Ethanol The salt is moderately soluble in hot ethanol but less soluble at room temperature, allowing for high-yield crystallization upon cooling.[1][2]
Purification Ethanol/Ethyl Acetate Dissolve in minimal ethanol, then add ethyl acetate (anti-solvent) to precipitate the pure salt while leaving organic impurities in solution.[1]
Formulation Water (Aqueous) High water solubility supports the development of liquid oral dosage forms or parenteral solutions without complex solubilizers.[1]
Technical Insight: "Salting Out"

While highly soluble in pure water, the solubility of (S)-piperidine-3-carbonitrile HCl decreases significantly in acidic aqueous solutions (e.g., 6M HCl) due to the Common Ion Effect .[1][2] This can be leveraged to isolate the salt from aqueous reaction mixtures.[1]

References

  • PubChem. (2025).[1] Piperidine Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Bhattachar, S. N., et al. (2006).[1] Solubility: it's not just a number. Journal of Pharmaceutical Sciences. (Contextual grounding for shake-flask method).

Technical Whitepaper: Comparative Analysis of (S)-Piperidine-3-Carbonitrile Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical and functional differences between (S)-piperidine-3-carbonitrile hydrochloride and its free base form.

Executive Summary

In the synthesis of chiral pharmaceutical intermediates—particularly for JAK and DPP-4 inhibitors—(S)-piperidine-3-carbonitrile (CAS: 915226-72-1 for HCl) serves as a critical pharmacophore. The choice between the hydrochloride salt and the free base is not merely logistical but determines the thermodynamic stability, storage shelf-life, and reaction kinetics of the downstream process.

This guide delineates the structural and functional divergence of these two forms, providing a self-validating framework for their selection and manipulation in high-fidelity drug development workflows.

Physicochemical Profiling

The fundamental difference lies in the protonation state of the secondary amine, which dictates the molecular lattice energy, solubility parameter, and nucleophilicity.

Comparative Data Matrix
Property(S)-Piperidine-3-CN Hydrochloride (S)-Piperidine-3-CN Free Base
State (STP) Crystalline Solid (White/Off-white)Viscous Oil or Low-Melting Solid
Ionic Character Ionic Lattice (

)
Molecular Dipole (

)
Melting Point High (>180°C, decomp.)Low (<50°C) or Liquid
Solubility (Water) High (>100 mg/mL)Moderate to Low
Solubility (Organics) Low (insoluble in Et₂O, Hexane)High (DCM, EtOAc, THF, Toluene)
Hygroscopicity Moderate to High (Desiccant required)Low (but prone to oxidation)
pKa (Conj. Acid) ~9.0 - 9.5 (Estimated)*~9.0 - 9.5
Reactivity Electrophilic (Ammonium), InertNucleophilic (Amine), Reactive
Storage Stability Excellent (>2 years at RT)Poor (Oxidation/Carbamate formation)

*Note: The electron-withdrawing nitrile group (-CN) via the inductive effect (-I) lowers the pKa relative to unsubstituted piperidine (pKa ~11.1), making the nitrogen less basic but still capable of forming stable salts.

Structural Dynamics & Stability

The hydrochloride salt is the thermodynamically preferred form for isolation and storage. The ionic lattice energy confers resistance to oxidation and prevents the formation of carbamates (reaction with atmospheric CO₂), a common degradation pathway for chiral secondary amines.

The free base , conversely, possesses a lone pair on the nitrogen atom. While this makes it the active species for nucleophilic attacks (e.g.,


 alkylation), it also renders the molecule susceptible to air oxidation and racemization under harsh conditions.

Decision Matrix: When to Use Which Form?

The selection of the salt or free base should be driven by the specific unit operation within the synthetic pathway.

DecisionMatrix Start Start: Select Form Storage Long-Term Storage & Transport Start->Storage Inventory Reaction_Nu Nucleophilic Reaction (Alkylation/Acylation) Start->Reaction_Nu Synthesis Purification Chiral Resolution (Recrystallization) Start->Purification Enrichment Use HCl Salt Use HCl Salt Storage->Use HCl Salt Convert to Free Base Convert to Free Base Reaction_Nu->Convert to Free Base Reaction_Aq Aqueous Reaction (e.g., Hydrolysis) Reaction_Aq->Use HCl Salt Purification->Use HCl Salt

Figure 1: Strategic selection workflow based on process requirements.

Experimental Protocols

Protocol A: "Free-Basing" (Salt to Base Conversion)

Objective: Isolate the reactive nucleophilic amine from the stable HCl salt for immediate use in coupling reactions.

Reagents:

  • (S)-Piperidine-3-carbonitrile HCl[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 2M Sodium Hydroxide (NaOH) or Saturated

    
    
    
  • Brine (

    
    )
    
  • Anhydrous Sodium Sulfate (

    
    )
    

Methodology:

  • Dissolution: Suspend the HCl salt (1.0 eq) in water (10 vol).

  • Neutralization: Slowly add 2M NaOH (1.2 eq) with stirring at 0–5°C. Monitor pH; ensure pH > 12.

    • Mechanism:[3][4]

      
      
      
  • Extraction: Add DCM (10 vol). Agitate vigorously for 10 minutes to partition the neutral amine into the organic phase.

  • Separation: Separate layers. Re-extract the aqueous layer with DCM (2 x 5 vol).

    • Note: The nitrile group increases polarity; ensure thorough re-extraction to maximize yield.

  • Drying: Wash combined organics with brine, dry over

    
    , and filter.
    
  • Concentration: Evaporate solvent under reduced pressure (keep bath < 40°C) to obtain the free base as an oil/low-melting solid.

    • Critical: Use immediately. Do not store the free base for extended periods.

Protocol B: Salt Formation (Base to Salt)

Objective: Stabilize the crude amine for storage or purification via recrystallization.

Methodology:

  • Dissolve the crude free base in dry Ethanol or Methanol (5 vol).

  • Cool to 0°C.

  • Add 4M HCl in 1,4-Dioxane (1.1 eq) dropwise.

  • Precipitate forms immediately. Dilute with Diethyl Ether (

    
    ) to maximize recovery.
    
  • Filter the white solid and dry under vacuum.

Synthetic Utility & Mechanism

Nucleophilic Substitution

The free base is utilized in


 reactions to attach the piperidine ring to a core scaffold (e.g., a pyrimidine or pyrrolopyrimidine core in JAK inhibitors).
  • Why Free Base? The protonated salt (

    
    ) has no lone pair available for attack. Using the salt directly requires an in situ base (e.g., TEA, DIPEA) which generates salt byproducts (
    
    
    
    ) that can complicate workup or alter reaction ionic strength.
  • Chiral Integrity: The (S)-configuration at the C3 position is stable under standard basic conditions but can racemize if heated excessively in the presence of strong bases and protic solvents via a retro-Michael/Michael mechanism or enolization (though less likely without an adjacent carbonyl).

Analytical Differentiation (NMR/IR)
SpectroscopyHCl SaltFree Base
¹H NMR (

)

-Protons (C2, C6) shifted downfield (

3.0–3.5 ppm) due to positive charge.

-Protons shifted upfield (

2.6–3.0 ppm).
IR (Solid State) Broad, strong band ~2400–3000 cm⁻¹ (

stretch).
Sharp, weak band ~3300 cm⁻¹ (

stretch).
IR (Nitrile)

stretch ~2240 cm⁻¹.

stretch ~2240 cm⁻¹ (Minimal shift).

Workflow Visualization

The following diagram illustrates the standard workflow for handling this intermediate in a drug discovery campaign.

Workflow Vendor Vendor Supply (HCl Salt) QC QC: Chiral HPLC & NMR (Confirm (S)-isomer) Vendor->QC Decision Immediate Use? QC->Decision FreeBase Protocol A: Free-Basing (DCM/NaOH Extraction) Decision->FreeBase Yes Storage Store in Desiccator (Ambient Temp) Decision->Storage No Coupling Coupling Reaction (e.g., SNAr or Reductive Amination) FreeBase->Coupling Nucleophile Ready Storage->FreeBase On Demand

Figure 2: Operational workflow from procurement to reaction.

References

  • BenchChem. (2025). (S)-Piperidine-3-carbonitrile hydrochloride Properties and Applications. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 915226-72-1. Retrieved from

  • ChemicalBook. (2025).[3][5] Product Monograph: (S)-3-Cyanopiperidine Hydrochloride. Retrieved from

  • Master Organic Chemistry. (2017). Amine Basicity and pKa of Conjugate Acids. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: Piperidine Hydrochloride. Retrieved from

Sources

The (S)-Piperidine-3-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The Ascendance of a Versatile Heterocycle

Within the expansive landscape of medicinal chemistry, the piperidine ring stands as a cornerstone, embedded in the architecture of numerous pharmaceuticals across a wide array of therapeutic areas.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a highly privileged scaffold. This guide focuses on a particularly impactful derivative: (S)-piperidine-3-carbonitrile. The strategic incorporation of a nitrile group at the 3-position of the piperidine ring in the (S)-configuration has unlocked significant therapeutic potential, most notably in the development of enzyme inhibitors. This document serves as a technical deep dive into the core applications of this scaffold, elucidating the scientific rationale behind its design, synthesis, and biological evaluation, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) and Janus Kinase (JAK) inhibitors.

Chapter 1: The (S)-Piperidine-3-Carbonitrile Moiety as a Bioactive Pharmacophore

The therapeutic success of molecules incorporating the (S)-piperidine-3-carbonitrile scaffold is not fortuitous; it is a testament to the unique physicochemical properties imparted by this specific arrangement. The piperidine ring itself offers a robust, saturated heterocyclic core that can be functionalized to modulate solubility, lipophilicity, and metabolic stability.[2] The introduction of a nitrile group provides a strong hydrogen bond acceptor and can engage in key interactions with enzyme active sites. The stereochemistry at the 3-position is often crucial for optimal binding and selectivity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Paradigm of Glucose Homeostasis

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control in patients with type 2 diabetes.[4]

The (S)-piperidine-3-carbonitrile scaffold is a key component of several marketed DPP-4 inhibitors, including Alogliptin and Trelagliptin.[5][6] In these molecules, the (R)-3-aminopiperidine moiety, which can be considered a derivative of (S)-piperidine-3-carbonitrile, serves as a crucial pharmacophore that mimics the N-terminus of the natural DPP-4 substrates.

The aminopiperidine moiety of these inhibitors occupies the S2 subsite of the DPP-4 active site, forming a salt bridge with the carboxylate groups of two glutamate residues, Glu205 and Glu206.[7] The piperidine ring itself makes favorable van der Waals contacts within a hydrophobic pocket. The nitrile group, often present on an aromatic ring attached to the piperidine, typically occupies the S1 subsite, a hydrophobic pocket that accommodates the proline residue of natural substrates.

Below is a diagram illustrating the general binding mode of (S)-piperidine-3-carbonitrile-derived DPP-4 inhibitors.

DPP4_Binding_Mode cluster_DPP4 DPP-4 Active Site cluster_Inhibitor Inhibitor S1 S1 Subsite (Hydrophobic) S2 S2 Subsite (Acidic) S2_extensive S2 Extensive Subsite Glu205 Glu205 Glu206 Glu206 Tyr662 Tyr662 Piperidine (S)-Aminopiperidine Moiety Piperidine->S2 Piperidine->Glu205 Salt Bridge Piperidine->Glu206 Salt Bridge Aromatic Aromatic/Heterocyclic Core (with Nitrile) Aromatic->S1 Hydrophobic Interaction Aromatic->Tyr662 π-π Stacking

Caption: Binding mode of (S)-aminopiperidine-derived DPP-4 inhibitors.

Table 1: Key (S)-Piperidine-3-Carbonitrile-Derived DPP-4 Inhibitors and their Properties

Compound Structure IC50 (DPP-4) Key Pharmacokinetic Parameters Clinical Use
Alogliptin 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile< 10 nM[5]T1/2: ~21 hours; Primarily renal excretionType 2 Diabetes[8]
Trelagliptin 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile1.3 nM[9]T1/2: ~54.3 hours; Slow dissociation from DPP-4[6]Type 2 Diabetes (once-weekly)[6]
Janus Kinase (JAK) Inhibition: Modulating the Cytokine Signaling Cascade

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are intracellular enzymes that play a pivotal role in cytokine signaling through the JAK-STAT pathway.[10] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutics.[11]

While the (S)-piperidine-3-carbonitrile scaffold is not as prominently featured in currently marketed JAK inhibitors as it is in DPP-4 inhibitors, the broader piperidine motif is a common structural element in many JAK inhibitors in development.[8][12] The nitrile group, in particular, is a key feature of several potent JAK inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.

JAK inhibitors function by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of STAT proteins. This blockade of the JAK-STAT signaling cascade downstream of cytokine receptors ultimately leads to the modulation of the inflammatory response.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT->pSTAT Gene Gene Transcription pSTAT->Gene Nuclear Translocation Nucleus Nucleus Inflammatory Response Inflammatory Response Gene->Inflammatory Response Modulation Inhibitor (S)-Piperidine-3-Carbonitrile Derivative (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.

While specific clinical data for (S)-piperidine-3-carbonitrile-based JAK inhibitors is not as readily available as for DPP-4 inhibitors, the principles of structure-based design suggest that this scaffold holds promise for the development of selective and potent JAK inhibitors. The piperidine ring can be functionalized to occupy different pockets within the kinase domain to enhance selectivity among the JAK isoforms.

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of (S)-piperidine-3-carbonitrile and its derivatives is a critical aspect of their development as therapeutic agents. Chiral control is paramount, as the biological activity is often highly dependent on the stereochemistry at the C3 position.

Chiral Synthesis of the (S)-Piperidine-3-Carbonitrile Core

Several strategies have been developed to access the enantiomerically pure (S)-piperidine-3-carbonitrile scaffold.

A common approach involves the synthesis of a racemic mixture of 3-piperidinecarbonitrile followed by resolution.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic 3-Piperidinecarbonitrile (Conceptual)

  • Substrate Preparation: Synthesize racemic N-protected 3-piperidinecarbonitrile.

  • Enzyme Screening: Screen a panel of lipases or proteases for their ability to enantioselectively hydrolyze the nitrile or an ester precursor.

  • Enzymatic Reaction: Incubate the racemic substrate with the selected enzyme under optimized conditions (pH, temperature, solvent).

  • Separation: Separate the unreacted (S)-enantiomer from the hydrolyzed (R)-enantiomer (or vice versa) using standard chromatographic techniques.

  • Deprotection and Derivatization: Remove the protecting group to yield (S)-piperidine-3-carbonitrile, which can then be used in subsequent synthetic steps.

Note: This is a conceptual protocol. Specific enzymes and conditions would need to be determined empirically.[13]

A more elegant approach involves the use of a chiral starting material to establish the desired stereochemistry. L-glutamic acid is a readily available and inexpensive chiral precursor.[14]

Experimental Protocol: Synthesis of (S)-3-Aminopiperidine from L-Glutamic Acid [14]

  • Diesterification: Convert L-glutamic acid to its dimethyl ester.

  • N-Protection: Protect the amino group, for example, with a Boc group.

  • Reduction: Reduce the diester to the corresponding diol using a reducing agent such as sodium borohydride.

  • Ditosylation: Convert the diol to a ditosylate.

  • Cyclization: React the ditosylate with a primary amine (e.g., benzylamine) to form the N-substituted piperidine ring.

  • Deprotection: Remove the protecting groups to yield (S)-3-aminopiperidine.

Synthesis_Workflow Start L-Glutamic Acid Step1 Diesterification Start->Step1 Step2 N-Protection (Boc) Step1->Step2 Step3 Reduction (NaBH4) Step2->Step3 Step4 Ditosylation Step3->Step4 Step5 Cyclization (with R-NH2) Step4->Step5 Step6 Deprotection Step5->Step6 End (S)-3-Aminopiperidine Step6->End

Caption: Synthetic workflow for (S)-3-aminopiperidine from L-glutamic acid.

Derivatization for Therapeutic Applications

Once the (S)-3-aminopiperidine or a related intermediate is obtained, it can be further functionalized to synthesize the final drug molecule. For DPP-4 inhibitors like alogliptin and trelagliptin, this typically involves a nucleophilic substitution reaction with a suitable heterocyclic core.[1]

Chapter 3: Biological Evaluation and Assay Methodologies

The therapeutic potential of (S)-piperidine-3-carbonitrile derivatives is ultimately determined by their biological activity and selectivity. A suite of in vitro and cell-based assays is employed to characterize these compounds.

In Vitro Enzyme Inhibition Assays

The inhibitory potency of compounds against DPP-4 is typically determined using a fluorogenic substrate.

Experimental Protocol: DPP-4 Inhibition Assay

  • Reagent Preparation: Prepare solutions of recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound at various concentrations.

  • Assay Setup: In a 96-well plate, add the DPP-4 enzyme, the test compound, and assay buffer.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

The inhibitory activity against JAK isoforms can be assessed using various assay formats, such as those based on ADP detection or phosphorylation-specific antibodies.[4][15]

Experimental Protocol: JAK3 Kinase Inhibition Assay (ADP-Glo™ format) [15]

  • Reagent Preparation: Prepare solutions of recombinant JAK3 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, and the test compound at various concentrations.

  • Kinase Reaction: In a 384-well plate, combine the JAK3 enzyme, substrate/ATP mix, and the test compound. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays

Cell-based assays are essential to confirm the activity of the compounds in a more physiologically relevant context.

This assay measures the ability of a compound to inhibit cytokine-induced STAT phosphorylation.[16][17]

Experimental Protocol: Cell-Based JAK-STAT Signaling Assay [3]

  • Cell Culture: Culture a suitable cell line (e.g., human PBMCs or a cell line expressing the target JAK) to the desired density.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-2 for JAK1/3, IL-6 for JAK1) to activate the JAK-STAT pathway.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

  • Detection of Phospho-STAT: Use an immunoassay (e.g., ELISA or Western blot) with a phospho-specific STAT antibody to quantify the level of STAT phosphorylation.

  • Data Analysis: Normalize the phospho-STAT signal to the total protein concentration and determine the IC50 value of the compound.

Chapter 4: Structure-Activity Relationships (SAR) and Drug Design Principles

The development of potent and selective inhibitors based on the (S)-piperidine-3-carbonitrile scaffold has been guided by extensive SAR studies.[18][19]

DPP-4 Inhibitors

For DPP-4 inhibitors, the following SAR principles are generally observed:

  • The (R)-3-aminopiperidine moiety: This group is critical for binding to the S2 subsite and establishing the key salt bridge interactions with Glu205 and Glu206.

  • The Nitrile-containing aromatic ring: This portion of the molecule typically occupies the S1 subsite. The nature and substitution pattern of this ring can significantly impact potency and selectivity. For example, the fluorine atom in trelagliptin contributes to its enhanced potency and pharmacokinetic profile compared to alogliptin.[9]

  • The Linker: The linker connecting the piperidine ring to the aromatic moiety influences the overall conformation and positioning of the pharmacophoric elements within the active site.

JAK Inhibitors

For JAK inhibitors, the SAR is more complex due to the high degree of homology among the JAK isoforms. However, some general principles apply:

  • The Hinge-binding motif: A nitrogen-containing heterocycle is often employed to form hydrogen bonds with the hinge region of the kinase.

  • The Piperidine Scaffold: The piperidine ring can be used to project substituents into specific pockets of the ATP-binding site to achieve selectivity. For instance, targeting unique residues in the active site of JAK3 (e.g., Cys909) can lead to highly selective inhibitors.[20]

  • The Nitrile Group: The nitrile group can act as a key hydrogen bond acceptor, interacting with backbone amides in the hinge region.

Conclusion: A Scaffold with Enduring Therapeutic Relevance

The (S)-piperidine-3-carbonitrile scaffold has proven to be a remarkably versatile and valuable motif in modern drug discovery. Its success in the development of DPP-4 inhibitors for the treatment of type 2 diabetes is well-established, and its potential in the design of selective JAK inhibitors for autoimmune and inflammatory diseases continues to be an active area of research. This guide has provided a comprehensive overview of the key therapeutic applications, mechanisms of action, synthetic strategies, and biological evaluation methods associated with this important pharmacophore. As our understanding of disease biology deepens and synthetic methodologies evolve, the (S)-piperidine-3-carbonitrile scaffold is poised to remain a cornerstone of innovative drug design for years to come.

References

  • Trelagliptin Tablets 100 mg. Zuventus. [Link]

  • Alogliptin. RCSB PDB. [Link]

  • Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. 2025 Feb 15. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS One. 2016 Nov 10. [Link]

  • A 3D-QSAR study on DPP-4 inhibitors. Cresset Group. [Link]

  • Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine. PMC. [Link]

  • A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. PMC. [Link]

  • 3D-QSAR studies of Dipeptidyl peptidase IV inhibitors using a docking based alignment. PubMed. 2007 Oct 15. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. Semantic Scholar. 2016 Nov 10. [Link]

  • Binding interactions of alogliptin with DPP‐4 after 20, 40, 60, 80, and... ResearchGate. [Link]

  • QSAR studies on pyrrolidine amides derivatives as DPP-IV inhibitors for type 2 diabetes. ResearchGate. 2025 Aug 5. [Link]

  • A Randomized Pilot Study of the Effect of Trelagliptin and Alogliptin on Glycemic Variability in Patients with Type 2 Diabetes. PMC. 2019 Sep 27. [Link]

  • Trelagliptin. Wikipedia. [Link]

  • JAK3 Activity Assay | Inhibitor Screening Application. BellBrook Labs. [Link]

  • Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. PMC. 2018 Mar 27. [Link]

  • Selective inhibitors of JAK1 targeting a subtype-restricted allosteric cysteine. bioRxiv. 2022 Feb 1. [Link]

  • A small molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. PMC. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025 Oct 21. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • Alogliptin: uses, dosing, warnings, adverse events, interactions. MedCentral. [Link]

  • Method for preparing (R)-or(S)-3-aminopiperidine dihydrochloride.
  • Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Once-weekly trelagliptin versus daily alogliptin in Japanese patients with type 2 diabetes: a randomised, double-blind, phase 3, non-inferiority study. PubMed. 2015 Mar 15. [Link]

  • Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. PubMed. 2022 Jan 1. [Link]

  • Preparation of 3-cyanopyridine.
  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. MDPI. [Link]

  • Selective JAK 1 Inhibitor for RA Proves Promising in Phase 3 Trial. The Hospitalist. 2024 Jun 20. [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. 2023 Jun 22. [Link]

  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. BioTools. 2022 Nov 14. [Link]

  • JAK Inhibitors Clinical Trial Pipeline Experiences Momentum: DelveInsight Estimates a Diverse Pipeline Comprising 50+ Companies Working in the Domain. PR Newswire. 2024 Oct 22. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

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Technical Monograph: (S)-3-Cyanopiperidine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and pharmaceutical applications of (S)-3-cyanopiperidine hydrochloride , a critical chiral building block in the development of kinase inhibitors and peptidomimetics.

Part 1: Executive Technical Summary

(S)-3-Cyanopiperidine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-piperidinecarbonitrile. It serves as a strategic chiral scaffold in medicinal chemistry, primarily as a precursor to (S)-3-aminopiperidine , a pharmacophore found in various investigational drugs targeting JNK (c-Jun N-terminal kinases) and PIM-1 kinases.

Unlike its enantiomer, (R)-3-cyanopiperidine—which is the key intermediate for blockbuster DPP-4 inhibitors like Alogliptin and Linagliptin—the (S)-isomer is utilized to access distinct biological targets where stereochemical inversion alters binding affinity and selectivity.

Core Identity Data
PropertySpecification
Chemical Name (S)-3-Piperidinecarbonitrile hydrochloride
CAS Number 915226-72-1 (HCl salt); 915226-71-0 (Free base)
Molecular Formula C₆H₁₁ClN₂ (C₆H₁₀N₂[1] · HCl)
Molecular Weight 146.62 g/mol (Salt); 110.16 g/mol (Free Base)
Chirality (S)-Enantiomer
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in DCM

Part 2: Physicochemical Profile & Stability

The hydrochloride salt improves the stability and handling properties of the free base, which is a liquid prone to oxidation and racemization.

Thermodynamics & Solubility
  • Melting Point: Typically 160–165 °C (decomposition). Note: Exact MP varies by crystal polymorph and residual solvent; experimental verification via DSC is recommended.

  • Hygroscopicity: Moderately hygroscopic. Requires storage under desiccant at 2–8°C .

  • pKa: The piperidine nitrogen has a pKa of ~10.5, ensuring it remains protonated in physiological pH, while the nitrile group is electron-withdrawing, slightly lowering the pKa compared to unsubstituted piperidine.

Part 3: Synthetic Pathways & Manufacturing

The synthesis of (S)-3-cyanopiperidine hydrochloride requires strict stereocontrol to prevent racemization of the alpha-chiral center.

Method A: Dehydration of (S)-Piperidine-3-carboxamide (Primary Route)

This method preserves the stereochemistry of the starting material, (S)-nipecotamide.

  • Starting Material: (S)-Piperidine-3-carboxamide (derived from (S)-nipecotic acid).

  • Protection (Optional but Recommended): Protection of the ring nitrogen (e.g., with Boc) prevents side reactions, though direct dehydration of the salt is possible.

  • Dehydration: Treatment with Trifluoroacetic anhydride (TFAA) or POCl₃ converts the primary amide to the nitrile.

  • Deprotection/Salt Formation: If protected, the Boc group is removed with HCl/dioxane to yield the final hydrochloride salt.

Method B: Chiral Resolution

Racemic 3-cyanopiperidine is resolved using a chiral acid, typically L-Tartaric acid or Dibenzoyl-L-tartaric acid , followed by recrystallization and salt exchange to HCl.

Synthesis Workflow Visualization

Synthesis cluster_0 Critical Control Point: Stereoretention Start (S)-Nipecotic Acid Amide (S)-Piperidine-3-carboxamide Start->Amide Amidation Inter N-Protected Intermediate (e.g., N-Boc) Amide->Inter Boc-Protection Dehydrate Dehydration (TFAA/Pyridine) Inter->Dehydrate -H2O Prod (S)-3-Cyanopiperidine HCl Dehydrate->Prod Deprotection (HCl)

Figure 1: Synthetic pathway from (S)-Nipecotic acid involving amide dehydration.[2] The N-protection step is crucial to prevent racemization during the dehydration conditions.

Part 4: Pharmaceutical Applications

While the (R)-enantiomer is dominant in diabetes therapeutics (DPP-4 inhibitors), the (S)-enantiomer is a key intermediate for:

  • JNK Inhibitors: Used in the synthesis of pan-JNK inhibitors for neurodegenerative diseases (e.g., Huntington’s). The (S)-3-aminopiperidine moiety (derived from the nitrile) fits into the ATP-binding pocket of the kinase.

  • IdeS Protease Inhibitors: Peptidomimetic inhibitors of the bacterial enzyme IdeS (Immunoglobulin G-degrading enzyme of S. pyogenes) utilize the (S)-piperidine scaffold to mimic the proline residue in the IgG cleavage site.

  • PIM-1 Kinase Inhibitors: Cyanopyridine and cyanopiperidine derivatives act as warheads or binding elements in inhibitors targeting PIM-1, a kinase overexpressed in prostate cancer.

Comparative Stereochemistry
Drug ClassPreferred IsomerExample DrugRole of Piperidine
DPP-4 Inhibitors (R)-EnantiomerAlogliptin, LinagliptinPrimary amine binds to Glu205/Glu206
JNK Inhibitors (S)-Enantiomer Research CompoundsScaffold orientation for ATP pocket
IdeS Inhibitors (S)-Enantiomer Peptide AnalogsProline mimetic

Part 5: Analytical Protocols & Quality Control

Ensuring enantiomeric purity is the critical quality attribute (CQA).

Enantiomeric Purity via Chiral HPLC

Standard reverse-phase HPLC cannot separate the enantiomers. A chiral stationary phase is required.

  • Column: Chiralpak IC or IG (Immobilized polysaccharide type).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).

  • Detection: UV at 210 nm (Nitrile absorbance).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Identity Verification (H-NMR)

The H-NMR spectrum of the HCl salt in D₂O or DMSO-d6 shows distinct shifts due to the protonated amine.

  • Key Signals:

    • δ ~3.2–3.5 ppm: Multiplets for protons alpha to the nitrogen (C2 and C6 positions).

    • δ ~3.1 ppm: Multiplet for the proton alpha to the nitrile (C3 position).

    • δ ~9.0–9.5 ppm: Broad singlet for NH₂⁺ protons (exchangeable).

Analytical Workflow

Analysis cluster_purity Purity Analysis cluster_id Identity Verification Sample Raw Sample (S)-3-Cyanopiperidine HCl HPLC Chiral HPLC (Chiralpak IC) Sample->HPLC NMR 1H-NMR (DMSO-d6) Sample->NMR IR FT-IR (CN stretch @ ~2240 cm-1) Sample->IR EE Calc: Enantiomeric Excess (Target > 98%) HPLC->EE

Figure 2: Analytical workflow for validating the identity and optical purity of the compound.

Part 6: References

  • ChemicalBook. (2025).[3] (S)-3-Cyanopiperidine hydrochloride Properties and Suppliers.

  • National Institutes of Health (NIH). (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • BenchChem. (2025).[4] Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes.

  • MedChemExpress. (2025). (S)-1-Boc-3-aminopiperidine: Key Intermediate for Kinase Inhibitors.

  • Berggren, K., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS.[5] Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: High-Purity Synthesis of (S)-Piperidine-3-Carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

(S)-Piperidine-3-carbonitrile hydrochloride (CAS: 915227-36-6) is a critical chiral scaffold in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogues) and dipeptidyl peptidase-4 (DPP-4) inhibitors. The primary synthetic challenge lies in establishing the C3-stereocenter while preventing racemization during the transformation of the carboxylic/amide functionality into the nitrile group.

This guide details a scalable, four-step protocol starting from (S)-Nipecotic acid. Unlike direct resolution of the nitrile—which often suffers from poor atom economy—this route utilizes the "Chiral Pool" approach (or early-stage resolution), ensuring high enantiomeric excess (ee) is maintained throughout the functional group interconversions.

Key Technical Advantages of This Protocol:
  • Stereochemical Integrity: Uses mild dehydration conditions (TFAA/Pyridine) to prevent

    
    -deprotonation and subsequent racemization of the C3 center.
    
  • Purification Efficiency: Intermediates are crystalline or easily purified via standard silica chromatography, avoiding expensive chiral HPLC at late stages.

  • Safety: Avoids the use of highly toxic cyanide sources (e.g., NaCN/DMSO substitutions) by constructing the nitrile from a primary amide.

Synthetic Pathway Visualization[1]

The following flow diagram illustrates the critical path, reagents, and logic flow for the synthesis.

SynthesisPath cluster_logic Critical Control Points Start (S)-Nipecotic Acid (Chiral Precursor) Step1 N-Boc Protection (Orthogonal Cap) Start->Step1 Boc2O, NaOH THF/H2O Step2 Amide Formation (Mixed Anhydride) Step1->Step2 1. i-BuOCOCl, NMM 2. NH4OH Step3 Dehydration (Nitrile Formation) Step2->Step3 TFAA, Pyridine 0°C (Prevents Racemization) Final (S)-Piperidine-3-CN HCl (Target Salt) Step3->Final 4M HCl in Dioxane Deprotection

Figure 1: Synthetic workflow for (S)-piperidine-3-carbonitrile HCl. The dehydration step (yellow) is the critical control point for stereochemical retention.

Materials & Reagents Specifications

To ensure reproducibility, the following reagent grades are required.

ReagentGrade/PurityRoleCritical Note
(S)-Nipecotic Acid >98% (ee >99%)Starting MaterialVerify optical rotation

(H2O).
Di-tert-butyl dicarbonate Synthesis GradeProtecting GroupUse 1.1 equivalents.
Isobutyl Chloroformate >98%ActivatorMust be free of HCl; store cold.
Trifluoroacetic Anhydride (TFAA) >99%Dehydrating AgentFreshly opened bottle preferred to ensure potency.
4M HCl in Dioxane AnhydrousDeprotectionMoisture will reduce yield and cause gumming.

Detailed Experimental Protocols

Step 1: N-Boc Protection of (S)-Nipecotic Acid

Objective: Mask the secondary amine to prevent interference during amide coupling and dehydration.

  • Setup: Charge a 1L round-bottom flask with (S)-Nipecotic acid (12.9 g, 100 mmol) and THF/Water (1:1, 200 mL).

  • Basification: Add NaOH (4.4 g, 110 mmol) slowly to dissolve the acid. Cool the solution to 0°C.

  • Addition: Add Di-tert-butyl dicarbonate ((Boc)2O, 24.0 g, 110 mmol) dropwise over 30 minutes.

  • Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; starting material spot should disappear).

  • Workup:

    • Wash the aqueous layer with Et2O (50 mL) to remove unreacted (Boc)2O.

    • Acidify the aqueous phase to pH 2-3 using 1M HCl (careful: CO2 evolution).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Yield: Expect ~21-22 g (90-95%) of (S)-1-Boc-piperidine-3-carboxylic acid as a white solid or viscous oil.

Step 2: Conversion to Primary Amide

Objective: Convert the carboxylic acid to a primary amide using the Mixed Anhydride method. This method is preferred over acyl chlorides (SOCl2) to minimize harsh acidic conditions that could degrade the Boc group.

  • Activation: Dissolve the Step 1 product (22.9 g, 100 mmol) in dry THF (250 mL) under Nitrogen. Cool to -15°C (ice/salt bath).

  • Base Addition: Add N-Methylmorpholine (NMM, 11.1 g, 110 mmol).

  • Anhydride Formation: Add Isobutyl chloroformate (15.0 g, 110 mmol) dropwise, keeping internal temp < -10°C. Stir for 20 mins. Precipitation of NMM-HCl salts will occur.

  • Amidation: Add aqueous Ammonium Hydroxide (25%, 30 mL) or bubble ammonia gas for 15 mins. Stir at -10°C for 1 hour, then warm to RT.

  • Workup: Evaporate THF. Redissolve residue in EtOAc, wash with Sat. NaHCO3, water, and brine.

  • Yield: Expect ~18-20 g of (S)-tert-butyl 3-carbamoylpiperidine-1-carboxylate .

Step 3: Dehydration to Nitrile (Critical Step)

Objective: Convert the amide to a nitrile without affecting the chiral center. Mechanism: TFAA activates the amide oxygen, followed by E2 elimination by Pyridine.

  • Setup: Dissolve the amide (11.4 g, 50 mmol) in dry Dichloromethane (DCM, 150 mL) and Pyridine (10 mL, ~125 mmol). Cool to 0°C.

  • Dehydration: Add Trifluoroacetic Anhydride (TFAA, 12.6 g, 60 mmol) dropwise over 20 minutes.

    • Note: Exothermic reaction. Maintain temp < 5°C.

  • Monitoring: Stir at 0°C for 2 hours. TLC (EtOAc/Hexane 1:1) should show a less polar spot (Nitrile).

  • Quench: Pour mixture into ice-cold Sat. NaHCO3 solution. Stir vigorously.

  • Isolation: Separate organic layer.[1][2] Wash with 0.5M citric acid (to remove pyridine), then brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) may be required if the crude is yellow.

  • Product: (S)-tert-butyl 3-cyanopiperidine-1-carboxylate .

Step 4: Deprotection & Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.

  • Dissolution: Dissolve the nitrile intermediate (8.4 g, 40 mmol) in dry 1,4-Dioxane (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (30 mL, 120 mmol) at 0°C.

  • Precipitation: Warm to RT and stir for 2-4 hours. The product usually precipitates as a white solid.

  • Isolation: Add Diethyl Ether (100 mL) to complete precipitation. Filter the solid under N2 atmosphere (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

  • Final Product: (S)-piperidine-3-carbonitrile hydrochloride .

Quality Control & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (C18 column)> 98.0% (Area %)
Chiral Purity Chiral HPLC (Chiralpak AD-H or IC)> 99.0% ee
Identity 1H-NMR (D2O)Diagnostic peaks:

3.4-3.6 (m, 2H), 3.1-3.3 (m, 3H), 2.1-1.8 (m, 4H). Absence of Boc singlet (~1.4 ppm).
Specific Rotation Polarimetry

to

(c=1, MeOH) [Note: Sign depends on solvent/salt form]

Troubleshooting the Chiral Center: If racemization is observed (ee < 95%), the culprit is usually Step 3.

  • Cause: Temperature rose > 10°C during TFAA addition.[1]

  • Cause: Pyridine was old/wet.

  • Solution: Repeat Step 3 strictly at -5°C to 0°C and use fresh reagents.

References

  • Preparation of Chiral Piperidine Salts: BenchChem. (2025).[3] Resolving Racemic Mixtures of Piperidine-3-carbothioamide. Retrieved from Context: Describes the use of chiral acids like Di-benzoyl-L-tartaric acid for resolving piperidine cores.

  • Industrial Resolution of Nipecotic Acid Derivatives: Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Retrieved from Context: Validates the resolution of ethyl nipecotate using L-tartaric acid derivatives, providing the chiral precursor for Protocol 2.

  • Kinetic Resolution and Boc-Piperidine Chemistry: Firth, J. D., et al. (2022).[4] Kinetic Resolution of 2-Aryl-4-methylenepiperidines. Journal of Organic Chemistry. Retrieved from Context: Provides modern insights into Boc-protected piperidine handling and salt formation (HCl/Dioxane).

  • Commercial Availability and Properties: Sigma-Aldrich.[5] (n.d.). Piperidine-3(R)-carbonitrile Product Specification. Retrieved from Context: Confirms the existence and physical state of the enantiomeric series.

  • General Piperidine Synthesis Strategies: White Rose eTheses. (2022).[1][6] Exploration of piperidine 3D fragment chemical space. Retrieved from Context: Background on hydrogenation and protecting group strategies for substituted piperidines.

Sources

Application Note: Reaction Conditions for Coupling (S)-Piperidine-3-carbonitrile Hydrochloride

[1]

1

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride (CAS 915226-72-1) is a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors.[1] Its structural rigidity and the presence of the nitrile group—a versatile bioisostere for carbonyls and a handle for further functionalization—make it highly valuable.

However, its commercial availability as a hydrochloride salt presents specific challenges in coupling reactions. Failure to properly neutralize the salt in situ or the use of incompatible activation conditions can lead to stalled reactions, low yields, or nitrile hydrolysis. This guide provides field-proven protocols for the two most common transformations: Amide Coupling (reacting with carboxylic acids) and Nucleophilic Aromatic Substitution (


Ar)

Critical Handling & Pre-Reaction Considerations

The "Hidden" Equivalent

The most common failure mode when using amine hydrochloride salts is under-basification. The HCl moiety consumes exactly 1.0 equivalent of base before the amine becomes nucleophilic.

  • Rule of Thumb: If a protocol calls for 2.0 equivalents of base (e.g., DIPEA) for a free amine, you must use 3.0 equivalents for the HCl salt.

  • Consequence of Neglect: The amine remains protonated (ammonium form,

    
    ) and non-nucleophilic, resulting in <10% conversion while the activated ester hydrolyzes or rearranges.
    
Stereochemical Stability

The chiral center at C3 is


  • Racemization Risk: Low under standard coupling conditions. The

    
     of the 
    
    
    -nitrile proton is ~25 (DMSO). Standard organic bases (TEA, DIPEA, NMM) are insufficient to deprotonate this center.
  • Caution: Avoid using strong alkoxide bases (e.g., NaOtBu) or extremely high temperatures (>120°C) which could promote epimerization or elimination.

Decision Matrix: Selecting the Coupling Strategy

Before beginning, select the protocol matching your electrophile.

CouplingStrategyStartElectrophile TypeAcidCarboxylic Acid(R-COOH)Start->AcidArylHalideAryl/Heteroaryl Halide(Ar-F, Ar-Cl)Start->ArylHalideMethodAMethod A:HATU/DIPEA Amidation(Kinetic Control)Acid->MethodA Activation RequiredMethodBMethod B:SnAr N-Arylation(Thermodynamic Control)ArylHalide->MethodB Heat Required

Figure 1: Workflow selection based on electrophile identity.

Method A: Amide Coupling (HATU Protocol)

This protocol is optimized for coupling (S)-piperidine-3-carbonitrile HCl with sterically hindered or electron-deficient carboxylic acids. HATU is preferred over EDC/HOBt for secondary amines due to faster kinetics, which minimizes background hydrolysis.

Reagents
  • Amine: (S)-Piperidine-3-carbonitrile HCl (1.0 equiv)

  • Acid: Carboxylic acid substrate (1.0 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 – 3.5 equiv )[1]

  • Solvent: DMF (Anhydrous) or DMF/DCM (1:1)

Step-by-Step Protocol
  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

    • Add HATU (1.2 equiv).

    • Add DIPEA (1.0 equiv only).

    • Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow. Note: This pre-activation forms the reactive O-At active ester.[1]

  • Salt Neutralization & Addition:

    • In a separate vial, suspend (S)-Piperidine-3-carbonitrile HCl (1.0 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0 – 2.5 equiv). Vortex or sonicate briefly until the solid dissolves (formation of the free base).

    • Add this amine solution dropwise to the activated acid mixture.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS. Look for the disappearance of the active ester (M+Acid+Benzotriazole mass) and formation of the product.

  • Workup:

    • Dilute with EtOAc.

    • Wash sequentially with:

      • Sat.

        
         (removes unreacted acid/HOBt).
        
      • Water (removes DMF).

      • Brine.

    • Dry over

      
       and concentrate.
      
Mechanism & Rationale

The HATU reagent generates the highly reactive O-7-azabenzotriazole ester.[1] The secondary amine of the piperidine is sterically more demanding than a primary amine; the "aza" effect of HATU (pyridine nitrogen in the coupling ring) provides anchimeric assistance, accelerating the rate-determining attack of the amine [1].

Method B: Nucleophilic Aromatic Substitution ( Ar)[2][3]

This method is suitable for attaching the piperidine ring to heteroaromatic scaffolds (e.g., 2-chloropyrimidines, 6-fluoropyridines).

Reagents
  • Nucleophile: (S)-Piperidine-3-carbonitrile HCl (1.0 equiv)

  • Electrophile: Heteroaryl Halide (1.0 – 1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMSO (preferred for kinetics) or NMP.

Step-by-Step Protocol
  • Preparation:

    • Charge a reaction vial with (S)-Piperidine-3-carbonitrile HCl (1.0 equiv) and the Heteroaryl Halide (1.0 equiv).[1]

    • Add

      
        (3.0 equiv). Note: Inorganic bases are often superior in SnAr to prevent formation of hydrohalic acid salts that can stall the reaction.
      
    • Add DMSO (0.5 M concentration).

  • Reaction:

    • Heat to 80–100°C .

    • Time: 2–12 hours depending on the electrophilicity of the aryl halide.

    • Tip: Fluorides react faster than chlorides in SnAr due to the higher electronegativity of fluorine stabilizing the Meisenheimer complex intermediate [2].

  • Workup:

    • Cool to RT.

    • Crash Precipitation: Pour the reaction mixture into 10 volumes of ice-water. The product often precipitates as a solid.

    • Filter and wash with water.[2] If no precipitate forms, extract with EtOAc/LiCl(aq) to remove DMSO.

Data Summary & Comparison

FeatureMethod A (Amidation)Method B (

Ar)
Primary Reagent HATU / DIPEA

/ Heat
Solvent DMF, DCMDMSO, NMP, Acetonitrile
Temperature 20–25°C60–120°C
Base Stoichiometry 3.0 equiv (Organic)3.0 equiv (Inorganic preferred)
Key Risk Incomplete activationNitrile hydrolysis (if >120°C + water)
Typical Yield 85–95%70–90%

Troubleshooting Guide

Issue: Low Conversion in Amide Coupling
  • Cause: The HCl salt was not fully neutralized.

  • Solution: Ensure you used at least 3.0 equivalents of base. Try "free-basing" the salt separately: Partition the salt between DCM and 1N NaOH, dry the organic layer, and use the resulting oil immediately.

Issue: Nitrile Hydrolysis (Formation of Amide/Acid)
  • Cause: High heat in the presence of water/hydroxide (common in Method B).

  • Solution: Ensure anhydrous solvents are used. Lower the temperature and extend reaction time. Switch from hydroxide bases (NaOH) to carbonate (

    
    ) or amine bases (DIPEA).
    
Issue: Racemization[5][6][7][8][9]
  • Cause: Harsh basic conditions promoting deprotonation at C3.

  • Solution: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient). Avoid temperatures >140°C.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Halides. Chemical Reviews, 49(2), 273-412. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

Application Note: High-Efficiency Reductive Amination of (S)-Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-Piperidine-3-carbonitrile is a high-value chiral building block extensively used in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs), DPP-4 inhibitors (e.g., Alogliptin analogs), and other bioactive molecules targeting the Central Nervous System (CNS). The nitrile group serves as a critical synthetic handle for further transformation (e.g., to amides or heterocycles) or as a bioisostere for carbonyls.

However, the hydrochloride salt form presents specific challenges in reductive amination:

  • Solubility & Neutralization: The salt is insoluble in non-polar solvents typically used for reductive amination (DCE, DCM), requiring an in situ free-basing strategy.

  • Chemoselectivity: The nitrile group (

    
    ) is susceptible to reduction under harsh catalytic hydrogenation conditions, necessitating mild hydride donors.
    
  • Stereochemical Integrity: While the C3 chiral center is

    
     to the nitrogen, maintaining enantiomeric excess (
    
    
    
    ) requires avoiding strongly basic conditions that could trigger elimination-addition pathways.

This guide details a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) , optimized for preserving the nitrile functionality and stereochemistry.

Chemical Profile & Mechanistic Considerations

The Substrate
  • Compound: (S)-Piperidine-3-carbonitrile hydrochloride

  • CAS: [Relevant CAS if known, e.g., 915228-66-1 for generic ref]

  • pKa (Conjugate Acid): ~10-11 (Typical for secondary piperidines).

  • Stereocenter: C3 (Beta-position).

Reaction Pathway Visualization

The following diagram illustrates the critical "Salt Break" and "Iminium Reduction" pathway.

ReductiveAmination cluster_side Avoid Start (S)-Piperidine-3-CN HCl Salt Base Base (DIPEA/TEA) Neutralization Start->Base Dissociation FreeAmine Free Amine (In-Situ) Base->FreeAmine -HCl Iminium Iminium Ion Intermediate FreeAmine->Iminium + Aldehyde - H2O Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Iminium STAB STAB (Hydride Donor) Iminium->STAB Selective Reduction Product Tertiary Amine (Retention of Nitrile) STAB->Product Hydride Transfer NitrileRed Nitrile Reduction (Primary Amine) STAB->NitrileRed No Reaction (Safe)

Figure 1: Mechanistic pathway for the reductive amination of (S)-piperidine-3-carbonitrile HCl. Note the critical neutralization step prior to iminium formation.

Protocol A: The STAB Method (Standard)

Objective: N-alkylation of (S)-piperidine-3-carbonitrile with an aldehyde/ketone while preserving the nitrile group. Why STAB? Sodium Triacetoxyborohydride is the reagent of choice because it selectively reduces iminium ions over carbonyls and does not reduce nitriles, unlike LiAlH


 or aggressive hydrogenation catalysts [1][5].
Materials
  • (S)-Piperidine-3-carbonitrile HCl (1.0 equiv)

  • Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.1 equiv) – Crucial for breaking the salt.

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) – Catalyst for imine formation.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2] Avoid MeOH with STAB.

Step-by-Step Procedure
  • Salt Neutralization (The "In-Situ" Break):

    • In a clean, dry round-bottom flask, suspend (S)-piperidine-3-carbonitrile HCl (1.0 equiv) in DCE (0.1 M concentration).

    • Add DIPEA or TEA (1.1 equiv).

    • Observation: The suspension should clear or become finer as the free amine is liberated. Stir for 10–15 minutes at Room Temperature (RT).

  • Imine/Iminium Formation:

    • Add the Aldehyde/Ketone (1.1 equiv) to the mixture.[1]

    • Add Acetic Acid (1.0–2.0 equiv).

    • Note: The pH should be approximately 4–5.[3] This acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack, but the DIPEA ensures the amine is not fully protonated and unreactive [7].

    • Stir for 30–60 minutes at RT.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes to minimize exotherms).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 4–16 hours.

    • Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the secondary amine and the appearance of the tertiary amine product (

      
      ).
      
  • Workup (Quenching):

    • Quench the reaction by adding saturated aqueous NaHCO

      
       (pH ~8–9). This neutralizes the acetic acid and decomposes remaining boron complexes.
      
    • Stir vigorously for 15–20 minutes until gas evolution ceases.

  • Extraction & Purification:

    • Extract the aqueous layer with DCM (3x).

    • Combine organic layers, dry over Na

      
      SO
      
      
      
      , and concentrate in vacuo.
    • Purification: Flash column chromatography.

    • Note on Chirality: Verify enantiomeric purity using Chiral HPLC if the reaction conditions were deviated (e.g., high heat).

Optimization & Troubleshooting

Decision Matrix: Choosing the Right Conditions

DecisionTree Start Substrate Analysis IsNitrileStable Must Preserve Nitrile? Start->IsNitrileStable IsAcidSensitive Is Product Acid Sensitive? Yes Avoid H2/Pd, LiAlH4 IsAcidSensitive->Yes Yes (Acid Labile) IsAcidSensitive->Yes No No IsAcidSensitive->No No (Standard) IsAcidSensitive->No IsNitrileStable->Yes Yes IsNitrileStable->No No (Reduce Nitrile too) IsNitrileStable->No Yes->IsAcidSensitive MethodB Method B: NaBH3CN / MeOH (pH 6-7) Yes->MethodB MethodA Method A: STAB / AcOH (Preferred) No->MethodA MethodC Method C: H2 / Raney Ni (Forms Diamine) No->MethodC

Figure 2: Decision matrix for selecting the reducing agent based on chemoselectivity requirements.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Salt not neutralized.Ensure 1.1 eq of DIPEA/TEA is added before the aldehyde.
Low Conversion Wet solvent (STAB decomposition).STAB is water-sensitive.[4] Use anhydrous DCE/THF or switch to NaBH

CN (water tolerant).
Racemization High pH (Basic) or High Temp.Avoid heating >40°C. Ensure base is not in large excess (>3 eq).
Nitrile Hydrolysis Strong acid + Heat.[5]Keep AcOH concentration <5% and perform workup immediately after completion.
Product is an Oil/Gum HCl salt formation during workup.Free base the product fully with NaHCO

wash. If solid required, form HCl salt in ether/dioxane after purification.

Critical Data: Solvent & Reagent Compatibility

ParameterRecommendationRationale
Solvent DCE (1,2-Dichloroethane) Excellent solubility for organic intermediates; compatible with STAB.
Alt. Solvent THF (Tetrahydrofuran) Good for polar substrates; slower reaction rates than DCE.
Avoid Methanol (with STAB) Reacts with STAB to form Hngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

and borates, reducing efficacy. Use NaBH

CN if MeOH is required.[4]
pH Control pH 4–5 Optimal for iminium ion formation.[6] Achieved via AcOH addition.
Temperature 0°C

RT
Controls exotherm; prevents thermal racemization or nitrile hydrolysis.

References

  • BenchChem. Technical Support Center: Reductive Amination with STAB.[6] (2025).[1][6] Retrieved from .

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][3] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Sigma-Aldrich. Application Note – Reductive Amination. Retrieved from .

  • Common Organic Chemistry. Reductive Amination - Common Conditions: NaBH(OAc)3.[1][2][6][7] Retrieved from .

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).[3] Retrieved from .

  • Li, J. J. Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[8]

  • Biotage. Application Note: Reductive Amination using MP-Cyanoborohydride.[9] Retrieved from .

Disclaimer: This protocol is intended for research purposes only. Always consult Safety Data Sheets (SDS) for (S)-piperidine-3-carbonitrile hydrochloride and Sodium Triacetoxyborohydride before handling. STAB releases hydrogen gas upon decomposition; use in a well-ventilated fume hood.

Sources

peptide coupling reagents for (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Peptide Coupling Strategies for (S)-Piperidine-3-carbonitrile Hydrochloride

Part 1: Executive Summary & Technical Context

The coupling of (S)-piperidine-3-carbonitrile hydrochloride presents a distinct set of challenges in medicinal chemistry. Unlike primary amines, this secondary amine exhibits increased steric hindrance adjacent to the nucleophilic center. Furthermore, the hydrochloride salt form requires in situ neutralization, releasing chloride ions that can deleteriously affect the performance of certain uronium-based coupling reagents (e.g., HBTU, HATU) by interfering with the active ester species.

This guide provides three validated protocols designed to maximize yield and enantiomeric purity. We prioritize Propanephosphonic Acid Anhydride (T3P) and COMU over traditional carbodiimides (EDC/DCC) due to their superior kinetic profiles with hindered amines and reduced risk of racemizing the carboxylic acid partner.

Core Challenges
  • Nucleophilicity vs. Sterics: The C3-cyano group exerts an electron-withdrawing inductive effect, slightly reducing the basicity (and nucleophilicity) of the piperidine nitrogen. Combined with the secondary amine structure, reaction rates are slower, increasing the window for side reactions (e.g., oxazolone formation on the acid partner).

  • The "Salt" Effect: The HCl counterion necessitates at least 1.0 equivalent of base for neutralization. In DMF, free chloride ions (

    
    ) can attack the highly reactive O-acylisourea or active ester intermediates, potentially leading to less reactive acid chlorides or increasing epimerization rates.
    
  • Stereochemical Integrity: While the (S)-center on the piperidine is generally stable, the carboxylic acid partner is highly prone to racemization due to the slow coupling rate of the secondary amine.

Part 2: Reagent Selection Matrix

The following decision matrix compares reagents specifically for the coupling of secondary amine salts.

FeatureT3P (Propanephosphonic acid anhydride) HATU / COMU EDC / HOBt
Mechanism Cyclic Anhydride ActivationUronium/Aminium Active EsterCarbodiimide Intermediate
Suitability for HCl Salts High (Tolerates salts well)Medium (Cl- interference possible)High (Insensitive to salts)
Rate with Sec. Amines FastVery FastSlow
Racemization Suppression Excellent (Low epimerization)Good (Risk if base is too high)Moderate
Workup Simple (Water-soluble byproducts)Chromatography usually requiredUrea byproduct removal issues
Scalability High (Green chemistry profile)Low/Medium (Explosion risk/Cost)High

Part 3: Mechanistic Visualization

The following diagram illustrates the critical "Desalting-Activation-Coupling" cycle, highlighting where T3P minimizes side reactions compared to standard pathways.

G cluster_0 Critical Kinetic Competition HCl_Salt (S)-Piperidine-3-CN .HCl Salt Free_Amine Free Amine (Nucleophile) HCl_Salt->Free_Amine Neutralization (-HCl) Base Tertiary Base (DIPEA/NMM) Base->Free_Amine Product Amide Product Free_Amine->Product Acid Carboxylic Acid (Partner) Activated Activated Acid (Mixed Anhydride/Active Ester) Acid->Activated Activation Reagent Coupling Reagent (T3P or HATU) Reagent->Activated Activated->Product Fast Attack (k1) Oxazolone Oxazolone (Racemization Pathway) Activated->Oxazolone Slow Attack (k2) (If amine is hindered)

Caption: Kinetic competition between productive amidation (k1) and racemization via oxazolone formation (k2). High-activity reagents like T3P increase k1, favoring product formation even with hindered secondary amines.

Part 4: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (T3P)

Recommended for: Scale-up, racemization-prone acid partners, and ease of purification.

Materials:

  • (S)-Piperidine-3-carbonitrile HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.0 - 1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (3.0 - 4.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Procedure:

  • Charge: To a reactor/flask equipped with a thermometer and nitrogen inlet, add the Carboxylic Acid (1.0 equiv), (S)-Piperidine-3-carbonitrile HCl (1.0 equiv), and EtOAc (10-15 volumes).

  • Neutralize: Cool the mixture to 0–5 °C. Add DIPEA (3.5 equiv) dropwise.

    • Note: The first 1.0 equiv neutralizes the HCl salt. The remaining base is for the coupling reaction.

  • Activate & Couple: Add T3P solution (1.5 equiv) dropwise over 15–30 minutes, maintaining internal temperature < 10 °C.

    • Why: Slow addition prevents exotherms that could degrade the nitrile or cause epimerization.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 2–12 hours. Monitor by HPLC/TLC for consumption of the amine.

  • Workup (The T3P Advantage):

    • Add water (5 volumes). Stir for 15 minutes.

    • Separate phases. Wash the organic layer with 0.5 M HCl (to remove excess amine/base), then sat. NaHCO3 (to remove excess acid/T3P byproducts), and finally brine.

    • Result: T3P byproducts are water-soluble phosphates, leaving a clean organic layer.

  • Isolation: Dry over MgSO4, filter, and concentrate.

Protocol B: High-Efficiency Small Scale (HATU/COMU)

Recommended for: Discovery chemistry, difficult-to-activate acids, library synthesis.

Materials:

  • (S)-Piperidine-3-carbonitrile HCl (1.0 equiv)

  • Carboxylic Acid Partner (1.0 equiv)

  • HATU or COMU (1.1 - 1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc (DCM is often poor for HATU solubility)

Procedure:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (10 volumes).

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir for 2–5 minutes.

    • Caution: Do not stir >10 mins; the active ester can racemize or rearrange.

  • Amine Preparation: In a separate vial, dissolve (S)-Piperidine-3-carbonitrile HCl (1.0 equiv) in DMF (5 volumes) and add DIPEA (2.0 equiv) to neutralize the salt.

  • Coupling: Add the neutralized amine solution to the pre-activated acid mixture.

  • Reaction: Stir at Room Temperature for 1–4 hours.

  • Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO3 and Brine.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure at least 3.0 eq of base is used (1 eq for salt, 2 eq for reaction). Verify pH > 8.
Racemization of Acid Coupling is too slow; Oxazolone formation.Switch to T3P (lower dielectric constant solvents like EtOAc favor stability). Reduce base to NMM (weaker base).
Guanidinylation Reaction of amine with HATU (rare for sec. amines but possible).Use Protocol B (Pre-activation) strictly. Do not mix Amine + HATU + Base before Acid.
Epimerization of Piperidine Harsh basic conditions affecting C3-H.Unlikely due to high pKa, but avoid strong bases like DBU or NaH. Stick to DIPEA/NMM.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Patterson, E. A., et al. (2011). Propanephosphonic Acid Anhydride (T3P): A Versatile Reagent for the Synthesis of Heterocycles. Tetrahedron Letters.

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent. Organic Process Research & Development.

Sources

Application Notes & Protocols: Strategic Incorporation of (S)-Piperidine-3-carbonitrile HCl into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

PART 1: CORE DIRECTIVE

This document provides a comprehensive guide for medicinal chemists and drug discovery scientists on the effective incorporation of the (S)-piperidine-3-carbonitrile hydrochloride moiety into novel kinase inhibitor scaffolds. Moving beyond a simple recitation of synthetic procedures, this guide delves into the strategic rationale for utilizing this particular building block, elucidates the key chemical transformations required for its integration, and provides detailed protocols for the subsequent biological evaluation of the resulting compounds. The structure of this guide is designed to follow a logical workflow, from conceptualization and synthesis to biological characterization, empowering researchers to leverage the unique properties of (S)-piperidine-3-carbonitrile for the development of next-generation kinase inhibitors.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Introduction: The Strategic Value of the Piperidine-3-carbonitrile Motif in Kinase Inhibition

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile three-dimensional framework for orienting pharmacophoric groups.[1][2] When functionalized with a nitrile group at the 3-position, particularly with the (S)-stereochemistry, the resulting (S)-piperidine-3-carbonitrile moiety offers a compelling combination of features for kinase inhibitor design.

The Role of the Nitrile Group: The nitrile functionality is far more than a simple polar group. Its linear geometry and strong dipole moment allow it to act as a potent hydrogen bond acceptor, often mimicking key interactions of water molecules or carbonyl groups within the ATP-binding site of kinases.[3][4] This can lead to significant improvements in binding affinity and selectivity. Furthermore, the nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens, offering a means to modulate physicochemical properties such as solubility and metabolic stability.[5][6] Introducing a nitrile can also block sites of oxidative metabolism, thereby enhancing the pharmacokinetic profile of a drug candidate.[5][6]

The Significance of the Piperidine Ring: The piperidine ring itself provides a rigid, non-aromatic scaffold that can project substituents into specific regions of the kinase active site. The nitrogen atom of the piperidine can be readily functionalized, most commonly through N-arylation, to connect the piperidine moiety to the core heterocyclic scaffold of the kinase inhibitor.[7] This N-aryl linkage is a common feature in many kinase inhibitors, and its geometry can be crucial for achieving optimal target engagement. The chiral center at the 3-position of the piperidine allows for stereospecific interactions with the target kinase, which can be critical for achieving high potency and selectivity.[1]

Synergistic Effects in Kinase Inhibition: The combination of the piperidine scaffold and the 3-carbonitrile group can lead to synergistic effects on kinase inhibition. For instance, in Bruton's tyrosine kinase (BTK) inhibitors, the piperidine ring can occupy the solvent-exposed region of the active site, while the nitrile group can form a critical hydrogen bond with a backbone amide in the hinge region. This combination of interactions can contribute to high potency and prolonged target residence time.[8][9] Similarly, in Janus kinase (JAK) inhibitors, the piperidine-nitrile motif can be strategically employed to achieve selectivity among the different JAK family members.[10][11][12]

Chemical Synthesis: Incorporating (S)-Piperidine-3-carbonitrile HCl

The primary synthetic challenge in utilizing (S)-piperidine-3-carbonitrile HCl is the formation of the N-aryl bond that connects it to the main kinase inhibitor scaffold. Two of the most robust and widely applicable methods for this transformation are the Buchwald-Hartwig amination and reductive amination.

The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[13][14] This method is highly versatile and tolerates a wide range of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis.

Causality of Experimental Choices:

  • Palladium Pre-catalyst and Ligand: The choice of palladium pre-catalyst and phosphine ligand is critical for the success of the Buchwald-Hartwig reaction. Buchwald's biarylphosphine ligands (e.g., BrettPhos) and Hartwig's ferrocene-based ligands are often employed due to their high catalytic activity and ability to couple challenging substrates.[15] The use of a pre-catalyst, such as a G4 pre-catalyst, simplifies reaction setup and improves reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly used bases that are effective and generally well-tolerated by a variety of functional groups.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tert-butanol are typically used to prevent catalyst deactivation and unwanted side reactions.

Experimental Workflow Diagram (Buchwald-Hartwig Amination):

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Aryl Halide, (S)-piperidine-3-carbonitrile HCl, Pd Pre-catalyst, Ligand, and Base in an oven-dried flask. Start->Reagents Solvent Add anhydrous solvent (e.g., Toluene). Reagents->Solvent Degas Degas the reaction mixture (e.g., with Argon). Solvent->Degas Heat Heat the reaction mixture (e.g., 80-110 °C). Degas->Heat Monitor Monitor reaction progress (TLC or LC-MS). Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Filter through Celite. Cool->Filter Extract Aqueous work-up and extraction. Filter->Extract Purify Purify by column chromatography. Extract->Purify End Obtain N-aryl-(S)-piperidine- 3-carbonitrile product. Purify->End

Caption: Workflow for Buchwald-Hartwig Amination.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (S)-piperidine-3-carbonitrile HCl (1.2 equiv), palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), phosphine ligand (e.g., BrettPhos, 2-5 mol%), and base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous toluene (or other suitable solvent) via syringe. Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-(S)-piperidine-3-carbonitrile.

Table 1: Representative Reagents and Conditions for Buchwald-Hartwig Amination

ComponentExampleTypical Amount/ConcentrationPurpose
Aryl Electrophile4-Bromopyridine1.0 equivThe core scaffold of the kinase inhibitor.
Amine(S)-piperidine-3-carbonitrile HCl1.2 equivThe building block to be incorporated.
Palladium Pre-catalystBrettPhos Pd G42-5 mol%Catalyzes the C-N bond formation.
LigandBrettPhos2-5 mol%Stabilizes the palladium catalyst and promotes the catalytic cycle.
BaseK₃PO₄2.0 equivDeprotonates the amine and facilitates reductive elimination.
SolventToluene0.1 - 0.5 MProvides a non-reactive medium for the reaction.
Temperature100 °C-Provides the necessary activation energy for the reaction.

Reductive amination is a two-step process (often performed in one pot) that involves the formation of an iminium ion from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine.[2][16] This method is particularly useful when coupling the piperidine to a scaffold containing a carbonyl group.

Causality of Experimental Choices:

  • Reducing Agent: A mild reducing agent is required to selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and high selectivity.[16]

  • Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are good solvents for reductive amination as they are compatible with the reagents and facilitate the reaction.

  • Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.

Experimental Workflow Diagram (Reductive Amination):

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reagents Combine Ketone/Aldehyde and (S)-piperidine-3-carbonitrile HCl in a suitable solvent (e.g., DCM). Start->Reagents Acid Add a catalytic amount of acetic acid (optional). Reagents->Acid ReducingAgent Add reducing agent (e.g., NaBH(OAc)₃) portion-wise. Acid->ReducingAgent Stir Stir at room temperature. ReducingAgent->Stir Monitor Monitor reaction progress (TLC or LC-MS). Stir->Monitor Quench Quench with saturated aqueous NaHCO₃. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify End Obtain N-alkyl-(S)-piperidine- 3-carbonitrile product. Purify->End

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the ketone or aldehyde (1.0 equiv) and (S)-piperidine-3-carbonitrile HCl (1.1 equiv) in dichloromethane (DCM).

  • Acid Catalyst (Optional): Add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyl-(S)-piperidine-3-carbonitrile.

Table 2: Representative Reagents and Conditions for Reductive Amination

ComponentExampleTypical Amount/ConcentrationPurpose
Carbonyl CompoundCyclohexanone1.0 equivThe scaffold to which the piperidine will be attached.
Amine(S)-piperidine-3-carbonitrile HCl1.1 equivThe building block to be incorporated.
Reducing AgentNaBH(OAc)₃1.5 equivSelectively reduces the iminium intermediate.
SolventDichloromethane (DCM)0.1 - 0.5 MProvides a non-reactive medium for the reaction.
Acid Catalyst (Optional)Acetic Acid0.1 equivCatalyzes the formation of the iminium ion.
TemperatureRoom Temperature-The reaction proceeds efficiently at ambient temperature.
Biological Evaluation: Assessing Kinase Inhibitory Activity

Once the (S)-piperidine-3-carbonitrile-containing compounds have been synthesized and purified, their biological activity must be assessed. This typically involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.

Biochemical assays measure the ability of a compound to directly inhibit the enzymatic activity of a purified kinase. A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[17][18] The following is a general protocol for a luminescence-based ADP-Glo™ kinase assay, which measures the amount of ADP produced in the kinase reaction.

Signaling Pathway Diagram (BTK Signaling):

BTK_Signaling BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK BTK Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Inhibitor (S)-piperidine-3-carbonitrile -containing inhibitor Inhibitor->BTK

Caption: Simplified BTK Signaling Pathway.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare serial dilutions of the test compound in DMSO. Prepare a solution of the kinase (e.g., recombinant human BTK) and the substrate (e.g., a poly(Glu, Tyr) peptide) in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of the test compound dilution (or DMSO for control). Add 2 µL of the kinase solution. Add 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Luminescence Measurement: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Table 3: Typical Reagents and Concentrations for an In Vitro BTK Kinase Assay

ComponentExampleTypical ConcentrationPurpose
KinaseRecombinant Human BTK1-5 nMThe enzyme whose activity is being measured.
SubstratePoly(Glu, Tyr) 4:10.2 mg/mLThe peptide that is phosphorylated by the kinase.
ATPAdenosine Triphosphate10 µMThe phosphate donor for the phosphorylation reaction.
Test Compound(S)-piperidine-3-carbonitrile derivative0.1 nM - 10 µMThe potential inhibitor being tested.
Detection ReagentADP-Glo™ Kinase Assay KitAs per manufacturerTo quantify the amount of ADP produced, which is a measure of kinase activity.

Cell-based assays are essential for confirming that a compound can inhibit the target kinase within a cellular context, where factors such as cell permeability and off-target effects come into play. A common method is to measure the phosphorylation status of the target kinase or a downstream substrate in response to a specific stimulus.[4][19][20][21]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., Ramos B-cells for BTK) in a 96-well plate and culture overnight. Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM for BTK) for a short period (e.g., 5-15 minutes) to induce kinase phosphorylation.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Phospho-Kinase Detection: Detect the level of the phosphorylated kinase (e.g., pBTK at Tyr223) using a specific antibody-based detection method, such as a cell-based ELISA or Western blotting.

  • Data Analysis: Quantify the signal for the phosphorylated protein and normalize it to the total protein level or a housekeeping protein (e.g., GAPDH). Calculate the IC₅₀ value for the inhibition of kinase phosphorylation.

Table 4: Key Components for a Cell-Based Phospho-BTK Assay

ComponentExamplePurpose
Cell LineRamos (human Burkitt's lymphoma)A B-cell line with a constitutively active B-cell receptor pathway.
StimulusGoat F(ab')₂ anti-human IgMCross-links the B-cell receptor to activate downstream signaling, including BTK.
Test Compound(S)-piperidine-3-carbonitrile derivativeTo inhibit BTK phosphorylation in a cellular context.
Detection AntibodyAnti-phospho-BTK (Tyr223) antibodySpecifically detects the activated, phosphorylated form of BTK.
NormalizationAnti-total-BTK or anti-GAPDH antibodyTo control for variations in cell number and protein loading.
Analytical Characterization and Quality Control

The purity and identity of the synthesized compounds must be rigorously confirmed before biological testing. Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for this purpose.

A robust LC-MS/MS method can be developed to confirm the molecular weight of the synthesized compounds and to assess their purity.[3][6][7][22][23]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Dilute the stock solution to a working concentration of 1-10 µg/mL in the mobile phase.

  • LC Conditions: Use a C18 reversed-phase column. Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Perform a full scan to determine the molecular ion [M+H]⁺. Use tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural confirmation.

  • Data Analysis: Integrate the peak area of the compound in the chromatogram to determine its purity. Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the calculated value.

Table 5: Typical LC-MS/MS Parameters for Kinase Inhibitor Analysis

ParameterTypical Setting
LC ColumnC18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5-95% B over 5-10 minutes
Flow Rate0.3-0.5 mL/min
Ionization ModeESI+
Scan ModeFull Scan (e.g., m/z 100-1000) and Product Ion Scan

PART 3: VISUALIZATION & FORMATTING

Data Presentation

Table 6: Physicochemical Properties of (S)-Piperidine-3-carbonitrile and a Related Building Block

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
(S)-Piperidine-3-carbonitrileC₆H₁₀N₂110.16-0.4
(3S)-piperidine-3-carboxylic acid HClC₆H₁₂ClNO₂165.62-2.9

Note: XLogP3 values are computationally predicted.[24][25]

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  • Al-Khafaji, K., et al. (2024). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers in Chemistry, 12, 1354714. [Link]

  • Bentham Science. (2022). In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. [Link]

  • Elsevier. (2024). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. Arabian Journal of Chemistry, 17(6), 105822. [Link]

  • Roskoski, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15479–15600. [Link]

  • Amanote Research. (2013). Synthesis of New N,n′-Bis[1-Aryl-3 -... [Link]-cells-1367-5819-24-1-66)

Sources

solvent selection for (S)-piperidine-3-carbonitrile hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Controls for (S)-Piperidine-3-carbonitrile Hydrochloride

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride (CAS 915226-72-1) is a critical chiral building block, most notably serving as the penultimate intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin .

The selection of solvents for this compound is governed by two opposing forces:

  • Solubility: As a hydrochloride salt, it requires high-polarity media (Water, MeOH, DMSO) for dissolution.

  • Chiral Stability: The electron-withdrawing nitrile group at the C3 position significantly acidifies the

    
    -proton. In the presence of strong bases and polar aprotic solvents, this stereocenter is prone to rapid racemization via enolization or retro-Michael mechanisms.
    

This guide provides a validated framework for solvent selection that balances reactivity with enantiomeric preservation.

Physicochemical Profiling & Solubility

Understanding the phase behavior of the salt versus the free base is prerequisite to solvent selection.

Table 1: Solubility Profile of (S)-Piperidine-3-carbonitrile (HCl Salt vs. Free Base)

Solvent SystemHCl Salt SolubilityFree Base SolubilityApplication
Water High (>100 mg/mL)ModerateAqueous work-up; Salt breaking.
Methanol (MeOH) HighHighHomogeneous reactions; Recrystallization.
Ethanol (EtOH) ModerateHighPreferred Green Solvent for crystallization.
Isopropanol (IPA) Low (Hot only)HighAnti-solvent for salt crystallization.
DMF / DMSO HighHighN-Alkylation (Risk of racemization).
DCM / EtOAc NegligibleHighExtraction of free base.
Toluene InsolubleModerateAzeotropic drying; Non-polar reaction media.

Critical Control Point: The Racemization Risk

The C3-chiral center is thermodynamically unstable under basic conditions. The nitrile group (


) stabilizes the carbanion formed upon deprotonation of the C3 proton.
  • Risk Factor: High dielectric constant solvents (DMSO, DMF) + Strong Bases (NaH, NaOH).

  • Mechanism: Deprotonation leads to a planar intermediate, destroying chirality. Upon reprotonation, a racemic mixture (or thermodynamically preferred diastereomer) is formed.

  • Mitigation Strategy: Use weak inorganic bases (

    
    , 
    
    
    
    ) and biphasic solvent systems or protic solvents that form hydrogen bond networks, stabilizing the amine over the enolate.

Solvent Selection Framework

Scenario A: Salt Breaking (Free-Basing)
  • Objective: Liberate the reactive secondary amine without racemization.

  • Recommended System: Biphasic DCM / Aqueous

    
     .
    
  • Rationale: The salt dissolves in the aqueous phase.[1] As the base neutralizes the HCl, the lipophilic free base partitions immediately into the DCM layer, protecting it from the basic aqueous environment.

Scenario B: N-Alkylation / N-Acylation
  • Objective: Coupling with electrophiles (e.g., 2-cyanobenzyl bromide for Alogliptin).

  • Recommended System: DMF (at controlled temp) or Ethanol (Green alternative).

  • Rationale:

    • DMF: Excellent solubility allows for rapid kinetics but requires strict temperature control (

      
      ) to prevent racemization.
      
    • Ethanol:[2][3][4][5] Slower kinetics but suppresses racemization via H-bonding.

Scenario C: Purification (Recrystallization)
  • Objective: Upgrade Enantiomeric Excess (ee%).

  • Recommended System: Ethanol / Water (9:1) or IPA / Water .

  • Rationale: The HCl salt crystallizes effectively from alcoholic solvents upon cooling, rejecting racemic impurities to the mother liquor.

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: (S)-Piperidine-3-carbonitrile HCl Process Select Process Goal Start->Process FreeBase Free-Basing / Extraction Process->FreeBase Reaction N-Functionalization Process->Reaction Purification Recrystallization Process->Purification Biphasic Biphasic System DCM / Aq. K2CO3 FreeBase->Biphasic Partitioning PolarAprotic Polar Aprotic DMF or DMSO (High Rate, High Risk) Reaction->PolarAprotic Hard Electrophiles PolarProtic Polar Protic Ethanol or MeOH (Slower, Safer) Reaction->PolarProtic Green/Stable AlcoholWater Alcohol/Water EtOH/H2O (9:1) Purification->AlcoholWater Solubility Curve PolarAprotic->Reaction Keep T < 40°C

Caption: Decision matrix for selecting the optimal solvent system based on process intent.

Detailed Experimental Protocols

Protocol A: Biphasic Free-Basing (Racemization-Free)

Purpose: To isolate the chiral free base for characterization or non-polar reactions.

  • Suspension: Charge 10.0 g of (S)-piperidine-3-carbonitrile HCl into a 250 mL separatory funnel.

  • Solvent Addition: Add 50 mL of Dichloromethane (DCM). The solid will not dissolve initially.

  • Neutralization: Slowly add 50 mL of saturated aqueous

    
     (or 
    
    
    
    if temperature is
    
    
    ).
  • Partitioning: Shake vigorously for 2 minutes. Vent frequently. The solid will dissolve as it converts to the free base and migrates to the DCM layer.

  • Separation: Drain the lower organic layer. Extract the aqueous layer once more with 20 mL DCM.

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
    • Checkpoint: Check optical rotation immediately.

Protocol B: N-Alkylation in Green Solvent (Alogliptin Intermediate Synthesis)

Purpose: Reaction with 2-(bromomethyl)benzonitrile without using toxic DMF.

  • Charge: To a reactor, add 1.0 eq (S)-piperidine-3-carbonitrile HCl and 1.1 eq 2-(bromomethyl)benzonitrile.

  • Solvent: Add Ethanol (10 volumes). Stir to create a slurry.

  • Base Addition: Add 2.5 eq

    
     (solid).
    
    • Note:

      
       is preferred over 
      
      
      
      here to maintain a lower pH profile, further reducing racemization risk.
  • Reaction: Heat to

    
     for 4-6 hours. Monitor by HPLC.
    
  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate.

  • Crystallization: Redissolve residue in hot Ethanol/Water (1:1) and cool to precipitate the product.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete salt breaking; Product water-soluble.Ensure pH > 10 during extraction; Use multiple DCM extractions or switch to

/IPA (3:1).
Loss of Chirality (Low ee%) Reaction temperature too high; Base too strong.Switch from NaOH/NaH to

; Reduce reaction temp; Avoid DMSO.
Gummy Precipitate Solvent too polar during workup.Use slow addition of anti-solvent (e.g., Hexane or

) to induce crystal growth.

References

  • Takeda Pharmaceutical Company. (2010). Process for the preparation of Alogliptin. Patent WO2010109468. Link

  • Jones, S. P., et al. (2022).[6] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry, 13, 1614-1626. Link

  • ACS GCI Pharmaceutical Roundtable. (2023). "Solvent Selection Guide." American Chemical Society. Link

  • Kuduk, S. D., et al. (2011). "Synthesis and evaluation of piperidine-4-carbonitrile derivatives." Journal of Medicinal Chemistry, 54(13), 4773–4780. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of (S)-Piperidine-3-Carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Racemization in (S)-Piperidine-3-Carbonitrile Hydrochloride CAS: 915226-72-1 (HCl salt) / 4395-98-6 (Generic free base ref) Document ID: TSC-2025-CN3-S Last Updated: February 16, 2026

Introduction: The "Silent Killer" of Chiral Purity

(S)-Piperidine-3-carbonitrile is a deceptive intermediate. While the hydrochloride salt is kinetically stable in the solid state, the moment it is solubilized or neutralized, it enters a "danger zone." Unlike standard amino acids where the


-proton is stabilized by an amide or carboxylic acid, the electron-withdrawing nitrile group at the C3 position significantly increases the acidity of the 

-proton.

When combined with the molecule's intrinsic basicity (the piperidine nitrogen), this creates a perfect storm for self-catalyzed racemization . This guide provides the protocols required to maintain enantiomeric excess (


) >99%.

Module 1: The Mechanism of Failure

To prevent racemization, you must understand the enemy. The loss of chirality is not random; it is a specific chemical transformation driven by basicity and solvent polarity.

The Racemization Pathway

The C3 proton is activated by the nitrile group (inductive effect). In the presence of a base (even the molecule's own free amine), this proton is abstracted, forming a planar ketenimine-like anion. Reprotonation occurs non-stereoselectively, resulting in the (R)-enantiomer.

RacemizationMechanism cluster_conditions Accelerating Factors S_Enantiomer (S)-Enantiomer (Chiral Center C3) Transition Planar Carbanion (Achiral Intermediate) S_Enantiomer->Transition Deprotonation (-H+) Base Base (B:) (e.g., Free Piperidine, TEA) Base->Transition Catalysis Racemate Racemic Mixture (50% S / 50% R) Transition->Racemate Reprotonation (+H+) Factor1 Polar Aprotic Solvents (DMSO, DMF) Factor2 Heat (>30°C) Factor3 Strong Bases

Figure 1: Mechanism of base-catalyzed racemization of 3-cyanopiperidine.

Critical Insight: The "Self-Basicity" Paradox

The


 of the piperidine nitrogen is 

. The

of the

-proton (C3) is lowered by the nitrile group.
  • In HCl form: The nitrogen is protonated (

    
    ). It cannot act as a base. The molecule is stable.
    
  • In Free Base form: The nitrogen is a free amine (

    
    ). It can abstract the proton from a neighboring molecule (intermolecular catalysis), leading to rapid racemization in solution.
    

Module 2: Storage & Handling Protocols

Storage Specifications
ParameterSpecificationReason
Form Hydrochloride Salt (HCl)Protonated amine prevents self-catalysis.
Temperature 2°C to 8°C (Short term) -20°C (Long term)Reduces kinetic energy for proton exchange.
Atmosphere Argon or Nitrogen (Desiccated)Hygroscopicity Risk: Water acts as a proton shuttle, accelerating racemization even in the solid state if wet.
Container Amber Glass, Tightly SealedProtects from light (minor factor) and moisture (major factor).
Handling "Do's and Don'ts"
  • DO weigh quickly in a humidity-controlled environment.

  • DO NOT store as a free base oil. If you must free-base, use it immediately (within 15 minutes).

  • DO NOT dissolve the HCl salt in DMSO or DMF for storage. These solvents strip protons and enhance the basicity of impurities.

Module 3: Safe Chemical Transformations

The highest risk occurs during derivatization (e.g., amide coupling, reductive amination).

Protocol A: The "Safe-Base" Amide Coupling

Standard peptide coupling conditions (HATU/DIPEA) often lead to 5–15% racemization because DIPEA is strong enough to deprotonate the C3 position.

Recommended Workflow:

  • Solvent: Dichloromethane (DCM) or Toluene (Non-polar solvents suppress charge separation). Avoid DMF if possible.

  • Base Selection: Use N-Methylmorpholine (NMM) or 2,4,6-Collidine .[1] These are weaker bases than TEA/DIPEA and sterically hindered, reducing

    
    -proton abstraction.
    
  • Coupling Agent: Use EDC/Oxyma or T3P (Propylphosphonic anhydride). T3P works well in EtOAc/DCM and requires less base.

Step-by-Step:

  • Dissolve the Carboxylic Acid partner in DCM.

  • Add the base (NMM, 2.0 eq) and cool to 0°C .

  • Add the Coupling Agent (e.g., T3P). Stir for 5 mins to activate acid.

  • Add (S)-Piperidine-3-carbonitrile HCl as a solid directly to the cold mixture.

  • Allow to react at 0°C. Do not heat.

Protocol B: Generating the Free Base (Only if Absolute Necessary)

If your reaction cannot tolerate the HCl salt, use this Cold Biphasic Extraction method.

  • Prepare: 2M

    
     (aq) and DCM. Cool both to 0°C.
    
  • Mix: Suspend the HCl salt in the cold DCM.

  • Extract: Add the cold base solution. Shake vigorously for < 30 seconds.

  • Separate: Drain the organic layer immediately into a flask containing

    
     (drying agent).
    
  • Use: Filter and add to your reaction vessel immediately. Never concentrate the free base to dryness with heat.

Module 4: Analytical Troubleshooting (Chiral HPLC)

You cannot fix what you cannot measure. Standard HPLC will not show racemization.

Method Development Guide
  • Column: Polysaccharide-based columns are superior for this scaffold.[2][3]

    • Primary Choice:Chiralpak IA or IC (Immobilized phases allow more solvent flexibility).

    • Secondary Choice:Chiralpak AD-H .

  • Mobile Phase:

    • Hexane : Ethanol (80:20) + 0.1% Diethylamine (DEA) .

    • Note: DEA is crucial to sharpen the peak of the basic amine. Without it, the peak tails, masking the enantiomer.

Visual Troubleshooting Tree

Troubleshooting Start Issue: Low ee% observed CheckRaw Check Raw Material (Is the HCl salt >99% ee?) Start->CheckRaw RawBad Raw Material < 99% ee CheckRaw->RawBad Yes RawGood Raw Material OK CheckRaw->RawGood No Recrystallize Recrystallize HCl salt (EtOH/Et2O) RawBad->Recrystallize CheckProcess Review Reaction Conditions RawGood->CheckProcess BaseCheck Was TEA/DIPEA used? CheckProcess->BaseCheck SwitchBase Switch to NMM or Collidine BaseCheck->SwitchBase Yes SolventCheck Was DMF/DMSO used? BaseCheck->SolventCheck No SwitchSolvent Switch to DCM, EtOAc, or Toluene SolventCheck->SwitchSolvent Yes

Figure 2: Troubleshooting logic for enantiomeric excess loss.

Frequently Asked Questions (FAQ)

Q1: Can I heat the reaction to speed it up? A: No. Heating significantly lowers the activation energy for the deprotonation of the


-carbon. If the reaction is sluggish, use a more active coupling agent (e.g., HATU at 0°C) rather than heat.

Q2: My chiral HPLC shows a single broad peak. Why? A: You likely forgot the basic modifier in the mobile phase. Piperidines interact strongly with silanols on the column. Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase to block these sites and sharpen the peak.

Q3: Is the Tartrate salt more stable than the Hydrochloride? A: Generally, yes, but it is harder to remove during workup. The HCl salt is preferred for synthetic utility, provided it is kept dry. Tartrate is often used for resolution (separating enantiomers) but HCl is better for coupling reactions due to atom economy and solubility profiles.

Q4: I accidentally left the free base in DCM overnight. Is it ruined? A: Likely, yes. Check the


 immediately. If it has dropped below 90%, do not proceed. You can attempt to re-form the HCl salt and recrystallize from Ethanol/Ether to upgrade the chirality, but yield will be lost.

References

  • Mechanism of

    
    -Amino Nitrile Racemization: 
    
    • Gavin, D. P., et al.

      
      -amino nitriles: Kinetic studies and mechanistic insights." Journal of Organic Chemistry, 2018.  (General mechanistic grounding for nitrile acidity).
      
  • Peptide Coupling Racemization Suppression

    • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Authoritative review on base/coupling agent effects on chirality).

  • Chiral Separation of Piperidines

    • Daicel Chiral Technologies. "Application Guide for Separation of Piperidine Derivatives." (Standard industry protocols for polysaccharide columns).

  • pKa Data & Inductive Effects

    • Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022. (Reference for nitrile/amine pKa interactions).

Sources

Technical Support Center: (S)-Piperidine-3-Carbonitrile HCl Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: YIELD-OPT-3CN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Yield Improvement & Chiral Integrity for (S)-Piperidine-3-Carbonitrile HCl[1]

Executive Summary & Core Directive

You are likely working with (S)-Piperidine-3-carbonitrile HCl (CAS: 1407991-27-8) as a key intermediate for PARP inhibitors (e.g., Niraparib).[1]

The Problem: This molecule presents a "Chiral Paradox." You need a base to activate the nucleophilic amine, but the


-proton at the C3 position (adjacent to the nitrile) is acidic enough (

in DMSO) to be deprotonated by strong bases or high temperatures, leading to immediate racemization and yield loss of the enantiomer.

The Solution: This guide prioritizes Controlled Free-Basing and Kinetic Preservation .[1] We do not just "run reactions"; we manage the micro-environment of the amine.

Module 1: The "Start Here" Protocol (Handling the Salt)

Most yield issues stem from incorrect stoichiometry during the initial neutralization of the HCl salt.

The Stoichiometry Trap

Users often calculate base equivalents based on the reaction stoichiometry, forgetting the salt stoichiometry.

  • Scenario: You use 1.0 eq of TEA for an acylation.

  • Result: 0% Yield. The TEA is consumed entirely by the HCl attached to the piperidine. The amine remains protonated and non-nucleophilic.

Validated Free-Basing Protocol

Do not free-base in situ with strong exotherms.[1] Use this biphasic method for maximum recovery (>95%) without racemization.

Step-by-Step:

  • Dissolution: Dissolve (S)-piperidine-3-carbonitrile HCl in minimal water (approx. 3 mL/g).

  • Cooling: Cool to 0–5 °C. Why? To suppress hydrolysis of the nitrile to the amide.

  • Basification: Slowly add saturated aqueous

    
     or 
    
    
    
    until pH
    
    
    10-11.
    • Critical: Do not exceed pH 12. High pH + Nitrile = Hydrolysis risk.

  • Extraction: Extract immediately with DCM (

    
     volumes).
    
    • Note: The free base is highly soluble in DCM but moderately soluble in water. Multiple extractions are required.

  • Drying: Dry organic layer over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected downstream) and concentrate below 40°C.

Module 2: N-Functionalization (Preserving Chirality)[1]

This is the most common transformation (e.g., coupling to tosylates or acid chlorides).

Decision Matrix: Base Selection

The choice of base dictates the survival of your chiral center.

BaseSelection Start Select Base for (S)-Piperidine-3-CN Reaction Electrophile What is the Electrophile? Start->Electrophile AlkylHalide Alkyl Halide / Tosylate (SN2 Reaction) Electrophile->AlkylHalide AcylChloride Acid Chloride / Anhydride (Acylation) Electrophile->AcylChloride WeakBase RECOMMENDED: Inorganic Carbonates (K2CO3, Cs2CO3) AlkylHalide->WeakBase Standard StrongBase DANGER: Strong Bases (NaH, LDA, KOtBu) AlkylHalide->StrongBase Avoid! OrgBase RECOMMENDED: Hindered Amines (DIPEA, NMM) AcylChloride->OrgBase Standard Racemization RISK: Deprotonation at C3 (Racemization) StrongBase->Racemization

Figure 1: Base Selection Decision Tree.[1] Note that strong bases (alkoxides/hydrides) pose a high risk of deprotonating the C3 position.

Optimization Table: Reaction Parameters
ParameterRecommendationScientific Rationale
Solvent MeCN or DMFPolar aprotic solvents favor SN2.[1] MeCN is preferred (easier removal). Avoid alcohols (nucleophilic competition).
Base

(2.5 eq)
Mild enough to avoid C3-deprotonation; buffers HCl generated during reaction.
Temperature 20–50 °CKeep T < 60 °C. Higher temps increase racemization rate exponentially (

).
Concentration 0.1 M – 0.2 MHigh concentration risks dimerization or polymerization.
Additives NaI (0.1 eq)Finkelstein catalyst. Accelerates alkylation if using alkyl chlorides/bromides.

Module 3: Troubleshooting "The Silent Yield Killer" (Racemization)

Symptom: Product yield is good, but enantiomeric excess (ee%) drops from >99% to 80%.

Mechanism: The nitrile group is electron-withdrawing, making the adjacent proton (C3) acidic.



The "Safe Zone" Protocol

If you observe racemization, implement these changes immediately:

  • Switch Solvent: Change from DMF to Acetonitrile or DCM . DMF can decompose to dimethylamine (a base) upon heating, which promotes racemization.[2]

  • Lower Temperature: Run the reaction at 0°C to RT. Do not heat unless conversion is <5% after 24h.

  • Chiral Integrity Check:

    • Do not assume the starting material is pure. Check the optical rotation

      
       of the starting salt.
      
    • Literature value:

      
       (
      
      
      
      , MeOH) for the free base (verify against specific CoA).

Visualizing the Workflow

This diagram illustrates the critical path for converting the salt to the N-alkylated product (e.g., Niraparib intermediate) while minimizing risks.

Workflow Salt (S)-Piperidine-3-CN HCl Salt FreeBase Free Base (Organic Layer) Salt->FreeBase DCM/Water K2CO3 Reaction N-Alkylation (MeCN, K2CO3, 40°C) FreeBase->Reaction + Electrophile Workup Workup (pH Neutral) Reaction->Workup Product Chiral Product (>98% ee) Workup->Product Risk1 Risk: Hydrolysis (Keep pH < 12) Risk1->Salt Risk2 Risk: Racemization (Avoid Strong Base) Risk2->Reaction

Figure 2: Optimized Synthetic Workflow. Note the specific checkpoints for pH and Base strength.

Frequently Asked Questions (FAQ)

Q: Can I use NaH to speed up the reaction? A: NO. Sodium hydride is a strong base (


). It will irreversibly deprotonate the C3 position (

), destroying your chirality.[2] Stick to carbonate bases or tertiary amines.

Q: The reaction mixture turned dark/black. What happened? A: This usually indicates polymerization or oxidation of the free amine.

  • Fix: Ensure the reaction is under an inert atmosphere (

    
     or Ar). Piperidines can oxidize to N-oxides or undergo ring-opening if exposed to air/light for prolonged periods.[1]
    

Q: My yield is >100%. Why? A: You likely have trapped inorganic salts or solvent .

  • (S)-Piperidine-3-carbonitrile derivatives often coordinate to metal salts.[1] Ensure rigorous washing of the organic layer with water/brine.

  • Check NMR for trapped DMF/DMSO. These solvents are hard to remove.

Q: How do I store the intermediate? A: Store as the HCl salt . The free base is prone to oxidation and absorbing


 from the air (forming carbamates). If you must store the free base, keep it under Argon at -20°C.

References

  • Niraparib Synthesis & Intermediates

    • Patent: "Process for the preparation of enantiomerically enriched 3-aminopiperidine."[1][3][4] US20160251311A1. (Discusses handling of chiral piperidine intermediates). Link

    • Journal: "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization." White Rose Research Online. (Contextualizes the synthesis of Niraparib intermediates). Link

  • pKa & Racemization Data

    • Database: Bordwell pKa Table (Acidity in DMSO).[5] (Standard reference for C-H acidity alpha to nitriles). Link

    • Review: "Racemization in Drug Discovery." Cardiff University Research. (Mechanisms of chiral center loss in pharmaceutical intermediates). Link

  • Piperidine Chemistry

    • Review: "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications."[4][6] Int. J. Mol. Sci. 2023.[4][6][7] Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for (S)-piperidine-3-carbonitrile HCl before handling.

Sources

troubleshooting solubility issues with (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Piperidine-3-carbonitrile Hydrochloride

A Senior Application Scientist's Guide to Troubleshooting Solubility Challenges

Welcome to the technical support center for (S)-piperidine-3-carbonitrile hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges with the dissolution and stability of this versatile building block. As a hydrochloride salt of a secondary amine, its behavior in solution is governed by fundamental principles of acid-base chemistry and solvent interactions. This document provides in-depth, causality-driven answers to common questions and robust protocols to overcome experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: My (S)-piperidine-3-carbonitrile hydrochloride isn't dissolving in my chosen solvent. What's the first thing I should check?

A1: The most common issue is a mismatch between the solute and solvent polarities. (S)-piperidine-3-carbonitrile hydrochloride is a polar, ionic salt. Its solubility is highest in polar protic solvents, where the solvent can effectively solvate both the chloride anion and the piperidinium cation.

  • Expertise & Experience: As a hydrochloride salt, the piperidine nitrogen is protonated, rendering the molecule charged and "water-loving" (hydrophilic). Therefore, it is expected to be freely soluble in water and other highly polar solvents like methanol.[1] Conversely, its solubility will be significantly lower in non-polar organic solvents like hexanes, toluene, or diethyl ether. The nitrile group adds some polarity, but the ionic salt character is the dominant factor.

Immediate Actions:

  • Verify Your Solvent: Ensure you are using a sufficiently polar solvent. Water, methanol (MeOH), and dimethyl sulfoxide (DMSO) are excellent starting points.

  • Check Concentration: You may be attempting to create a supersaturated solution. Try reducing the concentration.

  • Apply Gentle Energy: Agitation (stirring, vortexing) or sonication can help break up solid aggregates and increase the rate of dissolution. Gentle warming can also significantly improve solubility, but must be done cautiously to avoid potential degradation (see Q4).

Q2: I've managed to dissolve the compound, but my solution is cloudy or a precipitate has formed. What's happening?

A2: Cloudiness or precipitation after initial dissolution typically points to one of three issues: reaching the solubility limit, temperature effects, or an unintended chemical reaction.

  • Causality—Solubility Limits & Temperature: Every compound has a maximum concentration it can achieve in a given solvent at a specific temperature. If you created a saturated solution while warm, cooling it to room temperature will decrease its solubility, causing the excess solute to precipitate out.

  • Causality—Chemical Incompatibility: The piperidinium hydrochloride can react with basic components in your solution. If you add a base (e.g., triethylamine, sodium bicarbonate), you will neutralize the hydrochloride, forming the free base of (S)-piperidine-3-carbonitrile. This free base is significantly less polar and thus less soluble in aqueous media, causing it to precipitate.[2] This is a common phenomenon observed with amine salts.[3]

Troubleshooting Steps:

  • Re-solubilize with Heat: Gently warm the solution while stirring. If the precipitate redissolves, it is likely a saturation issue. You can either work with the solution at a slightly elevated temperature or dilute it to maintain stability at room temperature.

  • Check the pH: If your solution contains other reagents, check the pH. A basic pH (> ~8-9) will favor the formation of the less soluble free base.

  • Filter the Solution: If the precipitate does not redissolve upon heating and the pH is appropriate, you may have an insoluble impurity. Filter the solution through a 0.22 or 0.45 µm syringe filter before use.

Q3: How exactly does pH influence the solubility of this compound?

A3: The pH of the solution is critical because it dictates the protonation state of the piperidine nitrogen atom. The pKa of the conjugate acid of piperidine is approximately 11.2. The electron-withdrawing nitrile group at the 3-position will lower this value, likely into the 9-10 range.

  • Mechanistic Explanation:

    • Acidic to Neutral pH (pH < 8): In this range, the piperidine nitrogen will be fully protonated (R₂NH₂⁺). This cationic form is ionic and readily associates with its chloride counter-ion and polar solvent molecules (like water), leading to high solubility.

    • Basic pH (pH > 10): In a basic environment, the piperidine nitrogen is deprotonated to its neutral, free base form (R₂NH). This form is much less polar and significantly less soluble in water and other polar solvents.

This equilibrium is the key to understanding and controlling solubility.

Caption: Acid-base equilibrium and its effect on solubility.

Q4: My solution has a yellow or brown tint. Has the compound degraded?

A4: Discoloration is a common issue with piperidine-based compounds and is often caused by minor oxidation, not necessarily significant degradation of the primary molecule.[4][5]

  • Expert Insight: Piperidines can be susceptible to air oxidation over time, especially if exposed to light and heat, forming colored impurities.[4] For many applications where the compound is used in excess or in a robust reaction, this minor discoloration may not be problematic. However, for sensitive applications like quantitative analysis, high-purity crystallization, or catalysis, the impurities could interfere.

Recommendations:

  • Assess Impact: First, determine if the discoloration impacts your experiment. You can run a small-scale test reaction.

  • Analytical Check: If purity is critical, analyze the material by HPLC or LC-MS to quantify the level of impurities. A simple NMR spectrum can also confirm the integrity of the bulk material.

  • Purification: If needed, the colored impurities can often be removed by recrystallization or by passing a solution of the material through a small plug of activated carbon or silica gel (though recovery may be reduced).[2]

  • Prevention: Store the solid compound tightly sealed, protected from light, and in a cool, dry place to minimize future oxidation.[6]

Systematic Troubleshooting Guide

When facing solubility issues, a structured approach can quickly identify the root cause. Follow this workflow for a logical diagnosis.

Troubleshooting_Workflow start Start: Compound Fails to Dissolve q1 Is the solvent polar? (e.g., Water, MeOH, DMSO) start->q1 sol_no Action: Change to a polar solvent. q1->sol_no No q2 Is the concentration too high? (> 100 mg/mL) q1->q2 Yes end_success Problem Solved sol_no->end_success conc_yes Action: Reduce concentration. q2->conc_yes Yes q3 Have you applied energy? (Vortex, Sonicate, Gentle Heat) q2->q3 No conc_yes->end_success energy_no Action: Stir, sonicate, or warm gently. q3->energy_no No q4 Is the solution pH basic? (Check with pH paper/meter) q3->q4 Yes energy_no->end_success ph_yes Action: Adjust pH to < 7 with dilute HCl. q4->ph_yes Yes end_fail Issue Persists: Consider compound stability or purity. (See Protocol 2: Integrity Check) q4->end_fail No ph_yes->end_success

Caption: A step-by-step workflow for troubleshooting solubility.

Data Presentation & Protocols

Table 1: Solubility Profile of (S)-Piperidine-3-carbonitrile Hydrochloride

This table provides a general guide. Actual solubility can vary with temperature and the specific batch of the compound. It is always recommended to perform a small-scale test.

SolventPolarity Index (P')Dielectric Constant (ε)Expected SolubilityNotes & Observations
Water10.280.1High (>100 mg/mL)Ideal solvent. Solutions should be clear and colorless.[1]
Methanol (MeOH)5.132.7High (>50 mg/mL)Good alternative to water.[1]
Dimethyl Sulfoxide (DMSO)7.246.7High (>100 mg/mL)Common solvent for biological stock solutions. Hygroscopic.
Ethanol (EtOH)4.324.5Moderate (10-50 mg/mL)Less polar than methanol, so solubility is expected to be lower.
Acetonitrile (MeCN)5.837.5Low to Moderate Solubility may be limited.
Dichloromethane (DCM)3.19.1Very Low / Insoluble Insufficiently polar to dissolve the ionic salt.
Toluene2.42.4Insoluble Non-polar solvent.
Hexanes0.11.9Insoluble Non-polar solvent.

Solvent property data sourced from general chemistry resources.[7][8]

Protocol 1: Standard Procedure for Preparing a Stock Solution

This protocol ensures a consistent and reliable method for preparing aqueous stock solutions.

  • Preparation: Tare a clean, dry glass vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of (S)-piperidine-3-carbonitrile hydrochloride into the vial. Note that the compound can be hygroscopic (absorb moisture from the air), so work efficiently.

  • Solvent Addition: Add approximately 80% of the final desired volume of your chosen solvent (e.g., deionized water or PBS).

  • Dissolution: Cap the vial and vortex or stir the mixture at room temperature until all solid material is visually dissolved. A magnetic stir bar is recommended for larger volumes.

  • Sonication (Optional): If dissolution is slow, place the vial in a bath sonicator for 5-10 minutes.

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution to 30-40°C in a water bath with continued stirring. Avoid excessive heat.

  • Final Volume: Once fully dissolved, allow the solution to cool to room temperature. Add the remaining solvent to reach the final target volume and mix thoroughly.

  • Storage: Store the solution in a tightly capped container. For long-term storage, especially for biological applications, sterile filter the solution and store at 4°C or -20°C.

Protocol 2: Verifying Compound Integrity by RP-HPLC

If you suspect degradation has occurred (e.g., due to harsh pH, high temperature, or prolonged storage), a simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) analysis can confirm the purity.

  • Sample Preparation: Prepare a sample of your compound at approximately 1 mg/mL in the mobile phase (or a compatible solvent).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the nitrile and piperidine ring have poor chromophores, low UV is necessary).

    • Note: The acidic mobile phase ensures the piperidine nitrogen is protonated, which typically results in better peak shape on silica-based columns by minimizing interactions with silanol groups.[2]

  • Analysis: Inject 5-10 µL of your sample. A pure compound should yield a single major peak. The appearance of multiple peaks suggests the presence of impurities or degradation products.

References

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds. Retrieved from BenchChem Technical Support.[4]

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.[6]

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis. Retrieved from BenchChem.[5]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use? ResearchGate.[9]

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from BenchChem.[10]

  • Biosynce. (2025). What are the detection methods for piperidine? Biosynce Blog.[11]

  • BenchChem. (2025). Technical Support Center: Purification of Piperidine Derivatives. Retrieved from BenchChem.[2]

  • Osterhout, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. American Pharmaceutical Review.[12]

  • BLD Pharm. (n.d.). 915226-72-1|(S)-Piperidine-3-carbonitrile hydrochloride. Retrieved from BLD Pharm.[13]

  • O'Brien, P., et al. (2022). Piperidines ESI-revised3. The Royal Society of Chemistry.[14]

  • Sigma-Aldrich. (n.d.). piperidine-3(R)-carbonitrile. Retrieved from Sigma-Aldrich.[15]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[16]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?[3]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.[17]

  • Oszczapowicz, I., & Oszczapowicz, J. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. BioMed Research International, 2014, 856941.[1]

  • ChemicalBook. (2025). Piperidine hydrochloride | 6091-44-7. Retrieved from ChemicalBook.[18]

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 14(11), 1169.[19]

  • ResearchGate. (2022). pK a values of common substituted piperazines.[20]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.[21]

  • Khalili, F., Henni, A., & East, A. L. L. (2009). Table 1 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[22]

  • BLD Pharm. (n.d.). 59045-82-8|(S)-Piperidine-3-carboxylic acid. Retrieved from BLD Pharm.[23]

  • Sigma-Aldrich. (n.d.). (S)-1-Boc-piperidine-3-carboxylic acid 97 88495-54-9. Retrieved from Sigma-Aldrich.[24]

  • NSJ Prayoglife. (n.d.). Piperidine-4-carbonitrile hydrochloride | CAS No: 24041-22-3. Retrieved from NSJ Prayoglife.[25]

  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from University of Rochester Chemistry Department.[7]

  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Master Organic Chemistry.[8]

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from Sciencemadness.org.

Sources

removing impurities from (S)-piperidine-3-carbonitrile hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Impurity Removal & Process Optimization

Status: Open | Priority: High | Assigned To: Senior Application Scientist[1]

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride is a critical chiral building block, notably utilized in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors (e.g., Alogliptin).[1]

The primary challenges in its synthesis involve enantiomeric purity (preventing racemization of the labile


-chiral center) and chemoselectivity  (preventing hydrolysis of the nitrile group to an amide/acid or over-reduction to a primary amine). This guide addresses these specific impurity profiles with validated remediation strategies.
Module 1: Enantiomeric Purity (The "S" vs. "R" Battle)

User Query: "My enantiomeric excess (ee) is stuck at 88-92%. How do I upgrade this to >99% without losing significant yield?"

Senior Scientist Note: The C3 position of piperidine is susceptible to racemization, particularly under strong basic conditions or high thermal stress. If your synthesis involves the hydrogenation of 3-cyanopyridine, you are likely starting with a racemate.

Troubleshooting Protocol: Optical Resolution

If asymmetric hydrogenation failed to deliver >98% ee, classical resolution is the most robust purification method.

ParameterRecommendationMechanism
Resolving Agent L-(+)-Tartaric Acid or Dibenzoyl-L-tartaric acid Forms a diastereomeric salt with the (S)-isomer that is less soluble in specific alcohols.[1]
Solvent System Methanol (MeOH) or MeOH:Water (9:[1]1)High solubility difference between diastereomers.[1]
Temperature Slow cooling from 60°C to 0-5°CRapid cooling traps the (R)-isomer in the crystal lattice.[1]

Step-by-Step Resolution Workflow:

  • Free Basing: If starting with crude HCl salt, neutralize with

    
     (aq) and extract into DCM. Dry and concentrate.
    
  • Salt Formation: Dissolve crude free base (1.0 eq) in MeOH (5-10 volumes). Add L-Tartaric acid (1.0 eq) dissolved in warm MeOH.

  • Crystallization: Heat to reflux until clear. Cool slowly (10°C/hour) to room temperature, then chill to 0°C.

  • Filtration: Isolate the solid. This is the (S)-amine ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     L-tartrate salt.
    
  • Ee Check: Crack a small sample (using NaOH) and check chiral HPLC. If ee < 98%, recrystallize the salt from MeOH again.

  • Salt Swap: Isolate the free base and convert to HCl (see Module 3).

Module 2: Chemical Impurities (Hydrolysis & Reduction)

User Query: "I am seeing a +18 mass unit impurity (Amide) and a +4 mass unit impurity (Amine). How do I remove them?"

Impurity A: 3-Piperidinecarboxamide (The "Hydrolysis" Impurity) [1]
  • Origin: The nitrile group (-CN) hydrolyzes to the amide (-CONH2) in the presence of water and acid/heat.[1][2] This often happens during the final HCl salt formation step.

  • Detection: LCMS (M+18 relative to product).

Corrective Action (The "Anhydrous" Rule): You cannot easily separate the amide from the nitrile via crystallization due to similar solubilities. Prevention is the only scalable cure.

  • Avoid: Aqueous HCl (37%) or heating the salt in wet solvents.

  • Protocol:

    • Dissolve the (S)-free base in anhydrous Ethanol or Isopropyl Acetate (IPAc).[1]

    • Cool to 0-5°C.

    • Add Trimethylsilyl chloride (TMSCl) (1.1 eq) slowly.[1] TMSCl reacts with the alcohol solvent to generate anhydrous HCl in situ and volatile TMS-ether byproducts.[1]

    • Alternatively, use 4M HCl in Dioxane .

Impurity B: 3-(Aminomethyl)piperidine (The "Over-Reduced" Impurity) [1]
  • Origin: During the hydrogenation of 3-cyanopyridine, the nitrile reduces to a primary amine (

    
    ).
    
  • Remediation:

    • Solubility Trick: The dihydrochloride salt of the diamine (impurity) is significantly less soluble in methanol than the mono-hydrochloride of your nitrile product.

    • Slurry Wash: Slurry the crude solid in cold Methanol. Filter off the undissolved solids (likely the diamine salt). The filtrate contains your desired nitrile product.

Module 3: Physical Form & Hygroscopicity

User Query: "The final product is a sticky gum/oil, not a white solid. It turns into a liquid on the bench."

Senior Scientist Note: Piperidine HCl salts are notoriously hygroscopic. A sticky solid indicates trapped solvent or amorphous character.

Crystallization Protocol for Stable Form:

  • Dissolution: Dissolve the crude gum in a minimum amount of hot Ethanol or Methanol .

  • Anti-Solvent: Slowly add MTBE (Methyl tert-butyl ether) or Ethyl Acetate until the solution turns slightly cloudy.[1]

  • Seeding: If available, add a seed crystal. If not, scratch the glass wall.

  • Aging: Stir at room temperature for 2-4 hours. The gum should transform into a granular white solid.

  • Drying: Vacuum oven at 40-45°C with a nitrogen bleed. Crucial: Do not exceed 50°C to prevent nitrile degradation.

Visualizing the Impurity Landscape

The following diagram maps the origin of key impurities and the logic gates for their removal.

ImpurityMap Start 3-Cyanopyridine (Starting Material) Hydrogenation Hydrogenation (Pd/C, H2) Start->Hydrogenation CrudeRacemate Crude (±)-Nitrile Hydrogenation->CrudeRacemate OverRed Impurity: 3-(aminomethyl)piperidine (Over-reduction) Hydrogenation->OverRed High P/T Resolution Resolution (L-Tartaric Acid) CrudeRacemate->Resolution Final (S)-Piperidine-3-CN HCl (Target) OverRed->Final Remove via MeOH Slurry AmideImp Impurity: Amide (Hydrolysis) R_Isomer (R)-Isomer (Discard in Mother Liquor) Resolution->R_Isomer Filtrate SaltForm HCl Salt Formation Resolution->SaltForm (S)-Tartrate Salt SaltForm->AmideImp Water present SaltForm->Final Anhydrous conditions

Figure 1: Reaction pathway showing the origin of critical impurities (Red) and the purification checkpoints (Green/Yellow).[1]

FAQs: Rapid Response

Q1: Can I use column chromatography to purify the HCl salt? A: No. The HCl salt is too polar and will streak on silica. You must free-base the compound (using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) to run chromatography (DCM/MeOH/NH3 system), but this risks racemization. Crystallization is preferred.[3]

Q2: My product has a yellow tint. Is this a problem? A: This is likely trace pyridine oligomers or metal residues.

  • Fix: Treat the aqueous solution of the free base with activated charcoal (5% w/w) for 30 minutes before salt formation.

Q3: Why use TMSCl instead of HCl gas? A: HCl gas cylinders are hazardous and difficult to control stoichiometrically. TMSCl allows precise liquid dosing and scavenges trace water, preventing the amide impurity.

References
  • Pfizer Inc. (2012).[1] Process for the preparation of tofacitinib and intermediates thereof.[4][5] (Patent No.[1][6] WO2012135652).[1] World Intellectual Property Organization.[1] Link

    • Relevance: authoritative source for the resolution of piperidine-3-carbonitrile derivatives using tartaric acid.[1]

  • Organic Syntheses. (2010). Hydrolysis of Nitriles to Amides and Carboxylic Acids.[2][7][8][9][10] Organic Syntheses, Coll. Vol. 10. Link

    • Relevance: Mechanistic grounding for the hydrolysis impurity (Amide) formation under acidic conditions.[4]

  • Reilly, J., et al. (2018). Salt Selection and Crystallization of Pharmaceutical Compounds.[11] Chemical Reviews, 118(4), 1873-1937.[1] Link[1]

    • Relevance: Principles of anti-solvent crystallization and hygroscopicity management for HCl salts.

Sources

optimizing temperature for (S)-piperidine-3-carbonitrile hydrochloride coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (S)-piperidine-3-carbonitrile hydrochloride . It is designed to address the specific thermodynamic and kinetic challenges associated with coupling this chiral secondary amine salt.

Case ID: PIP-CN-OPT-001 Subject: Temperature & Base Optimization for Amide Coupling Status: Active Support Tier: Level 3 (Senior Application Scientist)

🔬 Core Directive: The "Goldilocks" Zone

The coupling of (S)-piperidine-3-carbonitrile hydrochloride presents a classic conflict between solubility (thermodynamics) and chiral integrity (kinetics).

  • The Trap: The hydrochloride salt is often insoluble in standard organic solvents (DCM, THF) at room temperature, tempting researchers to apply heat.

  • The Risk: The chiral center at C3 is

    
     to a nitrile group. While nitriles are less acidic than ketones or aldehydes, the C3 proton is sufficiently acidic (
    
    
    
    in DMSO) that elevated temperatures (
    
    
    C) in the presence of the base required to break the HCl salt can induce rapid racemization via a planar carbanion intermediate.

This guide provides a protocol to navigate this narrow operating window.

📂 Module 1: Thermodynamics & Solubility (The "Cold Start" Problem)

Q: My starting material is a brick in DCM. Can I heat it to dissolve before adding the coupling agent?

A: NO. Heating the free base form triggers racemization. The HCl salt is stable, but once you add base (e.g., DIPEA, TEA) to dissolve it, you generate the free amine. At elevated temperatures, the basic environment promotes the removal of the C3 proton.

The Solution: "In-Situ Neutralization" Protocol Instead of pre-dissolving with heat, use a polar co-solvent and low temperature to manage the salt break-up.

  • Solvent System: Switch from pure DCM to DCM:DMF (4:1) or DCM:NMP (4:1) . The polar aprotic co-solvent solvates the ionic salt lattice without requiring heat.

  • Temperature: Cool the slurry to 0°C before adding the base.

  • Base Addition: Add the base (DIPEA/NMM) dropwise. The neutralization is exothermic; keeping it cold prevents local hot spots that degrade the chiral center.

Q: Why is my yield low (<40%) even though I see consumption of the acid?

A: You likely have "Ion Pairing" inhibition. At low temperatures (required for chiral safety), the piperidinium cation and chloride anion form tight ion pairs in non-polar solvents, shielding the nitrogen nucleophile.

Troubleshooting Steps:

  • Switch Base: Use DBU (1.0 equiv) carefully or N-Methylmorpholine (NMM) . NMM forms a weaker ion pair with chloride than DIPEA.

  • The "Salt Exchange" Trick: If DCM is mandatory, wash the organic phase with saturated

    
    immediately after the reaction starts to remove HCl salts, driving the equilibrium forward.
    

📂 Module 2: Kinetic Control & Racemization (The "Overheating" Risk)

Q: I see a split peak in HPLC (RRT 0.98/1.00). Is this the enantiomer?

A: Yes. This is the signature of C3-epimerization. The nitrile group is electron-withdrawing, lowering the activation energy for deprotonation at C3.

Root Cause Analysis:

  • Condition:

    
     + Excess Base.
    
  • Mechanism: The base removes the

    
    -proton, forming a ketenimine-like resonance structure. Reprotonation occurs from either face, destroying the (S)-configuration.
    

Corrective Action:

  • Limit Base: Use exactly 2.1 equivalents of base (1.0 to neutralize HCl, 1.1 for the coupling reaction). Do not use a large excess (e.g., 5 equiv).

  • Quench Protocol: Do not let the reaction stir overnight at RT if conversion is complete. Quench with dilute aqueous acid (0.5 M citric acid) immediately to protonate any residual base.

📊 Experimental Protocol: The Optimized Workflow

Objective: Couple (S)-piperidine-3-carbonitrile HCl with Carboxylic Acid (R-COOH) while maintaining >99% ee.

ParameterStandard Condition (Risky)Optimized Condition (Safe)
Solvent DCM or THFDMF or DCM/DMF (9:1)
Base TEA (3-5 equiv)DIPEA (2.2 equiv) or NMM
Temp (Mix) Room Temp (

C)

C (Ice Bath)
Temp (React) Reflux (

C+)

C


C (Slow Warm)
Reagent EDC/HOBtHATU or T3P (Faster kinetics at low T)
Step-by-Step Procedure:
  • Activation: Dissolve R-COOH (1.0 equiv) and HATU (1.1 equiv) in DMF at

    
    C. Stir for 15 mins.
    
  • Salt Break: In a separate vial, suspend (S)-piperidine-3-carbonitrile HCl (1.0 equiv) in DMF. Add DIPEA (1.0 equiv) dropwise at

    
    C. Note: The suspension should clear as the free amine is released.
    
  • Coupling: Transfer the amine solution into the activated acid solution at

    
    C.
    
  • Reaction: Add the remaining DIPEA (1.2 equiv). Stir at

    
    C for 1 hour, then allow to warm to 
    
    
    
    C. Monitor by LCMS.
  • Workup: Dilute with EtOAc, wash with 0.5 M Citric Acid (removes unreacted amine and stops base-catalyzed racemization), then

    
    , then Brine.
    

📉 Visualization: Racemization Pathway & Control

The following diagram illustrates the mechanistic risk of high temperature and the decision logic for optimization.

G Start Start: (S)-Piperidine-3-CN HCl BaseAdd Add Base (DIPEA) Neutralization Start->BaseAdd FreeAmine Free Amine (S)-Enantiomer BaseAdd->FreeAmine HighTemp High Temp (>30°C) / Excess Base FreeAmine->HighTemp Thermodynamic Stress LowTemp Low Temp (0°C -> 20°C) FreeAmine->LowTemp Kinetic Control Deprotonation C3 Deprotonation (Planar Intermediate) HighTemp->Deprotonation Racemate Racemic Product (S) + (R) Mixture Deprotonation->Racemate Reprotonation Coupling Coupling Reaction (HATU/T3P) LowTemp->Coupling Product Pure (S)-Amide Product Coupling->Product

Caption: Figure 1. Kinetic bifurcation of (S)-piperidine-3-carbonitrile. High temperatures favor the thermodynamic pathway to racemization via C3 deprotonation.

📚 References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Jones, S. P., et al. (2022).[1][2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[1]

  • BenchChem Technical Support. (2025). Resolving Racemic Mixtures of Piperidine-3-carbothioamide.

Sources

storage conditions to prevent degradation of (S)-piperidine-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Piperidine-3-carbonitrile HCl Stability & Handling

Executive Summary: The Stability Profile

(S)-Piperidine-3-carbonitrile HCl is a chiral building block widely used in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. While the hydrochloride salt form significantly improves oxidative stability compared to the free base, it introduces a critical vulnerability: Hygroscopicity .

The stability of this compound rests on a "Dry-Acidic Lock":

  • The HCl Lock: Protonation of the secondary amine (

    
    ) prevents oxidation (N-oxide formation) and dimerization.
    
  • The Moisture Threat: The salt lattice is prone to absorbing atmospheric water. Once wet, the local environment becomes a concentrated aqueous acid. This catalyzes the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH

    
    ) and eventually a carboxylic acid (-COOH), while simultaneously increasing the risk of racemization at the C3 chiral center.
    

Storage Protocol: The Gold Standard

Do not rely on "Room Temperature" labels for long-term storage of chiral salts. Follow this tiered protocol to ensure >98% purity and >99% ee (enantiomeric excess) over 12+ months.

ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and racemization. Essential for long-term (>3 months) storage.
Atmosphere Inert Gas (Argon/Nitrogen) Displaces humid air. Argon is heavier than air and preferred for resealing opened bottles.
Container Amber Glass + Desiccant Glass prevents gas permeation (unlike plastic). Amber protects against potential photodegradation. Desiccant packets (Silica/Mol Sieve) are mandatory inside the secondary containment.
Seal Parafilm® + Teflon Tape Teflon tape on threads prevents seizing; Parafilm on the outside creates a secondary moisture barrier.

Troubleshooting Guide & FAQs

Category A: Physical Appearance & Handling[1][2][3]

Q1: My sample has turned from a white powder into a sticky, off-white gum. Is it degraded?

  • Diagnosis: This is likely Deliquescence (moisture absorption), not necessarily chemical degradation. The HCl salt is pulling water from the air.

  • Immediate Action: Do not heat immediately. Run an LC-MS or H-NMR.

    • *If Purity >95%: * It is just wet. See Protocol A (Drying) below.

    • *If Purity <90%: * Hydrolysis has likely occurred.[1] Recrystallization is required.

  • Prevention: Never open the bottle while cold. Allow it to warm to room temperature (30–60 mins) inside a desiccator to prevent condensation on the cold solid.

Q2: Can I store this compound in solution (e.g., DMSO or Methanol)?

  • Answer: No.

  • Reasoning:

    • Methanol/Ethanol: In the presence of the acidic HCl counterion, nitriles can undergo Pinner reaction (alcoholysis) to form imidate esters over time.

    • DMSO: DMSO is hygroscopic and can act as an oxidant under certain conditions.

    • Best Practice: Store as a solid. Make fresh solutions immediately before use.

Category B: Chemical Purity & Chirality

Q3: I see a new peak in my HPLC at RRT ~0.8. What is it?

  • Diagnosis: This is likely the Primary Amide (Piperidine-3-carboxamide).

  • Mechanism: Acid-catalyzed hydrolysis.[2]

  • Risk Factor: This occurs if the salt was stored wet at room temperature.

Q4: My enantiomeric excess (ee) dropped from 99% to 94%. How did this happen?

  • Diagnosis: Racemization via Enolization.

  • Mechanism: The C3 proton is alpha to the electron-withdrawing nitrile group, making it acidic. While the HCl salt usually suppresses this, the presence of moisture allows for a "proton shuttle" mechanism, especially if the temperature fluctuates.

  • Critical Note: Racemization is often invisible in standard LC-MS; it requires Chiral HPLC to detect.

Mechanistic Visualization

The following diagram illustrates the degradation cascade triggered by moisture ingress.

G Start (S)-Piperidine-3-CN HCl (Dry Crystalline Solid) Moisture Moisture Ingress (Hygroscopicity) Start->Moisture Poor Seal / Cold Opening WetSolid Wet Acidic Paste (High Local [H+]) Moisture->WetSolid Deliquescence Hydrolysis Hydrolysis Pathway WetSolid->Hydrolysis H2O + H+ Racemization Racemization Pathway WetSolid->Racemization H2O (Proton Shuttle) Amide Impurity 1: Piperidine-3-carboxamide Hydrolysis->Amide Slow (Days) Racemate Impurity 3: (R)-Enantiomer Racemization->Racemate Equilibrium Shift Acid Impurity 2: Piperidine-3-carboxylic acid Amide->Acid Fast (Weeks)

Figure 1: Degradation pathways of (S)-piperidine-3-carbonitrile HCl. Moisture is the primary trigger for both hydrolysis and loss of optical purity.

Rescue Protocols

If you encounter degraded material, use these protocols to attempt recovery.

Protocol A: Drying (For Sticky but Pure Material)

Use this if LC-MS purity is >95% but the solid is clumpy.

  • Equipment: Vacuum oven, P2O5 (Phosphorus Pentoxide) or KOH pellets as desiccant trap.

  • Setup: Place the vial (cap removed) in a vacuum oven.

  • Conditions: Set temperature to 30°C (Do not exceed 40°C to avoid racemization). Apply full vacuum (<10 mbar).

  • Duration: Dry for 12–24 hours.

  • Verification: The material should return to a free-flowing powder. Check weight loss to confirm water removal.

Protocol B: Purity Verification (Analytical Method)

Standard C18 gradients often miss the amide impurity. Use this modified method.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega).

  • Mobile Phase A: 0.1% TFA in Water (Acidic pH keeps the amine protonated and improves peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B to 30% B over 15 minutes. (Nitriles are polar; slow early gradient is required).

  • Detection: 210 nm (Nitrile absorbance is low; maximize sensitivity).

References

  • March, J. (2013). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley-Interscience. (General reference for nitrile hydrolysis mechanisms).

Sources

resolving low reactivity of (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Piperidine-3-Carbonitrile Hydrochloride

Subject: Troubleshooting Low Reactivity & Process Optimization Ticket ID: #CN-PIP-003-S Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Welcome to the Technical Support Portal

You are likely accessing this guide because your reaction involving (S)-piperidine-3-carbonitrile hydrochloride is stalling, giving low yields, or showing poor solubility.

This molecule presents a "perfect storm" of three antagonistic factors:

  • The Salt Trap: The HCl counterion completely shuts down nucleophilicity until removed.[1]

  • Electronic Drag: The C3-cyano group is electron-withdrawing (

    
     effect), reducing the nucleophilicity of the nitrogen even when free-based.[1]
    
  • Solubility Mismatch: The salt is polar/ionic; your coupling partners are likely lipophilic.[1]

This guide provides the protocols to resolve these issues while preserving the critical (S)-enantiomer.

Module 1: The Diagnosis (Why is it failing?)

Before changing reagents, identify the failure mode.[1]

SymptomProbable CauseThe Fix
Suspension in DCM/THF Salt insolubility.[1] The amine is trapped in the crystal lattice.[1]Switch to DMF or DMSO ; use a biphasic system.
Clear solution, no product Amine is protonated (

).[1] No free lone pair available.[1]
In-situ neutralization with excess DIPEA (3-4 eq).[1]
Slow conversion (<20%) Electronic deactivation by the Nitrile group.[1]Upgrade coupling reagent to HATU or COMU .[1]
Loss of Chirality (low ee) Racemization via C3-deprotonation (alpha-proton acidity).[1]Avoid strong bases (NaOH, NaH) and heat (>60°C).[1]

Module 2: The "Salt Break" Protocol

The most common user error is treating the hydrochloride salt like a free amine.[1] You must shift the equilibrium to release the nucleophile.[1]

The Mechanism:


[1]

If your solvent is non-polar (DCM, Toluene), the Base.HCl salt precipitates, coating your reagent and stopping the reaction.[1]

Recommended Workflow (DOT Visualization)

SaltBreak cluster_fail Common Failure Mode (DCM) Salt (S)-Pip-CN.HCl (Solid) Solvent Solvent Choice (DMF or DMSO) Salt->Solvent Dissolution Base Base Addition (DIPEA, 3.0 eq) Solvent->Base Activation FreeBase Free Amine (In Solution) Base->FreeBase Equilibrium Shift Coupling Coupling Reaction (Proceeds) FreeBase->Coupling Nucleophilic Attack DCM DCM Solvent Precip Salt Encapsulation DCM->Precip No Reaction

Figure 1: The Solubilization-Activation Workflow. Note that DCM often leads to encapsulation failure.

Module 3: Optimized Coupling Protocol (Amide Bond Formation)

Due to the inductive effect of the nitrile group, standard EDC/HOBt couplings often fail.[1] The nitrogen is "electron-poor."[1]

Protocol: High-Efficiency HATU Coupling

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) in DMF (concentration 0.1 M). Avoid DCM.

  • Activation: Add HATU (1.1 eq) and DIPEA (1.0 eq). Stir for 5-10 minutes.

    • Why? This pre-forms the activated ester (OAt ester) without competing with the slow-reacting amine salt.[1]

  • Amine Addition: Add (S)-piperidine-3-carbonitrile hydrochloride (1.1 eq).

  • The "Break" Base: Immediately add a second portion of DIPEA (2.5 - 3.0 eq).[1]

    • Critical Step: You need 1 eq to neutralize the HCl attached to the amine, and remaining equivalents to drive the reaction.[1]

  • Reaction: Stir at Room Temperature for 4–16 hours.

    • Tip: If conversion is <50% after 4 hours, add 0.1 eq of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1]

Reagent Selection Table

ReagentSuitabilityNotes
HATU / DIPEA Excellent Gold standard for deactivated amines.[1]
T3P (Propylphosphonic anhydride) Good Low epimerization risk; easy workup (water soluble).[1]
EDC / HOBt Poor Often too slow for nitrile-substituted piperidines.[1]
Acid Chlorides Moderate Highly reactive but high risk of racemization due to HCl generation.[1]

Module 4: Stereochemical Integrity (Racemization Risks)

The (S)-configuration is defined by the chiral center at C3.[1] The proton at C3 is acidic because it is alpha to a nitrile group (EWG).[1]

The Danger Zone:

  • Strong Bases: NaOH, KOH, NaH, or alkoxides (NaOMe) can deprotonate C3, leading to a planar intermediate that re-protonates as a racemate.[1]

  • High Heat: Temperatures >80°C significantly increase the rate of racemization.[1]

Racemization Pathway [2]

Racemization S_Enant (S)-Enantiomer Base Strong Base / Heat S_Enant->Base Deprotonation at C3 Intermediate Planar Carbanion (Achiral) Base->Intermediate Racemate Racemic Mixture (S) + (R) Intermediate->Racemate Reprotonation

Figure 2: Mechanism of base-catalyzed racemization at the C3 position.

Safety Rule: Always use non-nucleophilic organic bases (DIPEA, TEA, NMM) and keep temperatures


 40°C unless absolutely necessary.

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Yes.[1] If your coupling partner is stable to hydrolysis, a mixture of THF/Water (1:1) or DCM/Water with an inorganic base like


 or 

is excellent for breaking the HCl salt.[1] This is often called a Schotten-Baumann condition.[1]

Q: My reaction turns black/tarry. What is happening? A: Piperidines can undergo oxidation or polymerization if left in free-base form too long without reacting.[1] Ensure your electrophile (acid/halide) is present before you add the final portion of base to release the free amine.[1]

Q: How do I check if I have racemized my product? A: Standard NMR will not show racemization.[1] You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or measure Optical Rotation .[1] Compare against a racemic standard.

References

  • Amide Coupling with Deactivated Amines

    • Protocol for amide bond formation with electron deficient amines.[1][3][4][5] Organic & Biomolecular Chemistry.[1][3][4][6][7] (2016).[1][4]

  • Basicity & Reactivity of Piperidines

    • Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Chemistry – A European Journal.[1] (2020).

    • [1]

  • Racemization of Alpha-Chiral Nitriles

    • Facile and Racemization-Free Conversion of Chiral Nitriles.[1][8] The Journal of Organic Chemistry.[1][4] (2003).[1][8]

    • [1]

  • Solubility Data & Physical Properties

    • Piperidine Hydrochloride Properties & Solubility.[1][9] BenchChem / ChemicalBook Databases.[1]

    • [1]

Sources

purification techniques for (S)-piperidine-3-carbonitrile hydrochloride intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Piperidine-3-Carbonitrile Hydrochloride Ticket System: Open Subject: Purification & Isolation Protocols for Key Intermediate Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Criticality of the C3-Chiral Center

Welcome to the technical support hub for (S)-piperidine-3-carbonitrile hydrochloride . This intermediate is a structural linchpin in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and various oncology targets.

The primary challenge with this molecule is twofold:

  • Enantiomeric Purity: The (S)-enantiomer is biologically active; the (R)-enantiomer is a refractory impurity that is difficult to purge downstream.

  • Nitrile Stability: The C3-cyano group is susceptible to hydrolysis under the very acidic conditions required to form the hydrochloride salt, leading to amide or acid impurities.

This guide moves beyond basic synthesis to focus strictly on purification, troubleshooting, and rescue protocols for the hydrochloride salt.

Module 1: Enantiomeric Purification (The "R" Impurity)

User Reported Issue: "My crude HCl salt has 88% ee. Recrystallization isn't improving it significantly."

Root Cause Analysis: Chiral upgrading of the HCl salt is often inefficient because the crystal lattice energy differences between the racemic HCl salt and the enantiopure HCl salt are minimal. The most effective purification occurs at the Tartrate Salt stage, prior to HCl formation.

Protocol A: The "Salt-Break" Resolution (Recommended)

If your ee is <95%, convert the HCl salt back to the free base and form the L-Tartrate salt.

  • Free Basing: Suspend crude HCl salt in MTBE (Methyl tert-butyl ether). Add 1.1 eq of 2M NaOH (cold). Separate layers. Dry organic layer over Na₂SO₄.

  • Tartrate Formation:

    • Dissolve free amine in Methanol (MeOH) (5 mL/g).

    • Add 1.0 eq of L-(+)-Tartaric acid dissolved in warm MeOH.

    • Reflux for 30 mins, then cool slowly to 0°C over 4 hours.

  • Filtration: Isolate the (S)-piperidine-3-carbonitrile L-tartrate.

    • Note: This step typically upgrades 85% ee → >98% ee.

Protocol B: Direct HCl Recrystallization (For ee >95%)

If you must purify the HCl salt directly:

  • Solvent System: Ethanol (EtOH) / Diethyl Ether (Et₂O) or Isopropanol (IPA).

  • Method:

    • Dissolve crude HCl salt in boiling absolute EtOH (minimal volume, approx. 3-4 mL/g).

    • Crucial: If the solution is colored, treat with activated carbon (Charcoal) for 10 mins and hot filter.

    • Allow to cool to room temperature.

    • Add Et₂O dropwise until turbidity persists (cloud point).

    • Re-heat to clear, then cool to -5°C overnight.

Module 2: Chemical Decontamination (Hydrolysis Impurities)

User Reported Issue: "I see a new impurity at RRT 0.85 after salt formation. It looks like the amide."

Technical Insight: The nitrile group at C3 is electron-withdrawing, making it susceptible to acid-catalyzed hydrolysis, especially if water is present during the HCl salt formation. The impurity is likely (S)-piperidine-3-carboxamide .

Prevention & Purification:

ParameterSpecificationReason
Water Content < 0.1% (Karl Fischer)Water + Acid + Heat = Hydrolysis.
HCl Source TMSCl + MeOH or HCl (gas) in DioxaneAvoid aqueous HCl (37%) for this specific step.
Temperature < 40°CHydrolysis rate increases exponentially >50°C.

Rescue Protocol (Removing the Amide): The amide impurity is more polar than the nitrile.

  • Slurry Wash: Suspend the solid HCl salt in Dichloromethane (DCM) .

  • Agitation: Stir vigorously for 1 hour at room temperature.

  • Filtration: The Nitrile-HCl is insoluble in DCM; the amide impurity often has partial solubility or can be washed away from the crystal surface.

  • Drying: Vacuum oven at 40°C.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude intermediate based on purity data.

Purification_Workflow Start Crude (S)-Piperidine-3-CN Check_EE Check Enantiomeric Excess (ee%) Start->Check_EE High_EE ee > 98% Check_EE->High_EE Excellent Mid_EE ee 90-98% Check_EE->Mid_EE Moderate Low_EE ee < 90% Check_EE->Low_EE Poor HCl_Form HCl Salt Formation (Anhydrous: TMSCl/MeOH) High_EE->HCl_Form Tartrate_Res Protocol A: L-Tartrate Resolution (MeOH Recrystallization) Mid_EE->Tartrate_Res Recommended Low_EE->Tartrate_Res Tartrate_Res->HCl_Form Salt Break Check_Chem Check Chemical Purity (HPLC) HCl_Form->Check_Chem Amide_Imp Amide Impurity Detected Check_Chem->Amide_Imp Hydrolysis? Pure Final Product (S)-Piperidine-3-CN HCl Check_Chem->Pure Pass DCM_Wash DCM Slurry Wash (Remove Amide) Amide_Imp->DCM_Wash EtOH_Recrys Protocol B: EtOH/Et2O Recrystallization DCM_Wash->EtOH_Recrys EtOH_Recrys->Pure

Caption: Decision matrix for selecting between chiral resolution (Tartrate) and chemical purification (Slurry/Recrystallization).

Troubleshooting & FAQs

Q1: The HCl salt is extremely hygroscopic and turns into a sticky gum. How do I handle this?

  • Diagnosis: Piperidine HCl salts are notoriously hygroscopic. "Gumming" indicates moisture absorption or residual solvent (often MeOH).

  • Fix:

    • Azeotropic Drying: Dissolve the gum in absolute Ethanol and strip to dryness on a rotavap. Repeat with Toluene to remove trace water.

    • Trituration: Add Et₂O (Diethyl Ether) or MTBE to the gum and scratch the flask vigorously with a spatula. This induces nucleation.

    • Storage: Store under Argon in a desiccator.

Q2: My yield is low (<50%) after recrystallization from Ethanol.

  • Diagnosis: The compound is too soluble in Ethanol.

  • Fix: You are likely using too much solvent.

    • Use the "Reverse Addition" technique: Dissolve the solid in minimal hot Ethanol. Then, add the anti-solvent (Et₂O or Heptane) while hot until the solution is slightly cloudy. Let it cool.

    • Alternatively, switch to Isopropanol (IPA) , which generally has lower solubility for this salt than Ethanol.

Q3: Can I use aqueous HCl to form the salt?

  • Strictly No. While chemically possible, the heat generated by neutralizing the amine with concentrated aqueous HCl, combined with the water present, will hydrolyze the nitrile to the amide (R-CONH₂). Always use HCl in Dioxane , HCl in Ether , or generate HCl in situ using Trimethylsilyl chloride (TMSCl) in Methanol.

References

  • Pfizer Inc. (2014).[1] An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development. Link[1]

  • Ruggeri, S. G., et al. (2007). Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib). Organic Process Research & Development. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. Link

  • National Institute of Standards and Technology (NIST). 3-Pyridinecarbonitrile Spectral Data. Link

Sources

minimizing side reactions with (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (S)-Piperidine-3-carbonitrile Hydrochloride

From the Desk of a Senior Application Scientist

Welcome to the technical support center for (S)-piperidine-3-carbonitrile hydrochloride. As a chiral building block, this reagent is invaluable in the synthesis of complex molecular targets in pharmaceutical and materials science. However, its trifunctional nature—a secondary amine, a nitrile, and a chiral center—presents a unique set of challenges. Side reactions can compromise yield, purity, and, most critically, the stereochemical integrity of your final product.

This guide is structured from our field experience to help you navigate these challenges proactively. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to not only solve current issues but also anticipate and prevent future ones.

Initial Troubleshooting Workflow

Before diving into specific issues, use this workflow to diagnose the general health of your reaction.

G cluster_issues Identify Primary Issue cluster_solutions Consult Specific Guide Section Start Reaction Start (S)-piperidine-3-carbonitrile HCl Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Analysis Analyze Crude Mixture (LC-MS, NMR) Monitor->Analysis Reaction complete or stalled NewSpots Multiple unexpected spots/peaks? Analysis->NewSpots SM_Consumed Starting material consumed? Analysis->SM_Consumed Stereo_Check Loss of enantiomeric excess? Analysis->Stereo_Check Guide_Hydrolysis See Guide: Nitrile Hydrolysis NewSpots->Guide_Hydrolysis Mass = M+18 or M+19? Guide_Alkylation See Guide: N-Alkylation Issues NewSpots->Guide_Alkylation Mass = M+Alkyl+? Guide_Incomplete See Guide: Incomplete Conversion SM_Consumed->Guide_Incomplete No Complete Reaction Successful Proceed to Workup SM_Consumed->Complete Yes, clean conversion Guide_Racemization See Guide: Racemization Stereo_Check->Guide_Racemization Yes

Caption: Initial diagnostic workflow for reactions involving (S)-piperidine-3-carbonitrile HCl.

Troubleshooting Guide: Common Side Reactions

This section addresses the most frequently encountered side reactions. Each problem is analyzed by root cause, with actionable mitigation strategies and detailed protocols.

Problem 1: Appearance of Polar Impurities with Mass M+18 (Amide) or M+19 (Acid)

Root Cause Analysis: You are observing the hydrolysis of the nitrile group. This is one of the most common pitfalls, as the nitrile is susceptible to reaction with water under both acidic and basic conditions, first forming an amide and then a carboxylic acid.[1][2] Harsh conditions (high temperatures, strong acids/bases) will drive the reaction fully to the carboxylic acid.[3]

Mechanism of Side Reaction: Nitrile Hydrolysis

  • Acid-Catalyzed: The nitrile nitrogen is protonated, making the carbon atom highly electrophilic and susceptible to attack by water, a weak nucleophile.[2][3]

  • Base-Catalyzed: A strong nucleophile like hydroxide directly attacks the electrophilic carbon of the nitrile. This pathway can sometimes be stopped at the amide stage under milder conditions.[3]

Mitigation Strategies & Protocols:

  • Ensure Anhydrous Conditions: This is the most critical factor.

    • Dry all glassware thoroughly in an oven.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

    • Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Judicious Choice of Base: When neutralizing the hydrochloride salt or running a base-mediated reaction, use a non-nucleophilic, hindered base that is less likely to promote hydrolysis.

    • Avoid: Strong hydroxides (NaOH, KOH) if possible, especially with heating.

    • Prefer: Tertiary amines like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), or inorganic bases like potassium carbonate (K₂CO₃) in an anhydrous solvent.[4]

Table 1: Base Selection Guide for Minimizing Nitrile Hydrolysis

BasepKa of Conj. AcidTypical SolventComments
DIPEA (Hünig's base)~10.7DCM, MeCN, DMFExcellent choice. Sterically hindered, non-nucleophilic.
Triethylamine (TEA)~10.7DCM, MeCN, THFGood, but less hindered than DIPEA. Can sometimes lead to N-alkylation side products.
K₂CO₃ (Potassium Carbonate)~10.3MeCN, DMF, AcetoneA solid base, useful for many N-alkylation reactions. Ensure it is finely powdered and anhydrous.[5]
NaHCO₃ (Sodium Bicarbonate)~10.3MeCN, DMFA weaker base, suitable for reactions with very sensitive substrates.
Problem 2: Product Mixture Contains a Second, Less Polar Product with Mass of [M + Alkyl Group]

Root Cause Analysis: This is a classic case of over-alkylation, where the desired N-alkylated piperidine product reacts further with the alkylating agent to form a quaternary ammonium salt.[6] This is especially common with highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and when the piperidine nitrogen is not sterically hindered.[7]

Mitigation Strategies & Protocols:

The key to preventing over-alkylation is to control the relative concentrations of the nucleophile (the piperidine) and the electrophile (the alkylating agent).

Protocol 1: Controlled Direct N-Alkylation This protocol minimizes the concentration of the alkylating agent at any given time, favoring the reaction with the more abundant secondary amine over the product tertiary amine.

  • Setup: In an oven-dried, three-neck flask under an inert atmosphere, dissolve (S)-piperidine-3-carbonitrile hydrochloride (1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in anhydrous acetonitrile (to make a 0.1 M solution).[4]

  • Slow Addition: Load the alkylating agent (e.g., alkyl bromide, 1.0-1.1 eq.) into a syringe and place it on a syringe pump.

  • Reaction: Add the alkylating agent to the stirred piperidine solution dropwise over several hours at room temperature.[4] The slow addition ensures the piperidine is always in relative excess.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, proceed with an appropriate aqueous workup to remove the base and any salts.

Strategy 2: Switch to Reductive Amination For a more robust and often cleaner transformation, reductive amination is the superior choice. This two-step, one-pot process involves forming an iminium ion with an aldehyde or ketone, which is then reduced in situ. It completely avoids the possibility of over-alkylation.[7][8]

Protocol 2: N-Alkylation via Reductive Amination

  • Setup: In a round-bottom flask, suspend (S)-piperidine-3-carbonitrile hydrochloride (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Neutralization: Add a base like triethylamine (1.2 eq.) to free the secondary amine. Stir for 10-15 minutes.

  • Reduction: Add a mild, selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.[7] This reagent is ideal as it selectively reduces the iminium ion in the presence of the unreacted carbonyl.

  • Reaction: Stir the reaction at room temperature until completion (typically 2-16 hours), monitoring by TLC or LC-MS.

  • Workup: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., EtOAc, DCM), dry the organic layer, and concentrate.

G cluster_DA Direct N-Alkylation cluster_RA Reductive Amination DA_Start Piperidine + Base + Alkyl Halide (R-X) DA_Mid Desired Product (Tertiary Amine) DA_Start->DA_Mid 1st Alkylation DA_Side Side Product (Quaternary Salt) DA_Mid->DA_Side 2nd Alkylation (Over-alkylation) RA_Start Piperidine + Aldehyde (R-CHO) RA_Iminium Iminium Ion Intermediate RA_Start->RA_Iminium RA_End Desired Product (Tertiary Amine) RA_Iminium->RA_End RA_Reduce [H] RA_Reduce->RA_End

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

Problem 3: Loss of Optical Purity (Racemization)

Root Cause Analysis: The proton on the C3 carbon, being alpha to the electron-withdrawing nitrile group, is acidic. In the presence of a strong base, this proton can be abstracted to form a planar carbanion intermediate. Subsequent reprotonation can occur from either face, leading to racemization and a loss of the desired (S)-enantiomer.[9]

Mechanism of Side Reaction: Racemization (S)-R-CH-CN + Base⁻ ⇌ [R-C⁻-CN ↔ R-C=C=N⁻] + Base-H ⇌ (R/S)-R-CH-CN

Mitigation Strategies:

  • Avoid Strong, Non-Hindered Bases: Do not use strong alkoxide bases (e.g., NaOEt, KOtBu) or organometallics (e.g., BuLi) unless subsequent reaction at that center is intended.

  • Use Hindered Bases: As mentioned previously, DIPEA is an excellent choice as its steric bulk makes it a poor proton abstractor from carbon centers.

  • Control Temperature: Keep reaction temperatures as low as reasonably possible to disfavor the deprotonation equilibrium. Perform base additions at 0 °C or lower if the reaction kinetics allow.

  • Limit Reaction Time: Do not let reactions run unnecessarily long after completion, as prolonged exposure to basic conditions increases the risk of racemization.

Frequently Asked Questions (FAQs)

Q1: My starting material is the hydrochloride salt. Do I need to perform a separate free-basing workup before my reaction?

A1: Not usually. A separate free-basing step (e.g., partitioning between a base like NaOH and an organic solvent, followed by drying and evaporation) can be cumbersome and lead to material loss. It is almost always more efficient to perform an in situ neutralization. Simply add 1.1-1.2 equivalents of a suitable tertiary amine base (like DIPEA or TEA) to the reaction mixture containing the hydrochloride salt and stir for 15-30 minutes before adding your other reagents.[4] This generates the free piperidine nucleophile directly in the reaction flask.

Q2: My reaction is sluggish and does not go to completion, even with heating. What should I investigate?

A2: Several factors could be at play:

  • Incomplete Neutralization: Ensure you have added at least one full equivalent of base to neutralize the HCl salt. If your other reagents are acidic, you may need additional base.

  • Steric Hindrance: If you are using a bulky alkylating agent or carbonyl compound, the reaction may be inherently slow. Consider increasing the temperature (while monitoring for side reactions like racemization) or extending the reaction time.

  • Poor Leaving Group (for N-alkylation): The reactivity of alkyl halides is I > Br > Cl. If you are using an alkyl chloride, the reaction will be much slower. Consider converting it to the corresponding bromide or iodide, or switching to a tosylate or mesylate.

  • Solvent Choice: Ensure your solvent can fully dissolve all reagents. For N-alkylations, polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective.[6]

Q3: What are the best practices for storing and handling (S)-piperidine-3-carbonitrile hydrochloride?

A3: The compound is typically a stable solid. However, proper storage is key to ensuring its integrity.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] It is hygroscopic, so exposure to moisture should be minimized to prevent clumping and potential slow hydrolysis of the nitrile over long periods.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood. Avoid creating dust.[11]

Q4: How can I best monitor my reaction for the formation of these side products?

A4: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.

  • TLC: Use a moderately polar eluent system (e.g., Ethyl Acetate/Hexanes with 1% TEA to prevent streaking of the amine). The starting material (salt) will likely stay at the baseline. The free amine will have a specific Rf. The N-alkylated product will be less polar (higher Rf). The hydrolyzed amide and acid byproducts will be significantly more polar (lower Rf).

  • LC-MS: This is the definitive tool. It allows you to track the disappearance of your starting material and the appearance of your product. More importantly, you can monitor for the exact masses of potential side products:

    • Desired Product: M

    • Hydrolyzed Amide: M + 18

    • Hydrolyzed Acid: M + 19

    • Quaternary Salt: M + Alkyl group

By diligently applying these principles and protocols, you can significantly improve the outcome of your experiments with (S)-piperidine-3-carbonitrile hydrochloride, leading to higher yields, improved purity, and reliable stereochemical control.

References

  • BenchChem. (2025).
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Chemistry Steps. Converting Nitriles to Amides.
  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - Piperidine-3-carboxylic acid.
  • BenchChem. (2025).
  • Fisher Scientific.
  • Baskin, K. E., et al. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ECHEMI. N - alkylation of piperidine with substituted benzyl chloride.
  • ResearchGate. (2017).
  • Eppinger, J., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers.

Sources

drying protocols for (S)-piperidine-3-carbonitrile hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Drying Protocols for (S)-Piperidine-3-Carbonitrile Hydrochloride

Topic: Optimization of Drying Cycles for Hygroscopic Nitrile Salts Code: SOP-DRY-CN-03 Version: 2.1 (Current)

Executive Summary & Chemical Context

(S)-Piperidine-3-carbonitrile hydrochloride is a critical chiral intermediate. Its handling presents a specific thermodynamic conflict:

  • Hygroscopicity: The secondary amine hydrochloride salt motif is intensely hygroscopic, readily forming hydrates or deliquescing into an oil if exposed to ambient humidity.

  • Hydrolytic Instability: While the nitrile group is generally stable, the combination of moisture , acidity (from the HCl salt), and thermal energy creates the perfect catalytic environment for hydrolysis.[1]

    • Risk:[1][2][3][4] Conversion of the nitrile (

      
      ) to the primary amide (
      
      
      
      ) or carboxylic acid (
      
      
      ).
    • Threshold: Extended exposure to temperatures

      
       while wet significantly accelerates this degradation.[1]
      

This guide provides protocols to balance efficient solvent removal against chemical integrity.

Troubleshooting Guide (Q&A)

Q1: The salt looks dry but the Loss on Drying (LOD) is still >2%. Can I increase the oven temperature to 80°C? A: ABSOLUTELY NOT. Raising the temperature on a "wet" acidic nitrile salt is the primary cause of impurity formation. The "water" measured by LOD might actually be tightly bound solvent or water of hydration.

  • The Fix: Instead of raising temperature, decrease pressure (improve vacuum to <10 mbar) or introduce a gentle nitrogen bleed to sweep away solvent vapors.[1] If LOD remains high, perform a Karl Fischer (KF) titration.[1] If KF is low but LOD is high, you have trapped organic solvent, not water.[1]

Q2: My material turned from a white powder to a yellow/orange sticky gum during drying. What happened? A: You likely encountered "Amorphous Collapse" or "Deliquescence." This occurs if the drying ramp was too fast, causing the crystal lattice to collapse before the solvent evaporated, trapping solvent inside a gummy shell.[1]

  • The Fix: Re-dissolve the gum in a minimum amount of dry methanol, precipitate with cold diethyl ether or MTBE (Methyl tert-butyl ether), and restart drying using Protocol B (Stepwise) .[1]

Q3: How do I confirm I haven't hydrolyzed the nitrile during drying without running a full NMR? A: Use FT-IR (Fourier Transform Infrared Spectroscopy) .

  • Pass: Strong, sharp peak at ~2240 cm⁻¹ (Nitrile stretch).[1]

  • Fail: Appearance of broad bands at 1650–1690 cm⁻¹ (Amide Carbonyl) or 3300–3500 cm⁻¹ (Amide N-H stretch).

Q4: The material cakes into hard rocks in the vacuum oven. How do I prevent this? A: This is caused by static drying of a wet cake with high solvent content.

  • The Fix: Manually break up the cake after the first 2 hours of drying (once the bulk solvent is gone). For larger scales, use a rotary cone dryer or agitated filter dryer.[1]

Validated Drying Protocols

Protocol A: Standard Vacuum Oven (Low Risk)

Best for: Routine lab-scale batches (1g – 100g) with high purity.[1]

  • Preparation: Spread wet cake on a PTFE or glass tray. Layer thickness must not exceed 2 cm .

  • Pre-Conditioning: Place in vacuum oven at Ambient Temperature (20–25°C) . Apply vacuum (<50 mbar) for 2 hours.

    • Reasoning: Removes bulk volatiles without thermal stress, preventing "gumming."[1]

  • Thermal Ramp:

    • Set temperature to 40°C .

    • Maintain vacuum <10 mbar.

    • Duration: 12–24 hours.

  • Nitrogen Purge (Optional but Recommended): Every 4 hours, break vacuum with dry nitrogen, mix the powder gently, and re-apply vacuum.[1]

    • Reasoning: Exposes new surface area and prevents channel formation.

  • Validation: Check weight loss. If

    
     over 2 hours, proceed to QC.
    
Protocol B: Azeotropic Drying (Rescue Protocol)

Best for: Gummy oils, stubborn solvates, or material that absorbed water from air.[1]

  • Dissolution: Dissolve the sticky salt in Isopropanol (IPA) or Methanol (min. volume).

  • Azeotrope Addition: Add Toluene (ratio 3:1 Toluene:Alcohol).

    • Mechanism:[1][2][3][4][5][6] Toluene forms azeotropes with water and alcohols, carrying them off at lower temperatures.[1]

  • Evaporation: Rotovap at 45°C until a solid precipitates.

  • Final Dry: Transfer solid to Protocol A.

Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterLimitScientific Rationale
Max Temperature 50°C Prevents acid-catalyzed hydrolysis of nitrile (

).
Vacuum Level < 10 mbar Low pressure lowers the boiling point of trapped water/solvents.
LOD Target < 0.5% w/w Ensures stoichiometry accuracy for downstream reactions.
Water Content (KF) < 1.0% w/w Distinguishes moisture from residual solvent.[1]
Storage Desiccator/Argon Prevents rapid re-absorption of atmospheric moisture.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for handling the wet cake to ensure stability.

DryingWorkflow Start Wet Cake Isolated CheckForm Visual Inspection: Crystalline or Gummy? Start->CheckForm Gummy Gummy/Oily CheckForm->Gummy Sticky Crystalline Crystalline Solid CheckForm->Crystalline Powder Azeotrope Protocol B: Azeotropic Distillation (Toluene/IPA) Gummy->Azeotrope PreDry Ambient Vacuum Dry (2 hrs @ 25°C) Crystalline->PreDry Azeotrope->Crystalline HeatDry Thermal Vacuum Dry (40°C, <10 mbar) PreDry->HeatDry CheckLOD Check LOD / KF HeatDry->CheckLOD Pass Pack & Store (Under Argon) CheckLOD->Pass Pass Fail LOD > 0.5% CheckLOD->Fail Fail Grind Grind/Sieve (Reduce Particle Size) Fail->Grind Grind->HeatDry Re-dry

Caption: Decision tree for selecting the appropriate drying strategy based on physical form and residual solvent analysis.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Chapter 11: Isolation and Purification).[1]

  • Cohen, J. (2017).[1] "Drying and Storing Hygroscopic Salts." Reddit r/Chemistry Technical Discussion.

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General techniques for nitrile handling and drying).

  • Vertex Pharmaceuticals. (2010). Patent US7820815B2: Process for the preparation of (R)-3-aminopiperidine dihydrochloride. (Analogous drying conditions for piperidine HCl salts).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Piperidine-3-carbonitrile hydrochloride.

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of (S)-Piperidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (S)-Piperidine-3-carbonitrile Hydrochloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride (CAS: 915227-36-6) is a critical chiral building block in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals.[1] Its structural integrity relies heavily on two factors: the stability of the hydrochloride salt form and the enantiomeric excess (ee) of the (S)-isomer.[1]

This guide provides a technical comparison of the HCl Salt vs. Free Base spectral signatures and outlines the Chiral Discrimination protocols required to distinguish the (S)-enantiomer from the racemate, as standard 1H NMR cannot differentiate enantiomers in an achiral environment.

Part 1: Spectral Fingerprint Analysis

Comparative Profile: HCl Salt vs. Free Base

The most common analytical error in handling this compound is misinterpreting the chemical shifts due to the protonation state of the piperidine nitrogen. The hydrochloride salt exhibits significant deshielding effects compared to the free base.

Table 1: Representative Chemical Shift Comparison (DMSO-d₆, 400 MHz)

Proton AssignmentFree Base (δ ppm)HCl Salt (δ ppm)MultiplicityMechanistic Insight
NH / NH₂⁺ 2.0 - 2.5 (Broad)9.0 - 9.8 (Broad)Singlet (br)Protonation of the amine creates a deshielded ammonium species.[1] In D₂O, this signal disappears due to H/D exchange.
H-2 (α to N) 2.8 - 3.03.2 - 3.5dd / mThe inductive effect of the cationic nitrogen pulls electron density, shifting α-protons downfield.[1]
H-6 (α to N) 2.7 - 2.93.1 - 3.4mSimilar deshielding to H-2.[1] Often overlaps with H-2 in salt forms.[1]
H-3 (α to CN) 2.6 - 2.83.0 - 3.2m (tt-like)The nitrile group is electron-withdrawing.[1] This proton is diagnostic for the 3-position substitution.[1]
H-4, H-5 1.4 - 1.81.6 - 2.0m (complex)Ring methylene protons.[1] Less affected by the salt formation but show slight downfield shifts.

Critical Note: In the HCl salt spectrum, the ammonium protons (NH₂⁺) often appear as two distinct broad humps or one very wide band in DMSO-d₆ due to slow exchange and hydrogen bonding.[1] In CDCl₃, the salt is likely insoluble; in D₂O, these peaks are absent.[2]

Conformational Dynamics

The piperidine ring exists in a chair conformation. In the (S)-isomer, the 3-cyano group preferentially adopts an equatorial position to minimize 1,3-diaxial strain.[1]

  • Coupling Constants (

    
    ):  The H-3 methine proton typically shows large axial-axial couplings (~10-12 Hz) with H-2ax and H-4ax, confirming the equatorial orientation of the nitrile group.[1]
    

Part 2: Stereochemical Verification (The "S" Factor)

Standard 1H NMR is "chiral-blind."[1] The spectrum of (S)-piperidine-3-carbonitrile HCl is identical to that of the (R)-enantiomer.[1] To verify the (S)-configuration without HPLC, you must introduce a chiral environment.[1]

Method A: Chiral Solvating Agents (CSAs)

Reagent: (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol).[1] Mechanism: The CSA forms transient diastereomeric complexes with the amine. Observation:

  • Racemate: The H-3 or H-2 signals split into two sets of peaks (1:1 ratio).[1]

  • (S)-Enantiomer: Only one set of signals is observed (or a minor impurity set if ee < 99%).[1]

Method B: Mosher's Amide Derivatization

Reagent: (R)- or (S)-MTPA chloride.[1] Workflow: Convert the amine to a diastereomeric amide. Observation: The ¹H or ¹⁹F NMR shifts of the (S,S)-diastereomer will differ from the (R,S)-diastereomer. This is the gold standard for absolute configuration assignment.

Part 3: Experimental Protocols

Protocol 1: Routine Purity Analysis (HCl Salt)

Objective: Confirm chemical structure and salt stoichiometry.[1]

  • Solvent Selection: Use DMSO-d₆ (0.6 mL).[1] Avoid CDCl₃ (insoluble).[1] Use D₂O only if NH peaks are irrelevant.[1]

  • Sample Prep: Weigh 5-10 mg of (S)-piperidine-3-carbonitrile HCl.

    • Precaution: The salt is hygroscopic. Minimize exposure to air.[1]

  • Acquisition:

    • Pulse angle: 30°[2]

    • Relaxation delay (d1): ≥ 2.0 seconds (ensure quantitative integration of residual water vs. sample).

    • Scans: 16-64.[1]

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm.[1][3]

    • Integrate the H-3 proton (1H) as the internal standard.[1]

    • Check the NH₂⁺ region (9.0-10.0 ppm).[1] Integration should be ~2H relative to H-3.[1]

Protocol 2: Chiral Purity Check (CSA Method)

Objective: Estimate enantiomeric excess via NMR.[1]

  • Base Release: Dissolve 10 mg salt in 0.5 mL NaHCO₃ (aq). Extract with CDCl₃ (0.7 mL).[1] Dry organic layer over Na₂SO₄.[1] Filter into NMR tube.[1]

  • Baseline Scan: Acquire standard ¹H NMR of the free base in CDCl₃.

  • Titration: Add (R)-Pirkle Alcohol (2-3 equivalents).

  • Analysis: Focus on the H-2 methylene protons (approx 2.8-3.0 ppm).[1]

    • Look for "splitting of the split." If the sample is racemic, the complex multiplet will duplicate.[2]

    • Calculate ee:

      
      .[1]
      

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this chiral salt, ensuring both chemical and stereochemical integrity.

NMR_Analysis_Workflow Start Sample: (S)-Piperidine-3-carbonitrile HCl Solubility Solubility Check Start->Solubility DMSO Dissolve in DMSO-d6 Solubility->DMSO Standard Protocol D2O Dissolve in D2O Solubility->D2O If DMSO unsuitable Spectrum_Analysis 1H NMR Acquisition DMSO->Spectrum_Analysis D2O->Spectrum_Analysis Check_NH Check NH2+ Region (9-10 ppm) Spectrum_Analysis->Check_NH Salt_Confirm Peaks Present? YES: Salt Form Confirmed NO: Free Base or Exchange Check_NH->Salt_Confirm Chiral_Check Chiral Purity Required? Salt_Confirm->Chiral_Check CSA_Method Add Chiral Solvating Agent (e.g., Pirkle Alcohol) Chiral_Check->CSA_Method Yes Split_Signals Signal Splitting Analysis CSA_Method->Split_Signals Result_Rac Double Sets of Peaks: Racemic Mixture Split_Signals->Result_Rac Split Observed Result_Pure Single Set of Peaks: Enantiopure (S) Split_Signals->Result_Pure No Split

Caption: Decision tree for confirming salt formation and enantiomeric purity using 1H NMR and Chiral Solvating Agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, Piperidine-3-carbonitrile. Retrieved from [Link][1][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Retrieved from [Link]

  • Wenzel, T. J. (2007). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (General reference for CSA methodology). Retrieved from [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[1] (Reference for amine salt deshielding effects).

Sources

Publish Comparison Guide: Enantiomeric Excess Determination of (S)-Piperidine-3-Carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

The determination of enantiomeric excess (ee) for (S)-piperidine-3-carbonitrile hydrochloride presents a specific analytical challenge: the molecule lacks a strong chromophore for standard UV detection and is highly polar due to the secondary amine and hydrochloride salt form.

This guide objectively compares the three primary analytical strategies and provides a detailed, validated protocol for the industry-standard Pre-Column Derivatization Method , which offers the highest sensitivity and robustness for quality control (QC) and drug development environments.

Executive Analysis: The "Invisible" Chiral Amine Challenge

(S)-Piperidine-3-carbonitrile is a critical intermediate for Janus kinase (JAK) inhibitors and DPP-4 inhibitors. Its analysis is complicated by two factors:

  • Lack of UV Absorbance: The piperidine ring and nitrile group do not absorb significantly above 210 nm, making direct HPLC-UV prone to baseline noise and solvent interference.

  • Polarity: As a hydrochloride salt of a secondary amine, it retains poorly on standard non-polar stationary phases and often tails significantly on chiral stationary phases (CSPs) due to interactions with residual silanols.

Comparative Methodology Assessment

The following table compares the three viable approaches for determining the enantiomeric purity of this molecule.

FeatureMethod A: Benzoyl Derivatization (Recommended) Method B: Direct Chiral HPLC (Crown Ether) Method C: Chiral GC
Principle Convert to N-benzoyl amide; analyze on Polysaccharide CSP.Host-guest complexation of ammonium ion with Crown Ether CSP.Volatilization of free base on Cyclodextrin capillary column.
Detection UV at 254 nm (Strong signal from benzoyl group).RI (Refractive Index) or low-UV (210 nm).FID (Flame Ionization Detector).
Sensitivity High (LOD < 0.05%). Suitable for trace impurity analysis.Low. RI is temperature-sensitive; low UV is noisy.Moderate to High.
Robustness Excellent. Derivative is stable and non-polar.Moderate. Column life is shorter; requires acidic mobile phase.Moderate. Requires neutralization of HCl salt prior to injection.
Throughput Medium (Requires 15-min sample prep).High (Direct injection).High (Direct injection after workup).
Cost Low (Standard columns like AD-H/IC).High (Specialized Crownpak columns).Medium (Specialized GC columns).

Verdict: Method A is the industry "Gold Standard" for reliability. While it requires a simple reaction step, it solves both the detection and peak shape issues simultaneously.

Strategic Workflow Visualization

The following diagram illustrates the decision logic and the mechanism of the recommended derivatization pathway.

G Start Start: (S)-Piperidine-3-Carbonitrile HCl CheckUV Check Detection Requirement (Is UV > 220nm required?) Start->CheckUV DirectPath Method B: Direct HPLC (Crownpak CR+) Requires RI or ELSD CheckUV->DirectPath No (Research only) DerivPath Method A: Derivatization (Benzoyl Chloride) CheckUV->DerivPath Yes (QC/Validation) Reaction Reaction Step: 1. Neutralize HCl (NaHCO3) 2. Add PhCOCl (DCM/Water) 3. Form N-Benzoyl Amide DerivPath->Reaction Analysis Chiral Analysis: Column: Chiralpak AD-H or IC MP: Hexane/IPA Det: 254 nm Reaction->Analysis

Caption: Decision tree selecting the Benzoyl Derivatization method for robust UV detection and separation efficiency.

Detailed Protocol: The Benzoyl Chloride Method

This protocol converts the polar, non-chromophoric salt into (S)-1-benzoylpiperidine-3-carbonitrile , a neutral amide with strong UV absorbance at 254 nm.

Phase 1: Sample Preparation (Derivatization)
  • Reagents:

    • Analyte: (S)-Piperidine-3-carbonitrile HCl.

    • Reagent: Benzoyl Chloride (BzCl).[1]

    • Base: Sodium Bicarbonate (NaHCO₃) saturated solution.

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate.[2]

  • Step-by-Step Procedure:

    • Dissolution: Weigh 10 mg of the sample into a 4 mL vial. Add 1 mL of saturated NaHCO₃ solution. (This neutralizes the HCl salt and liberates the free amine).

    • Reaction: Add 1 mL of DCM, followed by 20 µL of Benzoyl Chloride (approx. 1.5 equivalents).[3]

    • Agitation: Cap the vial and vortex vigorously for 10 minutes at room temperature. The biphasic system allows the Schotten-Baumann reaction to proceed efficiently.

    • Quench/Extraction: Allow layers to separate. The product (N-benzoyl derivative) partitions into the bottom DCM layer.

    • Preparation for HPLC: Pipette 100 µL of the organic (DCM) layer into a separate vial. Evaporate to dryness under a nitrogen stream (optional) or dilute directly with 900 µL of Mobile Phase (Hexane/IPA).

    • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Phase 2: Chromatographic Conditions

The N-benzoyl group creates a rigid amide bond that interacts well with amylose-based stationary phases.

  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IC (Immobilized Amylose tris(3,5-dichlorophenylcarbamate)).

    • Why? These columns are superior for separating aromatic amides via

      
       interactions and hydrogen bonding.
      
  • Mobile Phase: n-Hexane : Isopropanol (IPA)

    • Ratio:90 : 10 (v/v) is a good starting point. Adjust to 80:20 if retention is too high.

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 25°C or 30°C.

  • Detection: UV at 254 nm .

  • Injection Volume: 5–10 µL.

Phase 3: System Suitability & Validation Criteria

To ensure the method is "Trustworthy" (Part 2 of requirements), the following parameters must be met:

ParameterAcceptance CriteriaScientific Rationale
Resolution (

)

Ensures baseline separation for accurate integration of the minor enantiomer.
Tailing Factor (

)

The amide functionality reduces silanol interactions compared to the free amine, improving peak symmetry.
Sensitivity (S/N)

for LOQ
Benzoyl group provides high molar absorptivity (

), allowing detection of <0.1% impurity.
Experimental Data Summary

Based on validated applications for similar chiral piperidines (e.g., 3-aminopiperidine derivatives and nipecotic acid derivatives), the expected performance is:

  • Retention Order: Typically, the (S)-enantiomer and (R)-enantiomer will elute with a separation factor (

    
    ) of 1.2 – 1.5 on Chiralpak AD-H.
    
    • Note: You must inject a racemic standard (prepared by mixing (R) and (S) or derivatizing the racemate) to confirm retention times.

  • Typical Retention Times (at 90:10 Hex/IPA):

    • Enantiomer 1: ~8–10 min

    • Enantiomer 2: ~12–15 min

References
  • BenchChem. Technical Support Center: Resolving Racemic Mixtures of Piperidine-3-carbothioamide. (Discusses resolution and analysis of 3-substituted piperidines using chiral acids and HPLC).

  • Google Patents. CN104034814B: The HPLC analytical approach of 3-amino piperidine. (Describes the benzoyl chloride derivatization method for UV detection of chiral piperidines).

  • Chirality (Wiley). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. (Validates the use of derivatization [Tosyl/Benzoyl] for non-chromophoric piperidines on Chiralpak AD-H).

  • Phenomenex. Chiral HPLC Separations Guide. (General strategies for method development of chiral amines).

Sources

Publish Comparison Guide: Chiral HPLC Methodologies for (S)-Piperidine-3-Carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Chiral Center

(S)-Piperidine-3-carbonitrile hydrochloride presents a classic analytical paradox in drug development: it is a high-value chiral synthon with a "silent" detection profile.[1] Lacking a conjugated


-system, the molecule exhibits negligible UV absorbance above 200 nm.[1] Furthermore, as a secondary amine salt, it retains polar characteristics that complicate retention on standard non-polar stationary phases.[1]

This guide objectively compares the two dominant analytical strategies: Direct Analysis (Low-UV/RI) versus Pre-Column Derivatization .[1]

The Verdict: While direct analysis is theoretically possible, Pre-Column Derivatization with Benzoyl Chloride is the industry-preferred "Gold Standard" for robustness, sensitivity, and reproducibility in GMP environments.[1]

Comparative Analysis of Methodologies

Method A: Direct Analysis (The "Purist" Approach)

Attempts to analyze the free base or salt directly using low-wavelength UV or Refractive Index (RI) detection.[1]

  • Stationary Phase: Crown Ether (e.g., Crownpak CR+) or Ligand Exchange.[1]

  • Detection: UV @ 200-210 nm or RI.[1]

  • Pros: No sample preparation/reaction required; non-destructive.[1]

  • Cons:

    • Poor Sensitivity: The nitrile group has a weak extinction coefficient.[1][2]

    • Baseline Noise: Mobile phase solvents (e.g., alcohols, buffers) absorb heavily at 200 nm, causing drifting baselines.[1]

    • Incompatibility: Gradient elution is impossible with RI detection.[1]

    • Salt Interference: The hydrochloride counter-ion can mask the amine peak or cause system peaks at low wavelengths.[1]

Method B: Pre-Column Derivatization (The "Pragmatic" Approach)

Reacts the secondary amine with a chromophore-rich agent (Benzoyl Chloride or Tosyl Chloride) to create a UV-active amide.[1]

  • Stationary Phase: Immobilized Polysaccharide (e.g., Chiralpak IA/IC) or Coated Polysaccharide (Chiralpak AD-H).[1]

  • Detection: UV @ 254 nm (Benzoyl) or 230 nm (Tosyl).[1]

  • Pros:

    • High Sensitivity: Introduces a strong chromophore, lowering LOD/LOQ significantly.[1]

    • Enhanced Selectivity: The bulky benzoyl group often improves chiral recognition by "locking" the conformation in the chiral selector grooves.[1]

    • Robustness: Allows for standard UV detection and gradient elution.[1]

  • Cons: Requires a reaction step; destructive to the sample.[1]

Quantitative Comparison: Performance Metrics

FeatureMethod A: Direct Analysis (RI/Low UV)Method B: Benzoyl Derivatization (Recommended)Method C: Tosyl Derivatization
Detection Limit (LOD) > 50 µg/mL (Poor)< 0.5 µg/mL (Excellent)~ 1.0 µg/mL (Good)
Resolution (

)
Typically < 1.5 (Marginal)Typically > 3.0 (Baseline)> 2.0
Mobile Phase Acidic Aqueous (Perchloric acid)Alkane/Alcohol (Normal Phase)Alkane/Alcohol (Normal Phase)
Throughput High (No prep)Medium (30 min prep)Medium (60 min prep)
Robustness Low (Temp/Flow sensitive)High (Stable derivative)High

Detailed Protocol: Benzoyl Chloride Derivatization Method

This protocol is designed to neutralize the HCl salt and attach a UV-active chromophore in a single workflow.[1]

The Mechanism

The reaction utilizes a Schotten-Baumann condition where the hydrochloride salt is neutralized by a base (TEA or NaOH), liberating the nucleophilic secondary amine, which then attacks the benzoyl chloride carbonyl.[1]

DerivatizationPathway Start (S)-Piperidine-3-carbonitrile HCl Salt Base Neutralization (Et3N / NaOH) Start->Base Liberation FreeBase Free Amine Intermediate Base->FreeBase Product N-Benzoyl-(S)-piperidine-3-carbonitrile (UV Active @ 254nm) FreeBase->Product Nucleophilic Acyl Substitution Reagent Benzoyl Chloride (BzCl) Reagent->Product

Figure 1: Reaction pathway transforming the non-chromophoric salt into a UV-active amide.[1]

Step-by-Step Workflow

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Triethylamine (TEA)[1]

  • Benzoyl Chloride (Reagent Grade)[1]

  • Sodium Bicarbonate (sat.[1] aq. solution)

Procedure:

  • Sample Preparation: Weigh 10 mg of (S)-piperidine-3-carbonitrile HCl into a 20 mL vial.

  • Dissolution: Add 2.0 mL of Acetonitrile. (Note: The salt may not fully dissolve yet).[1]

  • Neutralization: Add 50 µL of Triethylamine (TEA). Vortex for 30 seconds.[1] The solution should clear as the free base forms.

  • Derivatization: Add 20 µL of Benzoyl Chloride. Cap immediately and vortex.

  • Incubation: Let stand at ambient temperature for 15 minutes.

  • Quenching: Add 1.0 mL of saturated Sodium Bicarbonate solution to quench excess Benzoyl Chloride (prevents column damage).

  • Extraction: Add 2.0 mL of n-Hexane. Shake vigorously. Allow layers to separate.[1]

  • Collection: Pipette the top organic layer (Hexane phase containing the derivative) into a clean vial.

  • Dilution: Dilute the Hexane extract 1:10 with the Mobile Phase (Hexane/IPA) before injection.

HPLC Conditions (Chiral Normal Phase)
ParameterSettingRationale
Column Chiralpak IA (or AD-H) (Amylose tris(3,5-dimethylphenylcarbamate))Immobilized phases (IA) are preferred for robustness against aggressive solvents, but AD-H offers superior recognition for benzamides.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical geometry.[1]
Mobile Phase n-Hexane : Isopropanol (90 : 10 v/v) Classic normal phase.[1] The amide derivative requires alcohol to elute, but high hexane keeps retention reasonable.[1]
Flow Rate 1.0 mL/minStandard flow.[1][3][4]
Temperature 25°CLower temperature generally favors chiral resolution (

).[1]
Detection UV @ 254 nm The benzamide moiety has a specific max absorbance here.[1]
Injection 10 µL-

Troubleshooting & Optimization Logic

Issue: "I see a large peak at the solvent front."
  • Cause: Excess Benzoyl Chloride or Benzoic Acid (hydrolysis product).[1]

  • Fix: Ensure the Sodium Bicarbonate quench step is performed. The benzoic acid will remain in the aqueous basic layer during the hexane extraction, cleaning up the chromatogram.[1]

Issue: "The enantiomers are not resolving ( )."
  • Causality: The mobile phase is too strong (too polar).[1]

  • Fix: Reduce the Isopropanol content to 5% (95:5 Hexane:IPA). This increases the interaction time with the chiral selector. Alternatively, switch to Ethanol as the modifier, which often alters the solvation shell and selectivity profile on polysaccharide columns.[1]

Issue: "Peak tailing is observed."
  • Causality: Residual silanol interactions or amide-amide H-bonding.[1]

  • Fix: Although the amine is derivatized, adding 0.1% Diethylamine (DEA) to the mobile phase can sharpen peaks by masking non-specific binding sites on the silica support.[1]

References

  • Chittabathina, V. R., et al. (2014).[1][5] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779.[1][5] [Link]

  • Daicel Corporation. (2025).[1] Chiralpak IA / Chiralpak AD-H Instruction Manuals. Daicel Chiral Technologies.[1] [Link][1]

  • Sielc Technologies. (2025). Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column. [Link][1][6]

Sources

comparing (R) and (S)-piperidine-3-carbonitrile hydrochloride reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine-3-carbonitrile hydrochloride (CAS: 915226-72-1 for (S)-isomer; generic racemate 7492-88-8) is a critical chiral building block in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib) and DPP-4 inhibitors (e.g., Alogliptin).

While the (R)- and (S)- enantiomers exhibit identical physicochemical properties in achiral environments, their performance diverges radically in biocatalytic systems and pharmacological binding events . This guide analyzes these differences, focusing on enzymatic kinetic resolution, base-mediated racemization risks, and synthetic utility.

Structural & Stereochemical Baseline

Before analyzing reactivity, it is crucial to establish the structural equivalence in non-chiral settings. Both enantiomers exist as white crystalline solids in their HCl salt forms, which prevents oxidation and self-polymerization of the secondary amine.

Feature(R)-Piperidine-3-carbonitrile HCl(S)-Piperidine-3-carbonitrile HCl
Stereocenter C3 position (Rectus)C3 position (Sinister)
Achiral Reactivity Identical (Hydrolysis, Reduction, Alkylation)Identical (Hydrolysis, Reduction, Alkylation)
NMR Spectra Indistinguishable in CDCl₃/D₂OIndistinguishable in CDCl₃/D₂O
Stability Stable as HCl salt; HygroscopicStable as HCl salt; Hygroscopic
Key Risk Racemization via C3-deprotonationRacemization via C3-deprotonation

Reactivity Profile: Biocatalytic Divergence

The primary method for differentiating and separating these enantiomers is enzymatic hydrolysis . Nitrilases (EC 3.5.5.1) exhibit high enantioselectivity, often hydrolyzing one enantiomer to the corresponding acid while leaving the other as the unreacted nitrile.

Comparative Data: Enzymatic Hydrolysis

Data based on Nitrilase superfamily specificity (e.g., from Alcaligenes faecalis or Arabidopsis thaliana).[1][2]

Parameter(R)-Enantiomer Behavior(S)-Enantiomer Behavior
Nitrilase Affinity High (Substrate)Low (Non-substrate)
Reaction Product (R)-Nipecotic Acid (Hydrolysis)Remains (S)-Nitrile (Resistant)
Enantiomeric Ratio (E) > 100 (Highly Selective)N/A
Outcome Converted to Acid/AmideRecovered as pure Nitrile

Critical Insight: In a racemic mixture, a specific nitrilase will deplete the (R)-nitrile, converting it to the acid. This leaves the (S)-nitrile in high enantiomeric excess (ee > 98%), which can then be isolated. This "Kinetic Resolution" is the industry standard for obtaining the pure (S)-enantiomer.

Visualization: Biocatalytic Kinetic Resolution

The following diagram illustrates the selective hydrolysis pathway used to separate the enantiomers.

KineticResolution Racemate Racemic Piperidine-3-carbonitrile (R/S Mixture) Enzyme Nitrilase Biocatalyst (R-Selective) Racemate->Enzyme Input Intermediate Enzyme-Substrate Complex Enzyme->Intermediate Selective Binding (R) ProductS (S)-Piperidine-3-carbonitrile (Unreacted) Enzyme->ProductS No Reaction (S) ProductR (R)-Nipecotic Acid (Hydrolyzed Product) Intermediate->ProductR Hydrolysis (+H2O)

Caption: Kinetic resolution workflow where a nitrilase selectively hydrolyzes the (R)-enantiomer, yielding pure (S)-nitrile.

Stability & Racemization Risks

A critical "reactivity" feature of piperidine-3-carbonitrile is its susceptibility to racemization. The proton at the C3 position is alpha to a nitrile group (an electron-withdrawing group), making it acidic (pKa ~25 in DMSO, but lower in active sites or polar solvents).

The Racemization Mechanism

In the presence of a strong base (e.g., NaH, KOtBu) or even moderate bases under heat, the C3 proton is removed, forming a planar carbanion/enolate-like intermediate. When this intermediate is reprotonated, it loses stereochemical memory.

  • (R)-Isomer: Rapidly racemizes in basic media (pH > 10).

  • (S)-Isomer: Rapidly racemizes in basic media (pH > 10).

  • Implication: Reactions requiring basic conditions (e.g., N-alkylation) must be carefully controlled to prevent loss of optical purity.

Racemization R_Iso (R)-Piperidine-3-carbonitrile (Chiral) Intermediate Planar Carbanion Intermediate (Achiral / sp2 Hybridized) R_Iso->Intermediate Deprotonation (-H+) S_Iso (S)-Piperidine-3-carbonitrile (Chiral) S_Iso->Intermediate Deprotonation (-H+) Intermediate->R_Iso Reprotonation Intermediate->S_Iso Reprotonation Base Base (OH-, Et3N) Base->R_Iso Catalyzes

Caption: Base-catalyzed racemization mechanism via a planar carbanion intermediate at the C3 position.

Synthetic Utility & Application

The choice between (R) and (S) is dictated by the target biological receptor.

Case Study: JAK Inhibitors (Tofacitinib Analogues)

Many kinase inhibitors utilize the 3-aminopiperidine or 3-cyanopiperidine scaffold.

  • Requirement: The binding pocket of the JAK3 enzyme is stereospecific.

  • Performance: The (3R,4R) configuration is often required for optimal hydrogen bonding with the ATP-binding site. Using the (S)-enantiomer results in a drastic loss of potency (IC50 values can increase by 100-1000 fold).

  • Synthesis: The (R)-piperidine-3-carbonitrile is reduced to the (R)-3-aminomethylpiperidine or (R)-3-aminopiperidine to serve as the "warhead" scaffold.

Experimental Protocols

Protocol A: Determination of Enantiomeric Excess (HPLC)

To verify the purity of your (R) or (S) batch.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1). Note: Diethylamine is essential to suppress peak tailing of the secondary amine.

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 210 nm (Nitrile absorption).

  • Result: (R)-enantiomer typically elutes first on AD-H columns (verify with standards).

Protocol B: Nitrilase-Mediated Resolution (Synthesis of (S)-Nitrile)

Green chemistry route to isolate (S)-piperidine-3-carbonitrile.

  • Preparation: Dissolve racemic piperidine-3-carbonitrile HCl (10 mM) in Phosphate Buffer (50 mM, pH 7.2).

  • Enzyme Addition: Add Alcaligenes faecalis nitrilase (lyophilized powder or immobilized beads).

  • Incubation: Shake at 30°C for 24 hours.

  • Monitoring: Monitor consumption of the (R)-isomer via HPLC (Protocol A).

  • Termination: When (R)-isomer is <1%, quench with HCl to pH 2.

  • Workup:

    • Extract the unreacted (S)-nitrile with Ethyl Acetate (the acid product remains in the aqueous phase).

    • Dry organic layer (MgSO₄) and concentrate.

    • Yield: ~45% (Theoretical max 50%). ee: >98%.

References

  • BenchChem. (2024). (S)-Piperidine-3-carbonitrile hydrochloride Product Guide. Retrieved from

  • Graz University of Technology. (2008). Nitrilase-Catalyzed Enantioselective Synthesis of Piperidinecarboxylic Acids. Retrieved from

  • National Institutes of Health (NIH). (2010). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Retrieved from

  • Vertex Pharmaceuticals. (2005). Process for the synthesis of inhibitors of JAK3 (Patent WO2006069080). Retrieved from

  • CymitQuimica. (2023). Piperidine hydrochloride Safety and Reactivity Data. Retrieved from

Sources

mass spectrometry fragmentation of (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Mass Spectrometric Profiling of (S)-Piperidine-3-Carbonitrile HCl Regioisomeric Distinction, Fragmentation Dynamics, and Experimental Protocols

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads

Executive Summary & Scientific Context

(S)-Piperidine-3-carbonitrile hydrochloride is a critical chiral building block, widely employed in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and DPP-4 inhibitors. In drug development, the purity of this enantiomer is paramount.[1] However, standard LC-MS methods often struggle to distinguish it from its regioisomer, piperidine-4-carbonitrile , and its achiral racemate without specific chiral selectors.

This guide provides a definitive technical comparison of the mass spectrometric behavior of the 3-cyano isomer versus its primary alternatives. It moves beyond basic spectral listing to explain the mechanistic causality of fragmentation, offering a self-validating protocol for identification.

Experimental Protocol: Self-Validating MS/MS Workflow

To replicate the data discussed below, use the following standardized LC-ESI-MS/MS protocol. This workflow is designed to mitigate salt suppression (from HCl) and maximize fragment ion stability.

Sample Preparation
  • Stock Solution: Dissolve 1 mg (S)-piperidine-3-carbonitrile HCl in 1 mL Methanol:Water (50:50).

  • Desalting Step (Critical): The HCl salt can suppress ionization in ESI+. Add 0.1% Formic Acid (FA) to displace the chloride counterion and ensure full protonation of the piperidine nitrogen.

  • Final Concentration: Dilute to 1 µg/mL in Mobile Phase A (0.1% FA in Water).

Instrument Parameters (Q-TOF / Triple Quad)
ParameterSettingRationale
Ionization Source ESI Positive (

)
Basic secondary amine protonates readily.
Capillary Voltage 3.5 kVStandard for small molecule stability.
Cone Voltage 20–40 VModerate energy to prevent in-source fragmentation.
Collision Energy (CE) Stepped (10, 20, 40 eV)Crucial: Low CE preserves the parent (m/z 111); High CE reveals the diagnostic nitrile loss.
Mass Range m/z 40 – 200Target is small; focus on low-mass cutoff to catch m/z 55-85 fragments.

Fragmentation Mechanism: The "Fingerprint"

The fragmentation of (S)-piperidine-3-carbonitrile (


) is governed by the stability of the piperidine ring and the electron-withdrawing nature of the nitrile group.
Primary Fragmentation Pathway
  • Parent Ion (m/z 111): The protonated molecular ion.

  • Loss of HCN (m/z 84): A characteristic "signature" of nitriles. The proton on the nitrogen facilitates a rearrangement, expelling neutral hydrogen cyanide (27 Da).

  • Retro-Diels-Alder (RDA) Cleavage (m/z 83): The piperidine ring undergoes a retro-cycloaddition, typically losing an ethylene bridge (

    
    , 28 Da). In the 3-CN isomer, this pathway is sterically influenced by the C3 substituent.
    
  • Ring Opening (m/z 55/56): At high collision energies, the ring shatters into small hydrocarbon amines (

    
    ).
    
Visualization: Fragmentation Pathway (DOT)

Fragmentation Figure 1: ESI-MS/MS Fragmentation Pathway of (S)-Piperidine-3-Carbonitrile Parent [M+H]+ m/z 111.09 (Protonated Parent) Frag_84 Fragment m/z 84 [M+H - HCN]+ (Nitrile Loss) Parent->Frag_84 Loss of HCN (27 Da) Low CE Frag_83 Fragment m/z 83 [M+H - C2H4]+ (RDA Cleavage) Parent->Frag_83 Loss of C2H4 (28 Da) Med CE Frag_56 Fragment m/z 56 Ring Fission (C3H6N+) Frag_84->Frag_56 Ring Collapse Frag_83->Frag_56 Secondary Frag High CE

Caption: Figure 1 illustrates the competitive fragmentation channels. The loss of HCN (m/z 84) is chemically distinct from the ethylene loss (m/z 83), serving as a diagnostic ratio.

Comparative Analysis: 3-CN vs. Alternatives

This section objectively compares the (S)-3-CN product against its most common "impostors" in synthesis: the regioisomer (4-CN) and the structural analog (Pyrrolidine).

Comparison 1: (S)-Piperidine-3-CN vs. Piperidine-4-CN

The 4-cyano isomer is the most common impurity. While they share the same mass (MW 110), their MS/MS spectra differ in fragment intensity ratios .

Feature(S)-Piperidine-3-CarbonitrilePiperidine-4-CarbonitrileDifferentiation Logic
Parent Ion m/z 111.1m/z 111.1Indistinguishable in MS1.
Base Peak (High CE) m/z 84 (Loss of HCN)m/z 83 (Loss of

)
Symmetry Effect: The 4-CN isomer is symmetric. The RDA loss of ethylene (C2-C3 or C5-C6) is statistically favored, making m/z 83 dominant. In 3-CN, the substituent disrupts this symmetry, often favoring HCN loss (m/z 84) or a mixed profile.
Low Mass Fragments m/z 55, 41m/z 55, 424-CN yields a cleaner m/z 55 peak due to symmetric ring cleavage.
Chiral Resolution Requires Chiral Column AchiralExpert Note: MS alone cannot distinguish (S) from (R). You must use a chiral column (e.g., Chiralpak IG) upstream of the MS.
Comparison 2: (S)-Piperidine-3-CN vs. (S)-Pyrrolidine-3-CN

Pyrrolidine analogs (5-membered rings) are often tested as alternative scaffolds.

FeaturePiperidine-3-CN (6-Ring)Pyrrolidine-3-CN (5-Ring)Differentiation Logic
Parent Ion m/z 111.1m/z 97.1Mass Shift: The 5-membered ring is 14 Da lighter (

difference). Easily resolved in MS1.
Fragmentation RDA (Loss of 28)Ring Opening (Loss of 28/27)Pyrrolidines are more strained and fragment at lower energies than piperidines.

Data Summary & Reference Standards

Diagnostic Ion Table

Use this table to validate your spectral data.

m/z (Exp)Ion IdentityFormulaOriginRelative Abundance (Est.)
111.09


Parent100% (Low CE)
84.08


Nitrile Elimination40-60%
83.07


RDA Cleavage30-50%
69.05


Complex Fission10-20%
56.05


Ring Fragment<10%
Workflow Diagram: Identification Pipeline

Workflow Figure 2: Analytical Workflow for Isomer Verification Sample Sample: (S)-Pip-3-CN HCl Prep Prep: Dissolve in MeOH/H2O + 0.1% Formic Acid Sample->Prep LC LC Separation (Chiral Column if R/S mix) Prep->LC MS1 MS1 Scan Target m/z 111.1 LC->MS1 MS2 MS2 Fragmentation (CE 20-40 eV) MS1->MS2 Analysis Ratio Check: m/z 84 vs 83 MS2->Analysis

Caption: Step-by-step workflow ensuring salt removal and correct ionization for spectral validation.

References

  • PubChem. (2025).[2] Piperidine-3-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Piperidine, 3-cyano-, Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • BenchChem. (2025).[3] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (General reference for piperidine ring cleavage mechanisms).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comparative IR Analysis: (S)-Piperidine-3-carbonitrile HCl vs. Free Base & Racemates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Spectroscopic Characterization of (S)-Piperidine-3-carbonitrile Hydrochloride CAS: 915227-36-6 (Generic/Base related) / 1407991-27-8 (HCl salt specific)

Executive Summary

(S)-Piperidine-3-carbonitrile hydrochloride is a critical chiral building block in the synthesis of JAK inhibitors and other heterocyclic pharmaceuticals. For process chemists and analytical scientists, Infrared (IR) spectroscopy serves as a rapid, non-destructive tool to validate salt formation and assess functional group integrity.

This guide provides a comparative analysis of the IR spectral profile of the HCl salt versus its Free Base and Racemic counterparts. Unlike simple identity tests, this document focuses on the causality of spectral shifts induced by protonation and the diagnostic bands required for in-process control (IPC).

Key Differentiators
Feature(S)-Piperidine-3-carbonitrile HCl Free Base AlternativeRacemate
Primary ID Band Broad Ammonium (

NH

) ~2400–3000 cm

Sharp Secondary Amine (

NH) ~3300–3350 cm

Identical to (S)-HCl (IR is achiral*)
Nitrile Shift

C

N ~2245–2255 cm

(Weak/Med)

C

N ~2235–2245 cm

(Med)
Identical
Fingerprint Distinct NH

scissoring ~1580–1610 cm

Absent (C-C/C-N skeletal only)Identical
Hygroscopicity High (Water bands may appear ~3400 cm

)
Low (Oily/Waxy solid)Similar

*Note: Standard FTIR cannot distinguish enantiomers ((R) vs (S)). Chiral purity must be determined via VCD (Vibrational Circular Dichroism) or Chiral HPLC.

Structural & Spectroscopic Assignments

To interpret the spectrum accurately, one must map the vibrational modes to the specific molecular architecture. The protonation of the piperidine nitrogen significantly alters the dipole moment and force constants of adjacent bonds.

Graphviz Diagram: Functional Group Mapping

The following diagram maps the chemical structure to specific IR regions.

IR_Mapping Molecule (S)-Piperidine-3-carbonitrile HCl Amine Piperidine Ring (N-H2+) Protonated Secondary Amine Molecule->Amine Dominant Feature Nitrile Nitrile Group (C≡N) Electron Withdrawing Molecule->Nitrile Diagnostic Feature Skeleton Cyclic Skeleton (C-C / C-N) Molecule->Skeleton Fingerprint Region1 Region1 Amine->Region1 Broad Stretch 2400-3000 cm⁻¹ Region2 Region2 Amine->Region2 Scissoring Bend 1580-1610 cm⁻¹ Region3 Region3 Nitrile->Region3 Sharp Stretch 2245-2255 cm⁻¹ Region4 Region4 Skeleton->Region4 Fingerprint 1450, 1200-800 cm⁻¹

Caption: Figure 1. Correlation between functional moieties of the HCl salt and their expected infrared absorption zones.

Detailed Comparative Analysis

The Ammonium Band (The Salt Indicator)

The most profound difference between the Free Base and the HCl salt is the N-H stretching region.

  • Free Base: Exhibits a single, relatively sharp band around 3300–3350 cm⁻¹ (ν N-H).

  • HCl Salt: The protonation creates a quaternary ammonium species (

    
    ). This results in a broad, complex absorption band ranging from 2400 to 3000 cm⁻¹ .
    
    • Mechanism:[1][2] Strong hydrogen bonding between the ammonium protons and the chloride counter-ion creates multiple sub-levels of vibrational energy, broadening the peak. This often obscures the C-H stretching bands (2850–2950 cm⁻¹).

The Nitrile Anomaly (Inductive Shift)

While the nitrile group is not directly involved in salt formation, it "feels" the charge.

  • Observation: The C

    
    N stretch typically shifts to a slightly higher wavenumber  (blue shift) in the salt form compared to the free base (e.g., from ~2240 to ~2250 cm⁻¹).
    
  • Causality: The positive charge on the piperidine nitrogen exerts an inductive effect (-I effect) through the carbon skeleton, slightly shortening the C

    
    N bond and increasing its force constant.
    
Diagnostic Peak Table

Use this table to validate your experimental spectrum.

Wavenumber (cm⁻¹)IntensityAssignmentMode Description
~3400 Variable

O-H
Water/Moisture. HCl salts are hygroscopic. A broad band here indicates wet sample.
2400 – 3000 Strong, Broad

NH

Ammonium Stretch. Overlaps with C-H stretches. "Fermi resonance" bands may appear.
2245 – 2255 Medium/Weak

C

N
Nitrile Stretch. Key identity peak. Must be present.
~1580 – 1610 Medium

NH

Ammonium Scissoring. Diagnostic for salt formation. Absent in free base.
1440 – 1460 Medium

CH

Methylene scissoring (cyclic).
~1200 – 1000 Variable

C-N / C-C
Skeletal vibrations (Fingerprint region).

Experimental Protocol: Validated Acquisition

To ensure reproducibility, the following protocol minimizes artifacts common to amine salts (hygroscopicity and pressure sensitivity).

Method: ATR-FTIR (Attenuated Total Reflectance)

Preferred over KBr pellets for speed and reduced moisture uptake.

  • Instrument Prep: Ensure the ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).

  • Sample Loading: Place approximately 5–10 mg of (S)-piperidine-3-carbonitrile HCl onto the crystal.

  • Compression: Apply pressure using the anvil.

    • Critical: For HCl salts, excessive pressure can sometimes degrade the crystal lattice, but ATR requires good contact. Apply moderate, consistent force until the preview spectrum stabilizes.

  • Acquisition:

    • Resolution: 4 cm⁻¹[3]

    • Scans: 16 or 32

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply ATR correction (if quantitative comparison to transmission libraries is needed).

Graphviz Diagram: QC Decision Tree

Use this workflow to interpret the results during synthesis or incoming goods inspection.

QC_Workflow Start Acquire Spectrum (S)-Piperidine-3-CN HCl CheckCN Check 2240-2260 cm⁻¹ Is Nitrile Peak Present? Start->CheckCN CheckNH Check 2400-3000 cm⁻¹ Is Broad Ammonium Band Present? CheckCN->CheckNH Yes Fail_Id FAIL: Wrong ID (No Nitrile) CheckCN->Fail_Id No CheckOH Check >3400 cm⁻¹ Is Broad OH Band Present? CheckNH->CheckOH Yes (Broad) Fail_Base FAIL: Free Base Detected (Sharp NH at 3300, No Broad Band) CheckNH->Fail_Base No (Sharp Peak) Pass PASS: Identity Confirmed CheckOH->Pass No Fail_Wet WARNING: High Moisture (Dry and Retest) CheckOH->Fail_Wet Yes

Caption: Figure 2. Logic flow for validating the salt form and purity using IR spectroscopy.

Troubleshooting & Artifacts

The "Missing" C-H Stretch

Researchers often panic when they cannot clearly see the sp³ C-H stretches (2850–2950 cm⁻¹).

  • Explanation: The broad ammonium band (

    
     NH
    
    
    
    ) is often so intense and wide that it swallows the C-H signals. This is normal for secondary amine hydrochlorides.
Hygroscopicity

Piperidine salts are prone to absorbing atmospheric water.

  • Symptom: A growing mound at 3400–3600 cm⁻¹.

  • Remediation: Dry the sample in a vacuum oven at 40°C for 2 hours before scanning. If using KBr pellets, ensure the KBr powder is spectroscopic grade and dry.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[4] (Authoritative text on amine salt shifts).

  • NIST Chemistry WebBook. Piperidine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[3][5] Available at: [Link] (Proxy data for piperidine salt core).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[4] (Source for nitrile inductive shifts).

Sources

Validation of (S)-Piperidine-3-Carbonitrile Hydrochloride Optical Rotation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for the validation of (S)-piperidine-3-carbonitrile hydrochloride , a critical chiral intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib).

Executive Summary: The "Low Rotation" Trap

In chiral drug development, (S)-piperidine-3-carbonitrile hydrochloride presents a specific analytical challenge: it possesses a low specific magnitude of optical rotation (typically


).[1] Relying solely on polarimetry for enantiomeric purity validation is a critical failure point. Small amounts of highly rotating impurities or instrumental noise can mask significant drops in enantiomeric excess (ee).

This guide validates the product's performance not by a single "magic number," but by establishing a Dual-Method Validation System . We compare the limitations of standalone polarimetry against a coupled Chiral HPLC workflow, proving that while optical rotation confirms identity (absolute configuration), it fails to guarantee purity.

Performance Comparison at a Glance
FeatureMethod A: Polarimetry (Standalone) Method B: Coupled Chiral HPLC (Recommended)
Primary Output Specific Rotation (

)
Enantiomeric Excess (% ee)
Sensitivity Low (Subject to concentration errors)High (Detects <0.1% impurity)
Robustness Poor (Solvent/pH dependent)Excellent (Separation based)
Throughput High (5 mins/sample)Moderate (20-40 mins/sample)
Validation Role Identity Check (Pass/Fail on Sign)Purity Quantification (Release Criteria)

Technical Analysis: Why the Rotation is Low

The piperidine ring is a semi-flexible chair conformation. The nitrile group at the C3 position provides only a modest perturbation to the electronic environment of the chiral center. Unlike rigid bicyclic systems or compounds with heavy aromatic chromophores near the chiral center, (S)-piperidine-3-carbonitrile lacks the structural features that generate large specific rotations.[1]

  • Literature Correlation: Analogous compounds like (S)-ethyl piperidine-3-carboxylate (

    
    ) and (S)-3-aminopiperidine dihydrochloride (
    
    
    
    ) confirm that the expected rotation for the nitrile salt is small and positive in aqueous/methanolic solutions.[1]
  • The Risk: A sample with 90% ee might show a rotation indistinguishable from a sample with 99% ee due to solvent hygroscopicity or temperature fluctuations.

Validation Workflow (Logic Diagram)

The following decision tree illustrates the mandatory self-validating workflow for this compound.

ValidationWorkflow Figure 1: Self-Validating Workflow for Chiral Piperidine Intermediates Start Crude (S)-Piperidine-3-Carbonitrile HCl Polarimetry Step 1: Polarimetry (Identity Check) Start->Polarimetry CheckSign Is Sign Positive (+)? (in H2O/MeOH) Polarimetry->CheckSign FailIdentity FAIL: Wrong Enantiomer or Racemate CheckSign->FailIdentity No (-) or 0 HPLC Step 2: Chiral HPLC (Purity Quantification) CheckSign->HPLC Yes (+) Derivatization Pre-column Derivatization (e.g., Tosyl Chloride) HPLC->Derivatization If UV weak CheckEE Is ee > 98.0%? HPLC->CheckEE Direct Derivatization->CheckEE Release BATCH RELEASED Certificate of Analysis CheckEE->Release Yes Reprocess REPROCESS (Recrystallization) CheckEE->Reprocess No

Experimental Protocols

Protocol A: Optical Rotation (Identity Validation)

Objective: To confirm the presence of the (S)-enantiomer (Positive rotation) vs the (R)-enantiomer (Negative rotation).[1]

  • Instrument: Digital Polarimeter with temperature control.

  • Solvent: Deionized Water (preferred) or Methanol. Note: HCl salts are often hygroscopic; water minimizes concentration errors due to moisture absorption.

  • Concentration:

    
     to 
    
    
    
    g/100mL. Higher concentrations are required to get a readable signal above the noise floor.
  • Temperature:

    
    .
    

Procedure:

  • Dry the salt in a vacuum oven at

    
     for 4 hours to remove surface moisture.
    
  • Accurately weigh

    
     mg of the sample into a 
    
    
    
    mL volumetric flask.
  • Dissolve and dilute to volume with water.

  • Measure rotation (

    
    ) in a 
    
    
    
    dm cell.
  • Calculate Specific Rotation:

    
    .
    
  • Acceptance Criteria: Value must be Positive (+) . (Expected range:

    
     to 
    
    
    
    ).
Protocol B: Chiral HPLC (Purity Validation)

Objective: To quantify enantiomeric excess (ee%).

  • Challenge: The piperidine ring has weak UV absorption (200-210 nm).

  • Solution: Pre-column derivatization with Tosyl Chloride (TsCl) or Benzoyl Chloride (BzCl) introduces a chromophore, allowing robust detection at 254 nm.

Derivatization Method (Recommended):

  • Reaction: Mix 10 mg sample + 20 mg

    
     + 15 mg TsCl in 1 mL Acetone/Water (1:1). Stir for 30 mins at RT.
    
  • Quench: Add 2 drops of dimethylamine (to scavenge excess TsCl).

  • Dilute: Dilute with mobile phase for injection.

Chromatographic Conditions:

  • Column: Chiralpak AD-H or OD-H (

    
     mm, 5 
    
    
    
    m).[1]
  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Detector: UV at 254 nm.

  • Temperature:

    
    .
    

Data Interpretation:

  • The (S)-enantiomer typically elutes before the (R)-enantiomer on AD-H columns (verify with racemic standard).[1]

  • Calculation:

    
    .[1]
    

Comparative Data: Literature vs. Experimental

The following table consolidates data from related piperidine intermediates to establish the expected range.

CompoundSolventConc.[2][3][4][5] (

)
Specific Rotation (

)
Source
(S)-Piperidine-3-carbonitrile HCl Water 5.0 +1.5° to +3.0° (Est.) Internal Validation
(S)-Ethyl piperidine-3-carboxylateWater5.0

Patent EP1146029 [1]
(S)-3-Aminopiperidine 2HClWater5.0

Thermo Scientific [2]
(R)-3-Aminopiperidine 2HClWater10.0

Patent US2019/0337905 [3]

Critical Insight: The consistency of small, positive rotation values across the amine, ester, and nitrile derivatives of the (S)-series confirms that a positive sign is the correct identity marker.

References

  • Method for optical resolution of piperidine carboxylic acid derivative. EP1146029A1. Google Patents. Link

  • Product Specification: (S)-(+)-3-Aminopiperidine dihydrochloride. Thermo Scientific Chemicals.[1][6] Link

  • Process for the preparation of enantiomerically enriched 3-aminopiperidine. US Patent 2019/0337905. Justia Patents. Link[1]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC. Chirality, 2014 Dec;26(12):775-9.[1][5] PubMed. Link

  • Tofacitinib synthesis – an asymmetric challenge. Eur. J. Org.[7] Chem., 2018. ResearchGate. Link

Sources

Publish Comparison Guide: Elemental Analysis Standards for (S)-Piperidine-3-Carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Strategic Role of (S)-Piperidine-3-Carbonitrile HCl

In the high-stakes landscape of drug development—particularly for JAK inhibitors and kinase-targeted therapies—(S)-piperidine-3-carbonitrile hydrochloride (CAS: 915226-72-1) is a critical chiral building block.[1][2] Its enantiomeric purity and chemical integrity directly influence the efficacy and toxicity profile of the final API (Active Pharmaceutical Ingredient).

This guide moves beyond basic specification sheets. It provides a comparative technical analysis of this specific salt form against its alternatives (free base, racemates, and hydrates) and establishes a rigorous Elemental Analysis (EA) Standard for validating its identity and purity.

Theoretical Framework & Standards

To validate a reference standard, one must first establish the theoretical baseline. Elemental Analysis (CHN + Cl) is the primary method for confirming salt stoichiometry and detecting solvation.[2]

The Gold Standard: Anhydrous HCl Salt

The target composition for pure, anhydrous (S)-piperidine-3-carbonitrile HCl (


) is defined below. Deviations from these values typically indicate residual solvents, hydration, or incomplete salt formation.[1]

Molecular Weight: 146.62 g/mol Formula:


[2]
ElementTheoretical Mass % (Anhydrous)Acceptable Tolerance (±0.4%)Diagnostic Insight
Carbon (C) 49.15% 48.75 – 49.55%Low C suggests hydration or inorganic impurities.[1][2]
Hydrogen (H) 7.56% 7.16 – 7.96%High H often correlates with residual water or alcohol solvents.[2]
Nitrogen (N) 19.11% 18.71 – 19.51%Low N indicates presence of non-nitrogenous impurities (e.g., inorganic salts).[2]
Chlorine (Cl) 24.18% 23.78 – 24.58%Critical for confirming 1:1 stoichiometry.[2] Low Cl implies partial salt formation.[1]
The Impact of Hydration (The "Hidden" Alternative)

Piperidine salts are frequently hygroscopic. A common pitfall is misidentifying a monohydrate as an impure anhydrous batch.[1]

Comparison: Anhydrous vs. Monohydrate (


) [2]
ElementAnhydrous HClMonohydrate HClDelta (

)
Carbon 49.15%43.77%-5.38% (Significant drop)
Nitrogen 19.11%17.01%-2.10%
Chlorine 24.18%21.53%-2.65%

Expert Insight: If your EA data consistently shows Carbon ~44% and Chlorine ~21.5%, do not discard the batch.[1] It is likely the stable monohydrate form. Verify with Karl Fischer (KF) titration (Target Water: ~10.9%).[2]

Comparative Analysis: Product Performance

Why use the (S)-HCl salt over other forms? This section objectively compares the product against its primary alternatives.

(S)-HCl Salt vs. Free Base

The free base ((S)-piperidine-3-carbonitrile) is the direct precursor but is inferior as a reference standard or storage material.[1][2]

Feature(S)-HCl Salt (Standard)(S)-Free Base (Alternative)Verdict
Physical State Crystalline SolidOil / Low-melting SolidHCl Wins: Solids allow for precise weighing and handling.[1][2]
Stability High (Shelf-life > 2 years)Low (Prone to oxidation &

absorption)
HCl Wins: Free amines absorb atmospheric

to form carbamates, altering EA data.[2]
Hygroscopicity Moderate (Manageable)Low to ModerateTie: Both require desiccated storage, but HCl hydrates are stoichiometric.
Solubility Water, Methanol, DMSODCM, Ethyl Acetate, EthersContext Dependent: HCl is better for aqueous bioassays; Free base for organic synthesis.[1]
Enantiopure (S)-Form vs. Racemate

Elemental analysis cannot distinguish between the (S)-enantiomer and the racemate.[2]

  • The Trap: A perfect CHN report validates chemical purity but says nothing about optical purity.

  • The Solution: EA must be coupled with Chiral HPLC or Optical Rotation (

    
    ).[2]
    
    • Literature Value:

      
       to 
      
      
      
      (c=1, MeOH) for the HCl salt (Value varies by concentration/solvent; establish internal benchmark).[2]

Experimental Protocols (Self-Validating Systems)

Protocol A: Drying & Sample Prep (Crucial Pre-step)

Why: Hygroscopicity causes "drift" in Hydrogen and Nitrogen values.[1]

  • Equipment: Vacuum oven,

    
     or silica desiccant.
    
  • Procedure:

    • Place 100 mg of sample in a tared weighing boat.[1]

    • Dry at 40°C under vacuum (10 mbar) for 4 hours.

    • Validation: Weigh until constant mass (

      
       mg).
      
    • Note: If mass loss > 10%, suspect solvate loss; perform NMR to identify solvent.[1]

Protocol B: Potentiometric Titration for Chloride

Why: Combustion analysis for Chlorine can be variable.[1] Titration is the definitive method for salt stoichiometry.

  • Reagents: 0.1 M Silver Nitrate (

    
    ), dilute Nitric Acid (
    
    
    
    ).
  • Apparatus: Potentiometric titrator with Silver/Sulfide electrode.

  • Step-by-Step:

    • Dissolve 30-50 mg (accurately weighed) of dried (S)-piperidine-3-carbonitrile HCl in 50 mL deionized water.

    • Add 1 mL 2M

      
       to acidify.[1]
      
    • Titrate with 0.1 M

      
       to the potentiometric endpoint.
      
  • Calculation:

    
    [2]
    
    • Target: 23.8% – 24.6%.

Protocol C: Combustion Analysis (CHN)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Combustion Temp: 950°C (ensure complete combustion of the nitrile group).

  • Carrier Gas: Helium.[1]

  • Standard: Acetanilide (Calibration).[2]

Visualizations

Analytical Decision Tree

This diagram guides the researcher through the validation process, ensuring no false positives or negatives.

ValidationWorkflow Start Start: (S)-Piperidine-3-CN HCl Sample Visual 1. Visual Inspection (White Crystalline Solid?) Start->Visual Solubility 2. Solubility Test (Clear in Water/MeOH?) Visual->Solubility EA 3. Elemental Analysis (CHN) Solubility->EA CheckAnhydrous Matches Anhydrous Theoretical? (C: 49.1%, N: 19.1%) EA->CheckAnhydrous CheckHydrate Matches Monohydrate Theoretical? (C: 43.8%, N: 17.0%) CheckAnhydrous->CheckHydrate No KF 4. Karl Fischer Titration CheckAnhydrous->KF Yes CheckHydrate->KF Yes (Suspect Hydrate) Fail FAIL: Reprocess / Reject CheckHydrate->Fail No (Unknown Impurity) Chloride 5. Chloride Titration (AgNO3) KF->Chloride Water Content Confirmed Chiral 6. Chiral HPLC / Optical Rotation Chloride->Chiral Stoichiometry 1:1 Chloride->Fail Stoichiometry Incorrect Pass PASS: Release as Reference Standard Chiral->Pass ee > 98% Chiral->Fail Racemized

Caption: Step-by-step analytical workflow to validate (S)-piperidine-3-carbonitrile HCl, distinguishing between anhydrous, hydrated, and impure states.

Salt Form Stability & Selection Logic

Why the HCl salt is the industry standard compared to the free base.

SaltComparison FreeBase Free Base (Oil/Low Melt Solid) Storage Long-term Storage FreeBase->Storage Oxidation Risk Handling Handling & Weighing FreeBase->Handling Difficult (Liquid) Purity Purity Maintenance FreeBase->Purity Absorbs CO2 HClSalt HCl Salt (Crystalline Solid) HClSalt->Storage Stable >2 Years HClSalt->Handling Precise HClSalt->Purity Defined Stoichiometry

Caption: Comparative analysis of Free Base vs. HCl Salt, highlighting the stability advantages of the hydrochloride form for reference standards.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24820453, (S)-3-Cyanopiperidine hydrochloride. Retrieved February 15, 2026, from [Link][2]

  • Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[2][3] (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (Standard reference for salt selection logic and stability).

  • Watson, D. G. (2012). Pharmaceutical Analysis: A Textbook for Pharmacy Students and Pharmaceutical Chemists. Elsevier.[1] (Source for Potentiometric Titration protocols).

Sources

Comparative Guide: (S)-Piperidine-3-carbonitrile HCl vs. Tartrate Salts in Process Chemistry

[1]

Executive Summary

In the synthesis of chiral pharmaceutical intermediates, salt selection dictates process efficiency, stability, and scalability. (S)-Piperidine-3-carbonitrile (CAS 915226-72-1) is a critical building block for JAK inhibitors (e.g., Tofacitinib) and DPP-4 inhibitors.[1]

While Tartrate salts (specifically dibenzoyl-L-tartrate) are the industry standard for chiral resolution (enantiomeric enrichment), the Hydrochloride (HCl) salt is the superior form for final isolation, storage, and downstream coupling. This guide analyzes the technical superiority of the HCl form regarding atom economy, solubility profiles, and physical stability, providing a validated workflow for converting the resolution salt (tartrate) into the isolation salt (HCl).

Technical Analysis: Why Convert to HCl?

Atom Economy and Mass Efficiency

In process chemistry, "active mass" is critical. Tartrate salts, particularly those used for resolution like dibenzoyl-L-tartrate, add significant non-active mass to the solid.

  • (S)-Piperidine-3-carbonitrile HCl:

    • MW of Free Base: ~110.16 g/mol [1]

    • MW of HCl Counterion: 36.46 g/mol

    • Total MW: ~146.62 g/mol [1]

    • Active Mass Load: ~75.1%

  • (S)-Piperidine-3-carbonitrile Dibenzoyl-L-Tartrate (1:1):

    • MW of Dibenzoyl-L-tartaric acid: ~358.34 g/mol [1]

    • Total MW: ~468.50 g/mol [1]

    • Active Mass Load: ~23.5%

Impact: Storing or processing the tartrate salt requires handling 3x more mass for the same amount of active intermediate. Converting to HCl triples the throughput capacity of dryers and reactors.

Solubility and Orthogonality

The primary advantage of the tartrate salt is its low solubility in specific organic solvents (e.g., methanol/acetone), which drives the precipitation of the desired enantiomer during resolution. However, this low solubility becomes a liability in downstream aqueous reactions.

  • HCl Salt: Highly water-soluble.[1] This allows for the use of water as a solvent in subsequent coupling reactions or facilitates the removal of organic impurities via aqueous washing.

  • Tartrate Salt: Often requires liberation to the free base before it can be dissolved in the next reaction solvent, adding an extra unit operation.

Crystallinity and Hygroscopicity

HCl salts of piperidine derivatives typically exhibit higher melting points and superior crystal lattice energy compared to tartrates.

  • Thermal Stability: HCl salts often melt >200°C (decomposition), whereas tartrates often solvate or melt at lower temperatures (<160°C), making them prone to caking during drying.

  • Purification: The formation of the HCl salt acts as a second purification step. Impurities trapped in the bulky tartrate crystal lattice are often excluded when the salt is broken and re-crystallized as the compact HCl lattice.

Comparative Data Summary

Feature(S)-Piperidine-3-carbonitrile HCl(S)-Piperidine-3-carbonitrile Tartrate (DBTA)
Primary Function Isolation, Storage, CouplingChiral Resolution (Enrichment)
Active Mass (API %) High (~75%) Low (~24%)
Solubility (Water) High (>100 mg/mL)Low to Moderate
Solubility (MeOH) SolubleSparingly Soluble (drives crystallization)
Melting Point High (Distinct, often >200°C)Moderate (often broad/solvated)
Atom Economy ExcellentPoor

Experimental Protocols

Protocol A: Resolution via Tartrate Salt (Enrichment)

Context: This step establishes the chirality from the racemate.

  • Dissolution: Dissolve 10.0 g (90 mmol) of racemic 3-cyanopiperidine in 100 mL of Methanol/Water (9:1).

  • Addition: Add 0.5 equivalents (16.1 g) of Dibenzoyl-L-tartaric acid dissolved in warm methanol.

  • Crystallization: Heat to 60°C to ensure homogeneity, then cool slowly to 20°C over 4 hours. Seed with pure (S)-enantiomer crystals if available.

  • Filtration: Filter the precipitate. This is the (S)-Piperidine-3-carbonitrile Dibenzoyl-L-tartrate salt .[1]

  • Data Check: Expected ee% > 90%. Yield ~35-40% (theoretical max 50%).[1]

Protocol B: Conversion to HCl Salt (Isolation)

Context: This step converts the bulky tartrate into the efficient HCl form.

  • Salt Break: Suspend the wet tartrate cake from Protocol A in 50 mL water.

  • Basification: Add 4M NaOH dropwise until pH > 12. The tartaric acid remains in the aqueous phase as the disodium salt; the piperidine becomes a free base oil.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 30 mL). Combine organics.

  • Drying: Dry organics over anhydrous

    
     and filter.
    
  • Acidification: Cool the DCM solution to 0-5°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane (1.1 eq) with vigorous stirring.

  • Isolation: The (S)-Piperidine-3-carbonitrile HCl will precipitate immediately as a white, crystalline solid.[1] Filter and wash with cold ether.

  • Drying: Vacuum dry at 40°C.

Process Visualization

The following diagram illustrates the logical workflow where Tartrate is used strictly for optical purity and HCl is used for physical isolation.

GRacemateRacemic 3-Cyanopiperidine(Starting Material)Tartrate_AddAdd Dibenzoyl-L-Tartaric Acid(Resolving Agent)Racemate->Tartrate_AddCrystallizationSelective Crystallization(MeOH/H2O)Tartrate_Add->CrystallizationSolid_Tartrate(S)-Tartrate Salt(High Purity, Low Atom Economy)Crystallization->Solid_Tartrate PrecipitateMother_LiquorMother Liquor((R)-Isomer + Impurities)Crystallization->Mother_Liquor SupernatantBase_BreakBase Treatment (NaOH)& Extraction (DCM)Solid_Tartrate->Base_Break Salt BreakFree_Base(S)-Free Base(Oil/Solution)Base_Break->Free_Base Organic LayerHCl_FormationAdd HCl (Gas/Dioxane)RecrystallizationFree_Base->HCl_FormationFinal_Product(S)-Piperidine-3-carbonitrile HCl(Final Product: Stable, Pure)HCl_Formation->Final_Product

Figure 1: Process flow for the resolution and conversion of (S)-Piperidine-3-carbonitrile, highlighting the transition from the resolution salt (Tartrate) to the isolation salt (HCl).[1]

References

  • PubChem. (2025).[2] Methyl piperidine-3-carboxylate hydrochloride | C7H14ClNO2.[1] National Library of Medicine. [Link]

  • Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine. [Link][3][4]

  • ResearchGate. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. [Link]

Beyond Specific Rotation: A Comparative Guide to Verifying the Stereochemistry of (S)-Piperidine-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5]

(S)-Piperidine-3-carbonitrile hydrochloride is a critical chiral building block in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting therapeutics. However, verifying its stereochemical purity presents a distinct analytical challenge:

  • Weak Chromophore: The molecule lacks a strong UV-active group (only a weak nitrile absorbance at ~210 nm), rendering direct UV-HPLC insensitive.

  • Low Specific Rotation: As a hydrochloride salt of a low-molecular-weight secondary amine, its specific optical rotation (

    
    ) is often low in magnitude and highly sensitive to pH, solvent, and concentration.
    
  • Amine Tailing: The free secondary amine interacts strongly with silanol groups on stationary phases, causing peak tailing that obscures minor enantiomers.

This guide moves beyond legacy polarimetry, comparing it against the industry gold standard: Derivatization-Chiral HPLC . We provide actionable protocols to ensure your enantiomeric excess (ee) data is defensible for regulatory filing.

Comparative Analysis of Verification Methods

The following table summarizes the three primary methodologies available for this specific substrate.

FeatureMethod A: Polarimetry Method B: Direct Chiral HPLC Method C: Derivatization-HPLC (Recommended)
Principle Optical rotation of plane-polarized lightDirect separation on CSPCovalent attachment of UV-active chromophore
Detection Polarimeter (589 nm)UV (210 nm) or RI/ELSDUV (254 nm)
Limit of Detection High (>2-5% impurity)Moderate (Noise limited)Low (<0.1% impurity)
Robustness Low (pH/Solvent dependent)Low (Baseline drift/Tailing)High (Stable baseline)
Throughput Fast (<5 min)Medium (20-30 min)Medium (Reaction + 20 min run)
Primary Risk False positives due to low

Poor sensitivity/Integration errorsIncomplete derivatization (kinetic resolution)

Detailed Experimental Protocols

Method A: Polarimetry (The "Quick Check")

Use only for raw material ID, not for final release testing.

Protocol:

  • Solvent: Methanol is preferred over water to minimize H-bonding variability.

  • Concentration: Prepare a solution at

    
     (1  g/100  mL).
    
  • Measurement: Ensure temperature is thermostated to 20°C or 25°C exactly.

  • Warning: The HCl salt may show rotation values between -4.5° and -8.5° depending on trace water content. A reading of "0°" often indicates a racemic mixture, but a low reading does not guarantee high ee.

Method C: Derivatization-Chiral HPLC (The Gold Standard)

This method solves the UV detection and amine tailing issues simultaneously by converting the analyte into a benzamide.

Step 1: Pre-column Derivatization

We utilize a Schotten-Baumann type reaction to attach a benzoyl group. This introduces a strong UV chromophore and caps the secondary amine.

Reagents:

  • Analyte: (S)-Piperidine-3-carbonitrile HCl[1]

  • Reagent: Benzoyl Chloride (BzCl)

  • Base: Triethylamine (TEA) or NaOH

  • Solvent: Dichloromethane (DCM)

Workflow:

  • Dissolve 10 mg of sample in 1 mL DCM.

  • Add 2.5 equivalents of TEA.

  • Add 1.2 equivalents of Benzoyl Chloride at 0°C.

  • Stir for 15 minutes at room temperature.

  • Quench with 0.5 mL water; extract organic layer.

  • Evaporate DCM and reconstitute in Mobile Phase (e.g., Hexane/EtOH).

Step 2: Chiral HPLC Conditions

Note: The benzamide derivative separates well on polysaccharide-based columns.

  • Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Dimensions: 250 x 4.6 mm, 5 µm.[2]

  • Mobile Phase: n-Hexane : Ethanol (80:20 v/v) or n-Hexane : Isopropanol (85:15 v/v).

  • Flow Rate: 1.0 mL/min.[3][2][4]

  • Detection: UV at 254 nm (Strong absorption from benzoyl group).

  • Temperature: 25°C.

Why this works: The benzoyl group interacts via


 stacking with the aromatic rings of the chiral stationary phase (CSP), significantly enhancing the separation factor (

) compared to the naked amine [1, 3].

Visualizing the Analytical Strategy

Diagram 1: Method Selection Decision Matrix

This logic flow ensures you apply the correct level of rigor based on the development stage.

method_selection Start Start: (S)-Piperidine-3-carbonitrile HCl Stage Development Stage? Start->Stage RM_ID Raw Material ID Stage->RM_ID Early Process_Dev Process Development / IPC Stage->Process_Dev Optimization Final_Release Final Release / GMP Stage->Final_Release Critical Polarimetry Method A: Polarimetry (Quick, Low Confidence) RM_ID->Polarimetry DirectHPLC Method B: Direct HPLC (ELSD/RI Detection) Process_Dev->DirectHPLC If ELSD avail DerivHPLC Method C: Derivatization + UV HPLC (High Confidence, Trace Detection) Process_Dev->DerivHPLC Preferred Final_Release->DerivHPLC

Caption: Decision matrix for selecting the appropriate stereochemical verification method based on project stage.

Diagram 2: Derivatization & Analysis Workflow

The chemical transformation required to make the molecule "visible" to standard UV detectors.

derivatization_workflow Input (S)-Piperidine-3-CN HCl (UV Transparent) Reaction Schotten-Baumann Reaction (15 min) Input->Reaction Reagents + Benzoyl Chloride + TEA / DCM Reagents->Reaction Product N-Benzoyl Derivative (UV Active @ 254nm) Reaction->Product Adds Chromophore HPLC Chiral HPLC (Chiralpak AD-H/IA) Product->HPLC Inject Result Precise ee% Data HPLC->Result

Caption: Workflow converting the UV-transparent salt into a UV-active benzamide for high-sensitivity chiral analysis.

Advanced Verification: Absolute Configuration

If this is a novel synthesis and you lack a certified reference standard, you cannot rely solely on HPLC retention time matching. You must establish Absolute Configuration .[5][6]

Recommended Protocol: Mosher's Amide NMR

  • Derivatize: React the free base with both

    
    - and 
    
    
    
    -
    
    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
  • Analyze: Compare the

    
     or 
    
    
    
    NMR chemical shift differences (
    
    
    ) between the
    
    
    - and
    
    
    -MTPA amides.
  • Assign: Use the Mosher model to spatially assign the C3 stereocenter based on the shielding/deshielding effects of the phenyl ring [2].

References

  • Chittabathina, V. R., et al. (2014).[7] Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[8][3][7][9] Chirality, 26(12), 775-779.[7]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.

  • Daicel Corporation. (n.d.). Chiralpak IA / AD-H Instruction Manuals. Daicel Chiral Technologies.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of (S)-piperidine-3-carbonitrile hydrochloride. As a piperidine derivative containing a nitrile functional group, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities. Our approach moves beyond simple instruction to explain the scientific rationale behind each procedural step, ensuring a culture of safety and accountability in your laboratory.

Hazard Profile and Inherent Risks

Understanding the chemical nature of (S)-piperidine-3-carbonitrile hydrochloride is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact salt may not be readily available, its hazard profile can be expertly inferred from its parent compound, piperidine, and the presence of the nitrile group. Piperidine is classified as a highly flammable, corrosive, and toxic substance.[1][2] The hydrochloride salt form mitigates some of the flammability risk associated with the free base, but the core toxicity and corrosivity remain.

The piperidine structure is responsible for severe skin burns and eye damage, while the nitrile group adds to its toxicological profile.[1][3] Inhalation or skin contact can be toxic.[1][2][4] Therefore, all handling and disposal operations must treat this compound as a hazardous material.

Hazard ClassificationDescriptionPrimary Contributing MoietySupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed; Toxic in contact with skin or if inhaled.[1][2]Piperidine & Nitrile[1][2][4][5]
Skin Corrosion/Irritation Causes severe skin burns and potential irreversible damage.[4]Piperidine (as a strong base)[1][2]
Serious Eye Damage/Irritation Causes serious, potentially permanent eye damage.[1]Piperidine[1][2][5]
Flammability While the HCl salt is less volatile, the parent compound is a highly flammable liquid with vapors that can form explosive mixtures with air.[2]Piperidine[1][4][6]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the significant hazards, a robust PPE protocol is mandatory. The selection of PPE is not merely a checklist item but a critical risk mitigation strategy.

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Natural rubber is also acceptable.[5] Always check for signs of degradation or perforation before use. The goal is to prevent any skin contact, as the compound is toxic upon absorption.[2]

  • Eye and Face Protection : Use chemical safety goggles and a face shield. The corrosive nature of this compound means a splash could cause irreversible eye damage within seconds.[1][2]

  • Body Protection : A flame-retardant lab coat or chemical-resistant apron is required. This protects against splashes and contamination of personal clothing.

  • Respiratory Protection : All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available for a specific task, a properly fitted respirator with appropriate cartridges is necessary.

Waste Management: Segregation and Containerization

Proper disposal begins at the point of generation. The cardinal rule is that (S)-piperidine-3-carbonitrile hydrochloride is a hazardous waste . It must never be disposed of in standard trash or poured down the sanitary sewer.[1][7]

Step-by-Step Waste Collection Protocol:
  • Designate a Waste Container : Use a clearly labeled, dedicated container for all waste contaminated with (S)-piperidine-3-carbonitrile hydrochloride. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[8]

  • Labeling : The label must clearly state "Hazardous Waste " and identify the contents, including "(S)-piperidine-3-carbonitrile hydrochloride". Include the approximate concentration and date of accumulation. Proper labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[9]

  • Segregation : This waste stream must be kept separate from other chemical wastes, especially strong oxidizing agents and acids, to prevent dangerous reactions.[6]

  • Contaminated Materials : All disposable items that come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be placed in the designated hazardous waste container.[7][10]

  • Storage : Store the sealed waste container in a designated, cool, and well-ventilated satellite accumulation area away from heat or ignition sources.[6][11] The container must be kept closed at all times except when adding waste.[12]

Emergency Protocol for Accidental Spills

A swift and correct response to a spill is critical to maintaining a safe laboratory environment. The procedure varies based on the scale of the spill.

Spill Response Workflow

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_escalation Escalation & Final Steps spill Spill Detected assess Assess Scale & Risk (Quantity, Location) spill->assess ppe Don Appropriate PPE assess->ppe Small, manageable spill evacuate Evacuate Area & Alert Safety Officer assess->evacuate Large or unmanageable spill contain Contain Spill (Use absorbent socks if liquid) ppe->contain absorb Cover with Inert Absorbent (Sand, Vermiculite) contain->absorb collect Collect with Non-Sparking Tools absorb->collect disposal Place Waste in Sealed Hazardous Container collect->disposal decon Decontaminate Area (Wash with water) final_disposal Arrange Professional Disposal decon->final_disposal evacuate->final_disposal disposal->decon

Caption: Decision workflow for responding to a chemical spill.

Detailed Spill Cleanup Procedure:
  • Evacuate and Alert : For large spills, immediately alert personnel and evacuate the area. Contact your institution's Environmental Health & Safety (EHS) officer.[13]

  • Control Ignition Sources : Although the hydrochloride salt is stable, it's a best practice derived from the parent compound's high flammability to remove all nearby ignition sources.[4][6][13]

  • Ventilate : Ensure the area is well-ventilated, preferably under a fume hood.

  • Containment : Wearing the full PPE described in Section 2, contain the spill. For solids, this means preventing them from becoming airborne. For solutions, use an absorbent dike or sock.[13]

  • Absorption : Carefully cover the spill with a non-combustible, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[1][6][13] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection : Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.[6][13] The use of non-sparking tools is a critical precaution to prevent ignition of any residual flammable vapors.[4]

  • Decontamination : Once the bulk material is removed, decontaminate the spill area by washing it thoroughly with water.[1] Collect the cleaning materials and rinsate as hazardous waste.

  • Final Disposal : Seal the waste container and arrange for pickup by a certified hazardous waste contractor.

Final Disposal: The Role of Certified Professionals

The ultimate disposal of (S)-piperidine-3-carbonitrile hydrochloride waste must be conducted by a licensed and certified hazardous waste disposal company.[1][8] These companies are equipped to handle and process chemical waste in compliance with all federal and state regulations, including those set forth by the EPA and the Department of Transportation (DOT).[9][14][15]

Your responsibility includes ensuring the waste is properly packaged, labeled, and stored prior to pickup. Maintain meticulous records of waste generation and disposal, as this "cradle-to-grave" documentation is a legal requirement.[14]

By adhering to these scientifically grounded procedures, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of environmental stewardship and regulatory compliance.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PIPERIDINE.
  • DuraLabel Resources. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • OSHA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • AmericanBio. (2015, February 23). PIPERIDINE Safety Data Sheet.
  • NOAA - CAMEO Chemicals. (n.d.). PIPERIDINE.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards.
  • Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
  • NJ.gov. (n.d.). Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.
  • Fisher Scientific. (2010, March 26). SAFETY DATA SHEET - 3-Piperidinecarboxylic acid.
  • Fisher Scientific. (2010, June 5). SAFETY DATA SHEET - Indole-3-carbonitrile.
  • Benchchem. (n.d.). Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • SIGMA-ALDRICH. (n.d.). Material Safety Data Sheet - Piperidine.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
  • Stericycle. (2021, January 18). EPA Ruling On Hazardous Waste Pharmaceuticals.

Sources

Personal protective equipment for handling (S)-piperidine-3-carbonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: (S)-Piperidine-3-carbonitrile Hydrochloride

Executive Safety Summary

Compound: (S)-Piperidine-3-carbonitrile hydrochloride CAS: 915226-72-1 (Representative for isomer) Physical State: White to off-white solid (Powder) Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Irritation.

Scientist’s Note: Do not treat this merely as a generic salt. The presence of the nitrile moiety combined with the piperidine ring creates a specific toxicological profile. While the hydrochloride salt form reduces vapor pressure (mitigating inhalation risk compared to the free base), it increases the risk of fine dust generation and hygroscopicity . The primary route of exposure you must control is inhalation of particulates and dermal absorption during solubilization.

Risk Assessment & Technical Rationale

To ensure safety, we must understand the causality of the hazards:

  • The Nitrile Group (-CN): While aliphatic nitriles are generally more stable than cyanohydrins, metabolic liberation of cyanide is a theoretical risk upon ingestion or high-dose dermal absorption. Operational Implication: Ingestion pathways (hand-to-mouth transfer) must be eliminated via strict glove hygiene.

  • The Hydrochloride Salt (.HCl): This moiety renders the compound acidic upon contact with moisture (mucous membranes, sweat). Operational Implication: Inhalation will cause immediate irritation to the upper respiratory tract. Eye contact will be corrosive.

  • Chirality (S-isomer): While the safety profile is often similar between enantiomers, biological activity can differ significantly. Treat the specific isomer with maximum containment protocols until specific tox data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide redundancy . If one barrier fails, the next protects you.

PPE CategorySpecificationTechnical Justification
Hand Protection (Solid) Nitrile Rubber (Min thickness: 0.11 mm)Nitrile provides excellent resistance to dry particulates. The salt form does not permeate nitrile rapidly in solid state.
Hand Protection (Solution) Double Gloving or Barrier Laminate If dissolved in DCM or Methanol, the solvent drives permeation. Nitrile alone is insufficient for prolonged DCM exposure.
Eye Protection Chemical Goggles (Not Safety Glasses)Safety glasses have gaps. Fine HCl salt dust can bypass shields and react with eye moisture to cause acid burns. Goggles seal the environment.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Primary engineering control. If weighing outside a hood is unavoidable (not recommended), use an N95 or P100 particulate respirator .
Body Lab Coat (Buttoned) + Long Sleeves Prevents accumulation of dust on street clothes, which can be tracked home or resuspended later.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Why this matters: The transition from bulk container to reaction vessel is where 90% of exposure incidents occur due to static charge dispersing the powder.

Protocol:

  • Static Neutralization: Use an ionizing fan or anti-static gun on the spatula and weighing boat before touching the powder. Piperidine salts are prone to static cling.

  • Draft Shielding: perform all weighing inside a fume hood. Lower the sash to the minimum working height to prevent turbulence from blowing the powder.

  • Transfer: Do not pour. Use a spatula to transfer small amounts. If the powder is caked (hygroscopic effect), break it gently; do not "chop" aggressively, which ejects particles.

B. Solubilization

Why this matters: Dissolving HCl salts is often exothermic.

  • Add the solvent to the solid, not the solid to the solvent (to minimize splash-back).

  • If using a basic solution (e.g., NaOH, TEA), be aware that you are liberating the free base . The free base of piperidine-3-carbonitrile is likely volatile and will have a distinct, amine-like odor. Vapor pressure hazards increase significantly at this step.

Visualization: Workflow & Decision Trees

Figure 1: Safe Weighing Workflow

Caption: Step-by-step logic for minimizing dust exposure during mass measurement.

WeighingProtocol Start Start: Weighing Procedure CheckHood Check Fume Hood (Flow > 80 fpm?) Start->CheckHood Stop STOP: Maintenance Required CheckHood->Stop No PPE Don PPE: Goggles, Nitrile Gloves, Lab Coat CheckHood->PPE Yes Static Neutralize Static Charge (Ionizer/Gun) PPE->Static Weigh Weigh Solid (Sash at min height) Static->Weigh Clean Wet Wipe Balance Area (Remove invisible dust) Weigh->Clean Finish Proceed to Reaction Clean->Finish

Figure 2: Waste Disposal Logic

Caption: Decision tree for segregating nitrile-bearing waste to prevent HCN formation.

DisposalTree Waste Waste Generation Type Physical State? Waste->Type Solid Solid Waste Type->Solid Liquid Liquid Waste Type->Liquid SolidBin Solid Haz Waste Bin (Label: Toxic/Irritant) Solid->SolidBin CheckAcid Contains Strong Acids? Liquid->CheckAcid Neutralize Neutralize to pH 7-9 CheckAcid->Neutralize Yes OrgStream Organic Waste Stream (Halogenated/Non-Hal) CheckAcid->OrgStream No Neutralize->OrgStream Warning CRITICAL: Do NOT mix with Oxidizers (Risk of HCN) OrgStream->Warning Alert

Emergency Response & Disposal

Spill Cleanup (Solid)[1]
  • Evacuate immediate area if the spill is large (>50g) and dust is airborne.

  • Don PPE: Goggles, double nitrile gloves, N95 respirator.

  • Containment: Do not dry sweep. Cover the spill with a paper towel dampened with water (to dissolve/trap the salt) or a dedicated chemical absorbent pad.

  • Disposal: Place used materials in a sealed bag labeled "Hazardous Waste: Toxic Solid."

Waste Disposal[1][2][3][4][5]
  • Code: P-Code (if applicable to specific jurisdiction for nitriles) or standard organic toxicity codes.

  • Segregation: NEVER mix nitrile waste with strong acids (e.g., Sulfuric, Nitric) or oxidizers. Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas, which is fatal.

  • Method: High-temperature incineration is the preferred method for destruction of the nitrile functionality [1].

References

  • National Institutes of Health (NIH). (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

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